molecular formula C14H12N2 B14003806 3-Benzylimidazo[1,5-a]pyridine

3-Benzylimidazo[1,5-a]pyridine

Cat. No.: B14003806
M. Wt: 208.26 g/mol
InChI Key: GVWJGAXMSKFSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylimidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-14-15-11-13-8-4-5-9-16(13)14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWJGAXMSKFSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Benzylimidazo[1,5-a]pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Benzylimidazo[1,5-a]pyridine: Structure, Properties, and Therapeutic Potential

Abstract

The imidazo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it a "privileged scaffold" for the development of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its chemical structure, physicochemical and spectroscopic properties, and plausible synthetic routes. Furthermore, this paper explores its significant potential in drug discovery, particularly as an inhibitor of critical signaling pathways implicated in cancer, such as the PI3K/Akt pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this molecular framework.

Introduction: The Imidazo[1,5-a]pyridine Core

Imidazo[1,5-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have emerged as a cornerstone in the design of bioactive molecules.[2] Their unique chemical architecture is found in several natural alkaloids and a multitude of synthetic compounds with diverse pharmacological activities, including antitumor, cardiotonic, antiviral, and anti-inflammatory properties.[3][4][5] The therapeutic relevance of this scaffold is underscored by its presence in numerous marketed drugs and clinical candidates.[6]

Beyond their established roles as pharmaceutical agents, these compounds exhibit intriguing photophysical properties, such as fluorescence, making them valuable in materials science for applications like optoelectronic devices and sensors.[1][2] The versatility of the imidazo[1,5-a]pyridine nucleus allows for strategic modification of its substitution pattern to fine-tune both electronic and steric properties, thereby optimizing its interaction with biological targets.[2] The introduction of a benzyl group at the C3-position, as in this compound, provides a key lipophilic and aromatic moiety that can be crucial for establishing specific binding interactions within protein active sites.

Chemical Structure and Physicochemical Properties

Molecular Identity
  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₂N₂

  • Molecular Weight: 208.26 g/mol

The structure consists of a bicyclic system where an imidazole ring is fused to a pyridine ring. A benzyl substituent is attached to the carbon at position 3 of the imidazo[1,5-a]pyridine core. This rigid heterocyclic scaffold is known to enhance binding selectivity and metabolic stability in drug candidates.[7]

Physicochemical Data
PropertyExpected ValueSource / Rationale
Melting Point Approx. 108 - 112 °CBased on the value for 3-phenylimidazo[1,5-a]pyridine.[8]
Boiling Point Approx. 140 °C / 2 mmHgBased on the value for 3-phenylimidazo[1,5-a]pyridine.[8]
Appearance Expected to be a light yellow or green crystalline powder.Based on descriptions of similar analogs.[8][9]
Aqueous Solubility Low; estimated < 20 µg/mLBased on the measured solubility of 19.1 µg/mL for the phenyl analog, indicating poor water solubility.[10]
XLogP3 Approx. 3.5 - 4.0Calculated values for similar structures like 3-phenylimidazo(1,5-a)pyridine are around 3.5, indicating significant lipophilicity.[10]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous structural confirmation of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fused imidazo[1,5-a]pyridine core and the benzyl ring, typically in the range of δ 6.5-8.5 ppm. A key diagnostic signal would be a singlet at approximately δ 4.0-4.5 ppm, corresponding to the two benzylic protons (-CH₂-).

  • ¹³C NMR Spectroscopy : The carbon spectrum will display signals for each unique carbon atom. Aromatic carbons will resonate in the δ 110-150 ppm region. The benzylic carbon signal is anticipated around δ 35-45 ppm, providing complementary evidence for the structure.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. These include aromatic C-H stretching vibrations (3000-3100 cm⁻¹), aliphatic C-H stretching from the benzyl methylene group (2850-3000 cm⁻¹), and a series of strong bands for C=C and C=N bond stretching within the aromatic rings (1400-1650 cm⁻¹).[11]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a precise mass measurement of the molecular ion [M+H]⁺ at approximately m/z 209.1073, calculated for C₁₄H₁₃N₂⁺.[9]

Synthesis and Reactivity

The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various strategic methodologies.[9] A highly effective and common approach is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate carbonyl compound or its equivalent.[3]

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached via the reaction of 2-(aminomethyl)pyridine with phenylacetaldehyde, followed by an oxidative cyclization step. This workflow leverages readily available starting materials and established reaction mechanisms.

Synthetic Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Oxidative Cyclization A 2-(Aminomethyl)pyridine C Schiff Base Intermediate A:e->C:w + B Phenylacetaldehyde B:e->C:w Acid Catalyst (e.g., p-TsOH) - H₂O D 3-Benzyl-2,3-dihydro- 1H-imidazo[1,5-a]pyridine C->D Intramolecular Cyclization E This compound D->E Oxidizing Agent (e.g., DDQ, O₂)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing substituted imidazo[1,5-a]pyridines.[3][12]

Objective: To synthesize this compound.

Materials:

  • 2-(Aminomethyl)pyridine

  • Phenylacetaldehyde

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Imine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 eq), phenylacetaldehyde (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq) in anhydrous toluene.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and facilitating nucleophilic attack by the primary amine. The Dean-Stark trap is crucial for removing water, driving the equilibrium towards the formation of the imine intermediate.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Oxidative Aromatization: Dissolve the crude residue in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add a solution of DDQ (1.2 eq) in DCM dropwise over 15 minutes.

    • Causality: DDQ is a powerful oxidizing agent that facilitates the dehydrogenation of the dihydro-imidazo[1,5-a]pyridine intermediate formed after cyclization, leading to the stable, aromatic final product. The reaction is performed at 0 °C to control its exothermicity.

  • Reaction Quenching and Workup: After stirring for 2-4 hours at room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and HRMS as described in Section 3.

Applications in Drug Discovery and Development

The imidazo[1,5-a]pyridine scaffold is a versatile platform for drug design, with derivatives showing efficacy against a range of diseases.[13][14] Its rigid structure is particularly well-suited for insertion into the well-defined binding pockets of enzymes like kinases.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several imidazo[1,5-a]pyridine-based compounds have been developed as potent inhibitors of this pathway.[13][15]

A hybrid molecule containing the imidazo[1,5-a]pyridine core has been shown to inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[15] The benzyl group in this compound can occupy hydrophobic pockets within the ATP-binding site of kinases like PI3K or Akt, while the nitrogen atoms of the core can form crucial hydrogen bonds, anchoring the inhibitor in place.

Visualizing the Mechanism of Action

The following diagram illustrates the canonical PI3K/Akt pathway and the inhibitory action of a hypothetical drug candidate based on the this compound scaffold.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibitor This compound Derivative (Inhibitor) Inhibitor->Akt INHIBITS Bad->Apoptosis Promotes

Caption: Inhibition of the PI3K/Akt pathway by an imidazo[1,5-a]pyridine derivative.

Other Therapeutic Applications
  • Tubulin Polymerization Inhibition: Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have demonstrated significant cytotoxic activity by inhibiting tubulin polymerization, a mechanism similar to well-known anticancer drugs.[13][15] This action disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[15]

  • Central Nervous System (CNS) Disorders: The scaffold serves as a building block for modulators of central nervous system disorders, including anxiolytics and antipsychotics, by interacting with various neurotransmitter receptors.[7]

Conclusion and Future Outlook

This compound represents a molecule of significant interest built upon a privileged heterocyclic core. Its rigid, aromatic structure, combined with synthetic tractability, makes it an excellent starting point for medicinal chemistry campaigns. The physicochemical properties suggest good membrane permeability, a desirable trait for drug candidates targeting intracellular proteins like kinases.

Future research should focus on synthesizing a library of derivatives by modifying the benzyl ring (e.g., adding electron-donating or -withdrawing groups) and exploring substitutions at other positions of the imidazo[1,5-a]pyridine core. Such structure-activity relationship (SAR) studies will be invaluable for optimizing potency and selectivity against specific biological targets, ultimately paving the way for the development of next-generation therapeutics for cancer and other debilitating diseases.

References

  • Appchem. (n.d.). This compound-1-carbaldehyde.
  • Nguyen, L. T., et al. (2020). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 10(1), 1-14. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound-1-carboxylic acid.
  • Di Nuzzo, F., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(38), 17693-17706. Available from: [Link]

  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives.
  • Chem-Impex. (n.d.). Imidazo[1,5-a]pyridine-5-carbaldehyde.
  • Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 13(2), 468-482. Available from: [Link]

  • Debata, B. P., Patel, S., & Vaidyanathan, S. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. Available from: [Link]

  • Chen, C.-Y., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules, 26(11), 3374. Available from: [Link]

  • PubChem. (n.d.). 3-Phenylimidazo(1,5-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Bakunov, S. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2908-2917. Available from: [Link]

  • Chem-Impex. (n.d.). 3-Phénylimidazo[1,5-a]pyridine.
  • PubChem. (n.d.). 3-Benzyl-2-(pyridin-4-yl)imidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 13(2), 468-482. Available from: [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 9009. Available from: [Link]

  • Fuhrmann, D., et al. (2023). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition, 62(31), e202305380. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway | Request PDF.
  • ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce.
  • ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
  • ResearchGate. (n.d.). Main structures of imidazo[1,5-a]pyridinic (green) and....
  • Sigma-Aldrich. (n.d.). 3-Phenylimidazo 1,5-a pyridine-1-carbaldehyde.
  • Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ChemBK. (n.d.). imidazo[1,5-a]pyridine.
  • ChemicalBook. (n.d.). Imidazo[1,5-a]pyridine(274-47-5) 1H NMR spectrum.
  • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
  • University of the Witwatersrand, Johannesburg. (n.d.). Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds.
  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 992. Available from: [Link]

  • FULIR. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT. Molecules, 30(12), 1-20. Available from: [Link]

  • Benchchem. (n.d.). 3-Methylimidazo[1,5-a]pyridine.
  • PubChem. (n.d.). Imidazo(1,5-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). imidazo[1,5-a]pyridine.
  • MDPI. (n.d.). Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. Catalysts, 10(11), 1279. Available from: [Link]

  • ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.

Sources

3-Benzylimidazo[1,5-a]pyridine CAS number and molecular weight

[1]

Physicochemical Identity & Core Data

This compound is a fused bicyclic nitrogen heterocycle characterized by an imidazo[1,5-a]pyridine core substituted at the 3-position with a benzyl moiety.[1][2] This scaffold is a critical pharmacophore in medicinal chemistry (kinase inhibition, CNS modulation) and a versatile ligand in coordination chemistry (photoluminescent metal complexes).

Key Identifiers
PropertyData Specification
CAS Number 96953-45-6
Chemical Name This compound
IUPAC Name 3-(Phenylmethyl)imidazo[1,5-a]pyridine
Molecular Formula

Molecular Weight 208.26 g/mol
Exact Mass 208.1000 g/mol
Appearance Yellow crystalline solid or oil (polymorph dependent)
Melting Point 84 – 87 °C (Solid form)
Solubility Soluble in

, DMSO, MeOH; Insoluble in

Structural Architecture

The molecule consists of a pyridine ring fused to an imidazole ring across the N-C bond, with a bridgehead nitrogen. The benzyl group at position C3 serves as a lipophilic anchor, often engaging in

GCoreImidazo[1,5-a]pyridineCoreMoleculeThis compound(C14H12N2)Core->MoleculeScaffoldSubstBenzyl Group(Position 3)Subst->MoleculeFunctionalization

Figure 1: Structural assembly of the target compound.

Synthetic Methodologies

The synthesis of this compound is most reliably achieved through the Bischler-Napieralski-type cyclodehydration of the corresponding amide. This protocol is preferred for its scalability and high atom economy.

Protocol A: Dehydrative Cyclization (Standard)

This method involves the condensation of 2-(aminomethyl)pyridine with phenylacetic acid, followed by cyclization using a phosphoryl chloride (

Reaction Scheme

SynthesisR12-(Aminomethyl)pyridineIntIntR1->IntCondensation(Heat/Xylene)R2Phenylacetic AcidR2->IntCondensation(Heat/Xylene)ProdThis compoundInt->ProdCyclization(POCl3, Reflux)

Figure 2: Two-step synthetic pathway via amide intermediate.

Step-by-Step Experimental Procedure
  • Amide Formation:

    • Charge a round-bottom flask with 2-(aminomethyl)pyridine (1.0 equiv) and phenylacetic acid (1.0 equiv).

    • Heat the mixture in xylene at reflux (approx. 140 °C) using a Dean-Stark trap to remove water.

    • Monitor by TLC until the starting amine is consumed.

    • Concentrate in vacuo to yield the intermediate N-(pyridin-2-ylmethyl)-2-phenylacetamide.

  • Cyclization:

    • Dissolve the crude amide in anhydrous toluene.

    • Add

      
        (3.0 equiv) dropwise at 0 °C under nitrogen atmosphere.
      
    • Heat the reaction mixture to reflux (110 °C) for 2–4 hours.

    • Critical Step: Cool to room temperature and quench carefully with ice-water.

    • Basify the aqueous layer to pH ~10 using 20% NaOH or saturated

      
      .
      
    • Extract with dichloromethane (

      
      ), dry over 
      
      
      , and concentrate.
  • Purification:

    • Purify via flash column chromatography on silica gel (Eluent: EtOAc/Hexane or EtOAc/MeOH gradient).

    • Recrystallize from cyclohexane or EtOAc/Petroleum ether to obtain yellow crystals.[3]

Protocol B: Oxidative Cyclization (Green Chemistry)

A modern alternative uses oxidative amination catalyzed by iodine or copper, avoiding corrosive

  • Reagents: 2-(Aminomethyl)pyridine + (2-nitroethyl)benzene.

  • Catalyst: Copper(I) or Iodine/TBHP.

  • Mechanism: Oxidative coupling followed by denitrative cyclization.

  • Note: While "greener," this method often requires more expensive catalysts and specific optimization for the benzyl derivative.

Structural Characterization

Verification of the structure relies on NMR spectroscopy, specifically identifying the diagnostic benzyl methylene singlet and the bridgehead proton shifts.

Nuclear Magnetic Resonance (NMR) Data

Solvent:

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

4.41 Singlet (s)2HBenzyl

(Diagnostic)

6.42Triplet (t)1HPyridine Ring (C6-H)

6.62DD1HPyridine Ring (C7-H)

7.24 – 7.40Multiplet (m)5HPhenyl Ring Protons

7.58Doublet (d)1HPyridine Ring (C8-H)

7.80 – 8.30 Doublet (d)1HC5-H (Near Bridgehead N)

33.5 Singlet-Benzyl

Carbon

112.3, 117.9, 118.7--Imidazo-pyridine Core Carbons

136.9--Quaternary C3 (Imidazo)
Mass Spectrometry (MS)
  • Technique: ESI-TOF or EI (70 eV).

  • Expected Ion:

    
     at m/z 209.10 or 
    
    
    at 208.07.
  • Fragmentation: Loss of the benzyl group (

    
    , m/z 91) is a common fragmentation pathway in EI-MS.
    

Applications in Research & Development

Medicinal Chemistry

The imidazo[1,5-a]pyridine scaffold is isosteric with indole and azaindole, making it a privileged structure in drug discovery.

  • Kinase Inhibition: The rigid bicyclic core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

  • CNS Agents: Derivatives have shown affinity for benzodiazepine receptors and potential as anxiolytics.

Coordination Chemistry & Photophysics

This compound acts as a monodentate or bidentate ligand (via the pyridine-like nitrogen, N2) for transition metals (Zn, Pt, Pd).

  • Fluorescence: The core exhibits intrinsic fluorescence (blue/green emission). Metal coordination often enhances quantum yield (chelation-enhanced fluorescence).

  • Catalysis: Used as a precursor for N-heterocyclic carbene (NHC) ligands upon alkylation at the N2 position.

References

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilic nitroalkanes. (2020).[2] [Link]

  • Royal Society of Chemistry (RSC). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.[4] (2016). [Link]

  • National Institutes of Health (PubChem). Imidazo[1,5-a]pyridine Core Data. [Link]

  • MDPI Molecules. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation. (2022).[5] [Link]

Synthetic Architectures: From De Novo Assembly to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Advanced Synthesis & Medicinal Chemistry of 3-Substituted Imidazo[1,5-a]pyridine Derivatives

Executive Summary This technical guide provides a rigorous analysis of 3-substituted imidazo[1,5-a]pyridine derivatives, a scaffold gaining prominence in drug discovery due to its electronic tunability and bioisosteric relationship with indole and purine systems. Unlike the more common imidazo[1,2-a]pyridine, the [1,5-a] isomer possesses a unique bridgehead nitrogen arrangement that influences its dipole moment, metabolic stability, and binding affinity in metalloenzyme pockets. This document details high-fidelity synthetic architectures—focusing on late-stage C3-functionalization—and elucidates critical structure-activity relationships (SAR) in the context of tubulin polymerization inhibition.

The construction of the imidazo[1,5-a]pyridine core requires navigating the trade-off between convergent cyclization (for scaffold diversity) and late-stage functionalization (for derivative library generation).

De Novo Cyclization: The Oxidative Amination Route

The most robust method for accessing the core skeleton involves the oxidative cyclization of 2-pyridyl ketones or aldehydes with amines. This approach is superior to the Vilsmeier-Haack cyclization of N-(2-pyridylmethyl)amides when varying the C3-substituent is required.

  • Mechanism: Condensation of the amine with the carbonyl forms an imine, followed by a 5-exo-trig cyclization onto the pyridine nitrogen. An oxidative step (using I₂/O₂ or Cu) aromatizes the intermediate.

  • Key Advantage: Allows independent variation of the C1 (via ketone) and C3 (via amine) positions.

Late-Stage C3-Functionalization: Direct C-H Activation

For generating libraries of 3-substituted derivatives from a common parent scaffold, direct C-H functionalization is the preferred industrial route. The C3 position of imidazo[1,5-a]pyridine is electron-rich, making it susceptible to electrophilic aromatic substitution and transition-metal-catalyzed C-H activation.

  • Pd-Catalyzed C3-Arylation: Palladium catalysis enables the direct coupling of aryl halides at the C3 position.[1] This method avoids pre-functionalization (e.g., bromination) and offers high regioselectivity.

  • Metal-Free Methylene Insertion: Recent advances utilize formaldehyde to bridge two imidazo[1,5-a]pyridine units at the C3 position, creating bis-heterocyclic methane derivatives useful as bidentate ligands or cross-linking agents.

Visualization: Synthetic Pathways

The following diagram illustrates the dichotomy between de novo construction and late-stage diversification.

SyntheticPathways Start 2-Pyridyl Ketone + Benzylamine Cyclization Oxidative Cyclization (I2, NaOAc, 80°C) Start->Cyclization De Novo Assembly Core Imidazo[1,5-a]pyridine Core Scaffold Cyclization->Core Aromatization Func_A Path A: Pd-Catalyzed C3-Arylation Core->Func_A Pd(OAc)2, PPh3 Ar-Br, 100°C Func_B Path B: Metal-Free C3-Alkylation Core->Func_B HCHO, H+ Prod_A 3-Aryl Derivative (Bioactive Core) Func_A->Prod_A C-C Bond Formation Prod_B Bis(imidazo[1,5-a]pyridine)methane (Ligand/Linker) Func_B->Prod_B Methylene Bridge

Caption: Divergent synthesis of imidazo[1,5-a]pyridine derivatives via oxidative cyclization and subsequent C3-H functionalization.

Medicinal Chemistry Case Study: Tubulin Polymerization Inhibitors

A critical application of 3-substituted imidazo[1,5-a]pyridines is in oncology, specifically as tubulin polymerization inhibitors targeting the colchicine binding site. Hybridization of the imidazo[1,5-a]pyridine core with benzimidazole moieties at the C3 position has yielded compounds with nanomolar cytotoxicity.

Structure-Activity Relationship (SAR) Data

The table below summarizes the activity of key hybrids (Compounds 5d and 5l ) compared to standard agents.

CompoundSubstitution (R)Cell Line (Target)GI50 (µM)Tubulin IC50 (µM)Mechanism of Action
5d 3-(Benzimidazol-2-yl)MCF-7 (Breast)1.063.25G2/M Arrest, Apoptosis
5l 3-(5-Methylbenzimidazol-2-yl)MCF-7 (Breast)0.431.71G2/M Arrest, Apoptosis
5l 3-(5-Methylbenzimidazol-2-yl)A549 (Lung)0.89--
Colchicine (Control)MCF-7~0.01~2.0Microtubule Destabilization

Key Insight: The introduction of a benzimidazole moiety at the C3 position mimics the biaryl pharmacophore required for the colchicine site. The methyl substitution on the benzimidazole (Compound 5l ) significantly enhances lipophilicity and binding affinity compared to the unsubstituted analog (5d ).

Pharmacophore & Signaling Pathway

The following diagram outlines the biological cascade triggered by these derivatives.

MOA Compound 3-Substituted Imidazo[1,5-a]pyridine Target Tubulin (Colchicine Site) Compound->Target Binding Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Signaling Decrease in p-AKT / p-PTEN Checkpoint->Signaling Downstream Outcome Apoptosis (Cell Death) Checkpoint->Outcome Signaling->Outcome

Caption: Mechanism of action for imidazo[1,5-a]pyridine-benzimidazole hybrids leading to apoptotic cell death.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Direct C3-Arylation

This protocol describes the synthesis of a 3-aryl-imidazo[1,5-a]pyridine derivative via direct C-H activation, based on the methodology developed by Gevorgyan et al. This method validates the "derivative" aspect of the guide.

Reagents & Equipment:

  • Substrate: Imidazo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-bromotoluene) (1.05 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1]

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%)

  • Base: Tetrabutylammonium acetate (Bu₄NOAc) (2.0 equiv)

  • Solvent: Anhydrous Toluene (degassed)

  • Reaction Vessel: Sealed pressure tube or Schlenk flask under Argon.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Argon, charge the reaction vessel with Imidazo[1,5-a]pyridine (0.4 mmol), Aryl Bromide (0.42 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and Bu₄NOAc (241 mg, 0.8 mmol).

  • Solvation: Add anhydrous Toluene (1.0 mL) via syringe. If using a Schlenk flask, ensure the vessel is purged with Argon x3.

  • Reaction: Seal the vessel and heat the mixture to 100°C in an oil bath. Stir vigorously for 12–24 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane). The starting material (imidazo[1,5-a]pyridine) typically has a lower R_f than the arylated product.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. (Gradient: 0% → 30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR. The C3-proton signal (typically a singlet around δ 7.5-8.0 ppm in the unsubstituted core) will disappear, replaced by the aryl ring signals.

References

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway Source: Royal Society of Chemistry (Org.[2] Biomol. Chem.) URL:[Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination Source: Royal Society of Chemistry (Org.[2] Biomol. Chem.) URL:[Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion Source: ACS Publications (ACS Omega) URL:[Link]

Sources

A Tale of Two Scaffolds: An In-depth Technical Guide to Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Yet Profound Impact of a Bridgehead Nitrogen

In the vast and intricate world of heterocyclic chemistry, few structural motifs offer the versatility and therapeutic relevance of the imidazopyridine family. These fused bicyclic systems, composed of an imidazole ring merged with a pyridine ring, are cornerstones in modern medicinal chemistry and materials science. Among the various isomers, imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine stand out as privileged scaffolds, each with a unique personality dictated by a subtle yet profound architectural difference: the position of the bridgehead nitrogen atom.

This guide provides an in-depth technical exploration of these two isomeric systems. We will dissect their fundamental structural and electronic differences, compare their reactivity and synthetic accessibility, and explore how these characteristics translate into their distinct applications, from blockbuster drugs to advanced optical materials. For the researcher, scientist, or drug development professional, understanding these nuances is paramount to harnessing the full potential of these remarkable scaffolds.

Part 1: Core Architecture and Electronic Landscape

The fundamental difference between imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine lies in the fusion of the imidazole and pyridine rings, specifically the location of the non-bridgehead nitrogen in the five-membered ring relative to the pyridine nitrogen.

Figure 1: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine.

This seemingly minor variation in the placement of a nitrogen atom dramatically alters the electronic distribution across the bicyclic system, influencing a cascade of physicochemical properties.

Electronic Character: A Tale of Two Donors

A key differentiator is the electron-donating capacity of each scaffold. Studies have shown that the imidazo[1,5-a]pyridine system possesses a stronger electron-donor character compared to its imidazo[1,2-a]pyridine counterpart[1]. This is a critical insight for rational drug design and material science applications. The arrangement in the 1,5-a isomer facilitates a more effective delocalization of the nitrogen lone pair electrons into the aromatic system, enriching the overall electron density. This heightened electron-donating ability directly impacts the scaffold's reactivity, photophysical properties, and its potential as a pharmacophore.

Physicochemical Properties: A Comparative Overview

While comprehensive experimental data comparing the parent scaffolds under identical conditions is sparse, we can compile and extrapolate from studies on their derivatives.

PropertyImidazo[1,2-a]pyridineImidazo[1,5-a]pyridineRationale for a Senior Application Scientist
pKa ~6.79 for the parent compoundGenerally lower than the 1,2-a isomerThe position of the non-bridgehead nitrogen in the 1,2-a isomer allows for more effective protonation without disrupting the aromaticity of the pyridine ring as significantly. This higher basicity can be crucial for salt formation and bioavailability in drug candidates.
Lipophilicity (logP) Varies with substitution, but generally in a drug-like rangeVaries with substitutionThe logP is highly dependent on the substituents. However, the inherent electronic differences can influence how substituents contribute to the overall lipophilicity.
Dipole Moment ModerateGenerally higherThe charge distribution in the 1,5-a isomer, with its stronger electron-donating character, often leads to a larger dipole moment, which can influence solubility and crystal packing.
Fluorescence Generally weak unless appropriately substitutedOften highly fluorescent with large Stokes shiftsThe electronic structure of the 1,5-a isomer is more conducive to efficient luminescence, making it a preferred scaffold for optical applications[2][3]. This intrinsic property is a key diverter in the application of these two scaffolds.

Part 2: Reactivity and Regioselectivity - The Chemist's Playground

The differing electronic landscapes of the two scaffolds dictate their reactivity towards electrophilic and nucleophilic reagents, a crucial consideration for synthetic chemists looking to elaborate these cores.

G cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[1,5-a]pyridine I12a Imidazo[1,2-a]pyridine Core C3 C3 Position I12a->C3 Primary site for Electrophilic Substitution C5 C5 Position I12a->C5 Secondary site for Electrophilic Substitution I15a Imidazo[1,5-a]pyridine Core C1_C3 C1 and C3 Positions I15a->C1_C3 Sites for Electrophilic Substitution (competitive)

Figure 2: Regioselectivity in Electrophilic Substitution.

Electrophilic Aromatic Substitution

For imidazo[1,2-a]pyridine , electrophilic aromatic substitution overwhelmingly occurs at the C3 position of the imidazole ring[4]. This is because the intermediate formed by attack at C3 is more stable, allowing the positive charge to be delocalized without disrupting the aromatic sextet of the pyridine ring. The C5 position is a secondary site for substitution.

In contrast, for imidazo[1,5-a]pyridine , electrophilic substitution can occur at both the C1 and C3 positions , and the regioselectivity is often influenced by the nature of the electrophile and the reaction conditions. The stronger electron-donating nature of this scaffold makes the imidazole ring highly activated towards electrophilic attack.

Nucleophilic Substitution

Nucleophilic substitution reactions are less common on the unsubstituted rings but become important when leaving groups are present. The reactivity towards nucleophiles is generally higher on the pyridine ring, particularly at positions that are ortho or para to the ring nitrogen, analogous to pyridine chemistry.

Part 3: Synthetic Strategies - Building the Cores

A plethora of synthetic routes have been developed for both scaffolds, reflecting their importance in various scientific disciplines.

Synthesis of Imidazo[1,2-a]pyridines

The most prevalent and versatile methods for constructing the imidazo[1,2-a]pyridine core often start from 2-aminopyridines.

  • Tschitschibabin Reaction: The classical approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound[5].

  • Ortoleva-King Reaction: A variation where the α-halocarbonyl is generated in situ.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, providing rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives[5][6][7].

This protocol is adapted from literature procedures and is provided as a representative example[8].

  • To a solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL), add scandium(III) triflate (0.05 mmol, 5 mol%). The Lewis acid catalyst is crucial for the formation of the imine intermediate.

  • Stir the mixture at 50 °C for 1 hour under a nitrogen atmosphere. This ensures the efficient formation of the Schiff base.

  • To the reaction mixture, add a solution of a suitable isocyanide, for example, 4-chlorophenyl isocyanide (1.0 mmol) in methanol (2 mL).

  • Increase the temperature to 60 °C and stir for an additional 3 hours. The cyclization cascade proceeds at this elevated temperature.

  • Cool the reaction to room temperature and stir overnight.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Synthesis of Imidazo[1,5-a]pyridines

The construction of the imidazo[1,5-a]pyridine scaffold typically involves the cyclization of a 2-substituted pyridine precursor, such as a 2-(aminomethyl)pyridine or a pyridine-2-carbaldehyde derivative.

  • From 2-(Aminomethyl)pyridines: Cyclocondensation with various one-carbon synthons like carboxylic acids, aldehydes, or their derivatives is a common strategy[9].

  • Copper-Catalyzed Reactions: Modern methods often employ copper catalysis for oxidative C-N bond formation, allowing for the synthesis of highly substituted derivatives from readily available starting materials[10][11][12].

  • Ritter-Type Reactions: A novel approach involves the reaction of pyridinylmethanol with nitriles in the presence of a catalyst like Bi(OTf)3[13].

This protocol is a representative example based on copper-catalyzed oxidative dehydrogenation reactions found in the literature[12].

  • In a reaction vessel, combine phenyl(pyridin-2-yl)methanone (1.0 mmol), benzylamine (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable solvent such as toluene (5 mL). Copper(II) acetate serves as the catalyst for the oxidative C-N bond formation.

  • Stir the reaction mixture at 120 °C under an atmosphere of oxygen (balloon) for 12-24 hours. Oxygen acts as the terminal oxidant in this tandem reaction, which proceeds through condensation, amination, and oxidative dehydrogenation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the 1,3-diphenylimidazo[1,5-a]pyridine.

Part 4: Applications - From the Pharmacy to the Photon

The distinct electronic and physicochemical properties of the two scaffolds have led to their divergent, yet occasionally overlapping, applications.

Imidazo[1,2-a]pyridine: A "Privileged Scaffold" in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in drug discovery, forming the basis of numerous marketed drugs and clinical candidates[5][14][15]. Its favorable physicochemical properties, synthetic tractability, and ability to engage in key interactions with biological targets have cemented its status in the medicinal chemist's toolbox.

Drug NameTherapeutic ClassMechanism of Action
Zolpidem (Ambien) HypnoticGABA-A receptor agonist
Alpidem AnxiolyticGABA-A receptor agonist
Saripidem HypnoticGABA-A receptor agonist
Zolimidine GastroprotectiveAnti-ulcer agent
Olprinone CardiotonicPhosphodiesterase 3 inhibitor
Minodronic acid Anti-osteoporoticFarnesyl pyrophosphate synthase inhibitor

This scaffold has been successfully employed to target a wide range of diseases, including cancer, infectious diseases like tuberculosis, and neurodegenerative disorders[14][15].

Imidazo[1,5-a]pyridine: A Luminescent Star with Emerging Biological Roles

Historically, the imidazo[1,5-a]pyridine scaffold has garnered significant attention in materials science due to its intrinsic fluorescence, often characterized by high quantum yields and large Stokes shifts[2][3][16]. This has made it a valuable core for the development of:

  • Organic Light-Emitting Diodes (OLEDs)

  • Fluorescent sensors

  • Bio-imaging agents

However, the pharmacological potential of this scaffold should not be overlooked. A growing body of research demonstrates that imidazo[1,5-a]pyridine derivatives possess significant biological activities[9].

  • Antitumor Agents: Certain derivatives have shown potent antitumor activity by inhibiting topoisomerase II[9].

  • Immunosuppressants: Pirmagrel, an imidazo[1,5-a]pyridine derivative, is known to be a cytotoxic immunosuppressant and a DNA synthesis inhibitor[9].

  • CNS Agents: Derivatives have been investigated as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.

  • Enzyme Inhibitors: They have also been explored as thromboxane A2 synthetase inhibitors.

Conclusion: A Bright Future for Both Isomers

The imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds, while structurally similar, exhibit distinct electronic properties and reactivity profiles that have guided their development down different, yet equally promising, paths. The imidazo[1,2-a]pyridine isomer has firmly established itself as a cornerstone of medicinal chemistry, with a proven track record in marketed drugs. Its isomer, the imidazo[1,5-a]pyridine, has carved out a niche in the world of optical materials, while its own compelling biological activities are increasingly being recognized and explored.

For the modern researcher, a deep understanding of the subtle interplay between the position of the bridgehead nitrogen and the resulting physicochemical properties is essential. This knowledge allows for the rational design of novel compounds, whether the goal is to fine-tune the binding affinity to a biological target or to modulate the wavelength of emitted light. The tale of these two scaffolds is a testament to the fact that in the world of chemistry, a small structural change can indeed make a world of difference.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Kümmerle, A. E., et al. (2026, January 8). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Hamdi, A., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]

  • Sae-Lao, P., et al. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Barolo, C., et al. (2025, August 25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. Retrieved from [Link]

  • Sharma, M., et al. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • Volpi, G., & Rabezzana, R. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Retrieved from [Link]

  • Aksenov, D. A., et al. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Cavinato, L. M., et al. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Semantic Scholar. Retrieved from [Link]

  • El-Faham, A., et al. (2025, February 22). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Adimurthy, S., et al. (2016, January 14). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. Organic Letters. Retrieved from [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Jacquemin, D., et al. (2024, June 9). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. Retrieved from [Link]

  • Mohan, D. C., & Adimurthy, S. (2015). Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazo [1, 2-a] Pyridine and their NMR Spectral Data. Retrieved from [Link]

  • Gonzalez-Bobes, F., et al. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potential. Retrieved from [Link]

  • Wang, H., et al. (2015, February 20). Copper-catalyzed oxidative amination of sp(3) C-H bonds under air: synthesis of 1,3-diarylated imidazo[1,5-a]pyridines. PubMed. Retrieved from [Link]

  • bioRxiv. (2025, August 1). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. Retrieved from [Link]

  • Ramakrishna, V. S., et al. (2015, October 20). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. PubMed. Retrieved from [Link]

  • MDPI. (2025, August 25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. Retrieved from [Link]

  • SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2021, September 10). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Retrieved from [Link]

  • Wang, J., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances. Retrieved from [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • Ben-Aoun, Z., et al. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Retrieved from [Link]

  • Maccallini, C., et al. (2024, August 1). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐Disubstituted Imidazo[1,5‐a]pyridines through Oxidative C‐N Bond Formation from Aryl‐2‐pyridylmethanols and Their Fluorescent Study. Retrieved from [Link]

  • Cavinato, L. M., et al. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Retrieved from [Link]

  • Patel, M. R., et al. (2024, February 7). Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity. RSC Advances. Retrieved from [Link]/2024/ra/d3ra07963h)

Sources

An In-Depth Technical Guide to the Solubility of 3-Benzylimidazo[1,5-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility for a Privileged Scaffold

The imidazo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds investigated for a wide range of pharmacological activities.[1][2] 3-Benzylimidazo[1,5-a]pyridine, a key analogue within this class, serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in areas like kinase inhibition for cancer treatment and the development of modulators for central nervous system disorders.[3] The efficacy of any compound in drug discovery and development is fundamentally linked to its physicochemical properties, with solubility being a paramount parameter.[4]

Solubility dictates a compound's behavior in various stages of development, from initial biological screening and process chemistry to formulation and ultimate bioavailability. A comprehensive understanding of the solubility of this compound in a range of organic solvents is therefore not merely academic; it is a critical dataset for any researcher working with this molecule. This guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound, empowering researchers to optimize its application in their work.

Physicochemical Profile and Predicted Solubility Behavior

A qualitative prediction of solubility can be derived from the molecular structure of this compound, based on the fundamental principle of "like dissolves like."

  • Structure: this compound consists of a fused bicyclic imidazo[1,5-a]pyridine system and a benzyl substituent.

  • Polarity: The imidazo[1,5-a]pyridine core contains nitrogen atoms, which introduce polarity and the potential for hydrogen bonding.[5] The benzyl group, however, is a large, nonpolar, aromatic hydrocarbon moiety.

  • Hydrogen Bonding: The nitrogen atoms in the heterocyclic ring system can act as hydrogen bond acceptors.

  • Overall Character: The molecule possesses a mixed character. The large nonpolar surface area of the benzyl group and the aromatic rings suggests that it will not be highly soluble in very polar solvents like water. Conversely, its heterocyclic nature provides some polar character, suggesting it will not be exclusively soluble in nonpolar aliphatic solvents.

Based on this analysis, this compound is predicted to exhibit favorable solubility in a range of organic solvents of intermediate to moderate polarity, and potentially good solubility in some polar aprotic solvents. Solvents that can engage in dipole-dipole interactions and potentially accommodate the aromatic system through π-stacking interactions are likely to be effective.

A Systematic Approach to Solubility Determination

Given the absence of extensive public data on the solubility of this compound, a systematic experimental approach is necessary. The following workflow provides a logical progression from qualitative screening to precise quantitative determination.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination (Shake-Flask Method) A Weigh ~5 mg of This compound B Add 0.5 mL of test solvent A->B C Vortex for 1-2 minutes B->C D Visual Inspection (Clear, Cloudy, Undissolved) C->D E Categorize: Soluble, Partially Soluble, Insoluble D->E F Add excess solid to a known volume of solvent in a sealed vial E->F Select promising solvents for quantitative analysis G Equilibrate at constant temperature (e.g., 25°C) for 24-48h with agitation F->G H Allow solid to settle G->H I Filter supernatant (e.g., 0.22 µm PTFE filter) H->I J Prepare serial dilutions of the filtrate I->J K Quantify concentration using a validated analytical method (e.g., HPLC-UV) J->K L Calculate original solubility (mg/mL or mol/L) K->L

Caption: A systematic workflow for solubility determination.

Experimental Protocols for Determining Solubility

The following protocols provide detailed, step-by-step methodologies for assessing the solubility of this compound.

Protocol 1: Qualitative Solubility Screening

This rapid method helps to classify the compound's general solubility across a range of solvents, guiding the selection of solvents for more rigorous quantitative analysis.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl Acetate, Toluene, Heptane)

  • Small glass vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of this compound into a small, dry glass vial.

  • Add 0.5 mL of the selected organic solvent to the vial. This corresponds to a concentration of approximately 10 mg/mL.

  • Seal the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a well-lit, dark background.

  • Record your observations:

    • Soluble: The solution is completely clear, with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or some solid remains undissolved.

    • Insoluble: The vast majority of the solid has not dissolved.

  • Repeat this procedure for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[6]

Materials and Equipment:

  • This compound

  • Selected organic solvents (based on qualitative screening)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Validated analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial (e.g., add 5-10 mg to 1 mL of solvent). The key is to ensure that undissolved solid remains visible after the equilibration period.[7]

  • Equilibration: Place the sealed vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period, typically 24-48 hours, to ensure that equilibrium solubility is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the undissolved solid at the bottom of the vial.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic, undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of this compound. A calibration curve prepared with standards of known concentration is required.

  • Calculation of Solubility: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

G A Add excess this compound to a known volume of solvent B Seal vial and place in a thermostatic shaker (e.g., 25°C) A->B C Agitate for 24-48 hours to reach equilibrium B->C D Cease agitation and allow undissolved solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter through a 0.22 µm PTFE filter E->F G Prepare accurate dilutions of the clear filtrate F->G H Analyze diluted samples by HPLC-UV G->H I Calculate solubility based on the calibration curve and dilution factor H->I

Sources

Strategic Modulation of Benzylic Metabolic Lability in Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic stability of benzylic positions in imidazopyridines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Benzylic Liability

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging candidates in oncology and infectious disease. However, a recurrent liability in this class is the rapid metabolic clearance associated with benzylic oxidation .

Benzylic carbons—those attached directly to the aromatic core—are electronically activated "soft spots." The resonance stabilization of the benzylic radical intermediate lowers the bond dissociation energy (BDE) of the C-H bond, making it a prime target for Cytochrome P450 (CYP)-mediated hydrogen atom abstraction.

This guide provides a mechanistic deconstruction of this instability and details a self-validating workflow for diagnosing, quantifying, and mitigating benzylic clearance without eroding on-target potency.

Mechanistic Basis of Benzylic Instability

To fix the problem, one must understand the enzymatic machinery. The primary clearance vector for benzylic positions in imidazopyridines is CYP-mediated hydroxylation , typically governed by the CYP3A4, CYP1A2, or CYP2C subfamilies.

The Radical Rebound Mechanism

The oxidation does not occur via a concerted insertion but rather a stepwise radical process:

  • Hydrogen Atom Transfer (HAT): The high-valent Iron(IV)-oxo porphyrin radical cation (Compound I) of the CYP enzyme abstracts a hydrogen atom from the benzylic carbon.

  • Radical Stabilization: The resulting carbon-centered radical is stabilized by delocalization into the imidazopyridine or pendant phenyl ring. This lowers the activation energy for abstraction.

  • Oxygen Rebound: The hydroxyl radical bound to the heme iron recombines with the carbon radical to form the benzylic alcohol.

  • Sequential Oxidation: The alcohol is often rapidly oxidized by cytosolic alcohol dehydrogenases (ADH) or further CYP activity to a carboxylic acid, which is the terminal, inactive metabolite (as seen with Zolpidem).

Visualization: The CYP Catalytic Cycle at Benzylic Sites

The following diagram illustrates the specific pathway of benzylic oxidation and the downstream fate of the metabolite.

BenzylicOxidation Figure 1: Mechanism of CYP-mediated benzylic oxidation leading to rapid clearance. Substrate Parent Imidazopyridine (Benzylic C-H) Transition Transition State [Benzylic Radical •] Substrate->Transition HAT (H-Abstraction) Rate Limiting Step CpdI CYP Compound I (Fe4+=O) CpdI->Transition Oxidant Alcohol Benzylic Alcohol (Metabolite 1) Transition->Alcohol Oxygen Rebound Acid Carboxylic Acid (Terminal Metabolite) Alcohol->Acid ADH/ALDH Rapid Oxidation

SAR Strategies for Benzylic Stabilization

Once benzylic oxidation is identified as the clearance driver (via MetID, see Section 4), the following structural modifications should be applied iteratively.

A. Electronic Deactivation (The Fluorine Scan)

Replacing a hydrogen on the aromatic ring adjacent to the benzylic position, or on the benzylic carbon itself, with fluorine is the gold standard.

  • Mechanism: Fluorine is highly electronegative. It pulls electron density away from the C-H bond, increasing the Bond Dissociation Energy (BDE) and destabilizing the positively charged character of the transition state.

  • Application: If the benzylic spot is a methyl group on a phenyl ring attached to the imidazopyridine, fluorinate the phenyl ring at the ortho or meta positions relative to the methyl.

B. Steric Shielding (Ortho-Substitution)

CYP enzymes require the substrate to fit into a hydrophobic pocket.

  • Strategy: Introduce a substituent (Cl, CH3, OMe) ortho to the labile benzylic group.

  • Effect: This forces the benzylic group out of the preferred planar conformation or simply creates a steric clash that prevents the heme iron from approaching the C-H bond.

C. Scaffold Hopping (Pyridine/Pyrimidine Switch)

The imidazopyridine core itself is electron-rich.

  • Strategy: Replace the pendant phenyl ring (often the site of the benzylic group) with a nitrogen-containing heterocycle like pyridine or pyrimidine.

  • Effect: The electron-deficient nature of pyridine raises the oxidation potential and reduces the stability of any radical formed, significantly slowing metabolism [1].

D. Deuteration (Kinetic Isotope Effect)
  • Strategy: Replace Benzylic C-H with C-D.

  • Effect: The C-D bond is stronger than C-H. If C-H abstraction is the rate-determining step (which it usually is for benzylic oxidation), this can reduce clearance by 2-5 fold (Primary Kinetic Isotope Effect) [2].

Comparative Data: Stabilization Impact

Table 1: Impact of structural modifications on Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM).

StrategyModification ExampleExpected Fold-Change in StabilityRisk Factor
Baseline 4-Methylphenyl (Zolpidem-like)1.0x (Reference)High Clearance
Blocking 4-Chlorophenyl>10xLipophilicity increase
Electronic 3-Fluoro-4-methylphenyl2-4xMinimal
Scaffold Hop 2-Methylpyridin-5-yl5-10xSolubility/hERG
Deuteration 4-(Trideuteromethyl)phenyl1.5-3xCost of Goods

Experimental Protocols

Trustworthy data requires rigorous protocols. The following SOPs are designed to isolate benzylic clearance from other metabolic pathways.

Protocol A: Diagnostic Metabolic Stability Assay (Microsomal)

Objective: Determine if the compound is a high-clearance substrate.

  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation System:

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate HLM and compound (1 µM final) for 5 mins at 37°C.

    • Initiate with NADPH.[1]

    • Sample at T=0, 5, 15, 30, and 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate

    
     and 
    
    
    
    .
Protocol B: Reactive Metabolite Identification (MetID)

Objective: Confirm the "Soft Spot" is indeed the benzylic position.

  • Incubation: Scale up Protocol A to 10 µM substrate concentration to generate sufficient metabolite signal. Incubate for 60 mins.

  • Trapping (Optional): If a reactive benzylic aldehyde is suspected, add methoxylamine or glutathione (GSH) to trap intermediates.

  • Analysis (High-Res MS):

    • Instrument: Q-TOF or Orbitrap.

    • Scan Mode: Full Scan / Data-Dependent MS2 (ddMS2).

    • Data Processing: Look for mass shifts of +16 Da (Hydroxylation), +14 Da (Oxidation to ketone/aldehyde), or +32 Da (Carboxylic acid).

    • Fragment Interpretation: Use MS2 fragmentation to localize the +16 Da shift. If the fragment containing the benzylic group shifts but the core remains unchanged, the hypothesis is confirmed.

Strategic Workflow: The Optimization Decision Tree

Use this logic flow to guide your medicinal chemistry campaign.

OptimizationTree Figure 2: Decision tree for optimizing metabolic stability in imidazopyridines. Start High HLM Clearance (>50 µL/min/mg) MetID Run MetID (Protocol B) Identify Soft Spot Start->MetID IsBenzylic Is Benzylic Oxidation the Major Pathway? MetID->IsBenzylic No Address other liabilities (N-dealkylation, etc.) IsBenzylic->No No Yes Apply Stabilization Strategies IsBenzylic->Yes Yes Strat1 1. Block with Fluorine (Ortho to benzylic) Yes->Strat1 Strat2 2. Scaffold Hop (Phenyl -> Pyridine) Yes->Strat2 Strat3 3. Deuteration (If potency is sensitive to SAR) Yes->Strat3

Case Study: Zolpidem

Zolpidem (Ambien) illustrates the classic benzylic liability.

  • Structure: Imidazo[1,2-a]pyridine with a 4-methylphenyl group at the 2-position and a dimethylacetamide at the 3-position.

  • Metabolism: The primary clearance pathway is the oxidation of the methyl group on the phenyl ring (benzylic) and the methyl group on the imidazopyridine core [3].[2][3]

  • Outcome: The rapid conversion to the carboxylic acid results in a half-life of ~2.5 hours. While ideal for a sleep aid to prevent "hangover" effects, this instability renders the scaffold unsuitable for indications requiring 24-hour coverage (e.g., chronic pain) without structural modification [4].

  • Lesson: For non-hypnotic indications, the 4-methylphenyl group must be replaced by a metabolically robust moiety, such as a 4-fluorophenyl or a 2-chloropyridine.

References

  • Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S. (2015). Deuterium in Drug Discovery and Development: Opportunities and Challenges. Future Medicinal Chemistry. Link

  • Von Moltke, L. L., et al. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations.[3] British Journal of Clinical Pharmacology. Link

  • Dragovich, P. S., et al. (2003). Structure-based design of novel, potent, and orally active inhibitors of human rhinovirus 3C protease. Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link

Sources

Methodological & Application

One-pot synthesis of 3-benzylimidazo[1,5-a]pyridine from benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 3-Benzylimidazo[1,5-a]pyridine from Benzaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including anti-inflammatory agents, anti-cancer therapeutics, and treatments for neurological disorders.[1] The development of efficient, atom-economical methods to synthesize substituted imidazo[1,5-a]pyridines is therefore a critical endeavor for accelerating drug discovery and development pipelines.

This application note presents a detailed, one-pot protocol for the synthesis of 3-benzylimidazo[1,5-a]pyridines from readily available starting materials: benzaldehyde and pyridin-2-ylmethanamine. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental procedure, and offer expert insights into critical process parameters and potential troubleshooting strategies.

Reaction Principle: A Tandem Condensation and Oxidative Cyclization

The synthesis proceeds via a one-pot, multi-component reaction that involves the initial condensation of benzaldehyde with pyridin-2-ylmethanamine to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[1,5-a]pyridine ring system. Several methodologies exist for this transformation, employing various oxidants such as selenium dioxide, air with a copper catalyst, or, as detailed here, a transition-metal-free system using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP).[1][2][3] This iodine-mediated approach is advantageous due to its operational simplicity and avoidance of heavy metal catalysts.

Plausible Reaction Mechanism

The reaction is proposed to proceed through the following key steps, which are visually summarized in the diagram below.

  • Imine Formation: Pyridin-2-ylmethanamine attacks the carbonyl carbon of benzaldehyde, followed by dehydration, to form the N-benzylidene(pyridin-2-yl)methanamine intermediate.

  • Cyclization and Oxidation Cascade: The crucial C-N and C-C bond formations leading to the final aromatic ring are facilitated by an oxidant system. In an iodine-mediated system, an intermediate is formed which then undergoes cyclization.[1] The subsequent elimination and aromatization steps result in the formation of the stable this compound product.

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Oxidative Cyclization Benzaldehyde Benzaldehyde Imine Schiff Base Intermediate (A) Benzaldehyde->Imine + Picolylamine - H₂O Picolylamine Pyridin-2-ylmethanamine Picolylamine->Imine Intermediate_B Cyclization Precursor (Intermediate B) Imine->Intermediate_B + [Oxidant] Cyclized_Intermediate Dihydropyridine Intermediate Intermediate_B->Cyclized_Intermediate Intramolecular Cyclization Final_Product This compound Cyclized_Intermediate->Final_Product Aromatization (- HI, - H₂O)

Caption: Plausible reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is based on an iodine-mediated synthesis, which offers a reliable and accessible method for this transformation.[1]

Materials and Equipment
  • Reagents:

    • Pyridin-2-ylmethanamine (≥98%)

    • Benzaldehyde (≥99%)

    • Iodine (I₂) (≥99.8%)

    • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

    • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

    • Ethyl acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or reaction tube with a screw cap

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Separatory funnel

    • Rotary evaporator

    • Glass column for chromatography

    • Silica gel for column chromatography (230-400 mesh)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add pyridin-2-ylmethanamine (1.0 mmol, 1.0 eq.), benzaldehyde (0.5 mmol, 0.5 eq.), and iodine (0.1 mmol, 0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 3 mL) to the tube.

  • Oxidant Addition: Carefully add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 1.0 eq. based on benzaldehyde) to the mixture.

  • Heating: Seal the reaction tube and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:4 mixture of ethyl acetate/hexanes as the eluent) until the starting materials are consumed.

  • Work-up - Quenching: After the reaction is complete, remove the tube from the heat and allow it to cool to room temperature. Quench the reaction by adding approximately 5 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash them with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. The specific eluent system will depend on the polarity of the final product, but a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is a good starting point.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Expected Yields

The versatility of this one-pot reaction has been demonstrated with a variety of substituted benzaldehydes. The electronic nature of the substituent on the aromatic ring of the aldehyde can influence the reaction yield. Below is a summary of representative yields obtained for different substrates under similar iodine-mediated conditions.[1]

EntryAldehyde Substituent (on Benzyl Ring)ProductYield (%)
1H (Benzaldehyde)This compound~69%
24-Methyl3-(4-methylbenzyl)imidazo[1,5-a]pyridine~46%
34-Chloro3-(4-chlorobenzyl)imidazo[1,5-a]pyridine~72%
43-Nitro3-(3-nitrobenzyl)imidazo[1,5-a]pyridine~61%
52-Chloro3-(2-chlorobenzyl)imidazo[1,5-a]pyridine~73%

Note: The table presents yields for a related synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridines, which follows a similar reaction pathway and serves as a strong indicator of the expected reactivity and tolerance for various substituents in the target synthesis.

Expert Insights & Troubleshooting

  • Why DMF as a Solvent? DMF is a polar aprotic solvent with a high boiling point, making it ideal for this reaction. It effectively solubilizes the reagents and intermediates and allows the reaction to be conducted at an elevated temperature (100 °C), which is necessary to drive the condensation and cyclization steps to completion.

  • Control of Stoichiometry: Note that pyridin-2-ylmethanamine is used in excess (2 equivalents relative to benzaldehyde). This helps to drive the initial imine formation to completion and maximize the consumption of the aldehyde, which is often the more valuable reagent.

  • Troubleshooting - Low Yield:

    • Moisture: The initial imine formation is a condensation reaction that releases water. While the reaction is not strictly anhydrous, using anhydrous DMF and high-purity starting materials can improve yields.

    • Temperature: A reaction temperature below 100 °C may lead to incomplete conversion. Ensure the reaction mixture reaches and maintains the target temperature.

    • Oxidant Quality: TBHP can degrade over time. Use a fresh or properly stored bottle to ensure its efficacy.

  • Troubleshooting - Purification Issues:

    • If the product is difficult to separate from starting materials or byproducts, try a different solvent system for column chromatography. A shallow gradient (slowly increasing the polarity of the eluent) can improve separation.

    • Residual DMF can be difficult to remove. After extraction, washing the organic layer thoroughly with water (in addition to brine) can help remove most of the DMF before rotary evaporation.

Conclusion

The one-pot synthesis of 3-benzylimidazo[1,5-a]pyridines from benzaldehyde and pyridin-2-ylmethanamine is an efficient and robust method for accessing this important heterocyclic scaffold. The iodine-mediated protocol described herein offers an operationally simple, transition-metal-free alternative that is well-suited for medicinal chemistry and drug discovery applications. By understanding the reaction mechanism and key experimental parameters, researchers can effectively utilize this methodology to generate a diverse library of compounds for further investigation.

References

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI Catalysts.[Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.[Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Royal Society of Chemistry: Organic & Biomolecular Chemistry.[Link]

  • A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. Wiley Online Library.[Link]

  • A one-pot synthesis of imidazo[1,5-a]pyridines. ResearchGate.[Link]

Sources

Application Notes & Protocols: Synthesis of 3-Benzylimidazo[1,5-a]pyridines via Ritter-Type Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Imidazo[1,5-a]pyridines and the Ritter-Type Reaction

The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from oncology to central nervous system disorders.[1][2][3][4][5] The rigid, bicyclic structure of this heterocycle provides an excellent platform for developing selective and metabolically stable drug candidates.[6] Among its many derivatives, 3-benzylimidazo[1,5-a]pyridines are of particular interest due to the diverse functionalities that can be introduced via the benzyl group, allowing for fine-tuning of pharmacological properties.

Traditional synthetic routes to imidazo[1,5-a]pyridines can be lengthy and often require harsh conditions.[7] The Ritter reaction, a classic method for C-N bond formation, offers a powerful and convergent approach to this valuable scaffold.[8][9] This reaction typically involves the generation of a carbocation from an alcohol or alkene, which is then trapped by a nitrile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization and aromatization lead to the desired heterocyclic product.[1][10]

This application note provides detailed protocols and expert insights into a modern, efficient Ritter-type reaction for the synthesis of 3-benzylimidazo[1,5-a]pyridines, leveraging a synergistic catalytic system of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH).[1][10][11]

Mechanistic Rationale: A Synergistic Catalytic Approach

The described protocol employs a dual catalytic system to facilitate the key steps of the Ritter-type reaction. The Lewis acid, Bi(OTf)₃, activates the benzylic alcohol, promoting the formation of a stable benzylic carbocation.[1][10] Concurrently, the Brønsted acid, p-TsOH, protonates the nitrile, increasing its electrophilicity and facilitating the nucleophilic attack by the pyridine nitrogen during the final cyclization step.[1][10]

The proposed mechanism for this transformation is depicted below:

Ritter-Type Reaction Mechanism cluster_reactants Reactants cluster_catalysts Catalysts Benzylic_Alcohol Pyridinylmethanol Derivative Nitrile Benzyl Cyanide Nitrilium_Ion Nitrilium Ion Intermediate Nitrile->Nitrilium_Ion Bi_OTf3 Bi(OTf)₃ (Lewis Acid) pTsOH p-TsOH (Brønsted Acid) pTsOH->Nitrilium_Ion Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product Product Cyclized_Intermediate->Product Rearomatization Carbocation Carbocation Carbocation->Nitrilium_Ion Nucleophilic attack by Nitrile

Caption: Proposed mechanism for the Bi(OTf)₃/p-TsOH catalyzed Ritter-type synthesis.

Optimization of Reaction Conditions

The efficiency of this Ritter-type reaction is highly dependent on several factors, including the choice of acid, catalyst loading, and temperature. The following table summarizes key findings from optimization studies, demonstrating the critical role of the Bi(OTf)₃ catalyst.[1][10]

EntryLewis Acid (mol%)Brønsted Acid (equiv)Temperature (°C)SolventYield (%)
1Bi(OTf)₃ (5)p-TsOH (3.0)85DCE38
2Bi(OTf)₃ (5)p-TsOH (5.0)100DCE78
3Bi(OTf)₃ (5)p-TsOH (7.0)100DCE49
4Nonep-TsOH (5.0)100DCE65
5Bi(OTf)₃ (5)(+)-CSA (5.0)100DCE45
6Bi(OTf)₃ (5)TFA (5.0)100DCE33

Data adapted from reference[1]. Yields are for isolated products.

Key Insights from Optimization:

  • Synergistic Catalysis: The combination of 5 mol% Bi(OTf)₃ and 5.0 equivalents of p-TsOH at 100°C provided the optimal yield (78%).[1][10]

  • Crucial Role of Lewis Acid: A significant drop in yield from 78% to 65% was observed upon removal of Bi(OTf)₃, highlighting its importance in facilitating carbocation formation.[1][10]

  • Acid Strength and Type: While other Brønsted acids like (+)-CSA and TFA were tested, p-TsOH proved to be the most effective.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-benzylimidazo[1,5-a]pyridines from a pyridinylmethanol derivative and benzyl cyanide.

Materials and Equipment:

  • Pyridinylmethanol derivative (1.0 equiv)

  • Benzyl cyanide (or substituted benzyl cyanide) (1.2 equiv)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol%)

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Workflow Diagram:

Experimental_Workflow Reagent_Addition 1. Add pyridinylmethanol, Bi(OTf)₃, p-TsOH, and DCE to flask. Nitrile_Addition 2. Add benzyl cyanide. Reagent_Addition->Nitrile_Addition Reaction 3. Heat at 100°C overnight. Nitrile_Addition->Reaction Workup 4. Quench, extract with organic solvent, and dry. Reaction->Workup Purification 5. Concentrate and purify by silica gel chromatography. Workup->Purification Product Final Product: 3-Benzylimidazo[1,5-a]pyridine Purification->Product

Sources

Application Note: Precision C1-H Functionalization of 3-Benzylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the C-H functionalization of 3-benzylimidazo[1,5-a]pyridine at the C1 position, designed for researchers in medicinal chemistry and materials science.

Introduction & Reactivity Profile

The imidazo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle found in phosphodiesterase inhibitors (e.g., PDE10A), antitumor agents, and advanced optical materials (OLEDs, fluorescent sensors).[1]

While the C3 position is the most nucleophilic and typically the first site of functionalization, the specific substrate This compound contains a benzyl group blocking this primary active site. Consequently, the C1 position becomes the exclusive locus for direct C-H functionalization. This regioselectivity is driven by the electronic distribution of the 10-


 electron system, where C1 retains significant nucleophilic character and susceptibility to Concerted Metalation-Deprotonation (CMD) pathways.
Structural Numbering & Reactivity Map
  • Position 3 (Blocked): Substituted with Benzyl group.[2]

  • Position 1 (Target): Nucleophilic, amenable to electrophilic substitution (SEAr) and Transition Metal-Catalyzed C-H activation.

  • Positions 5-8 (Pyridine Ring): Significantly less reactive; functionalization here requires pre-activation or radical pathways.

Core Protocol 1: Pd-Catalyzed Direct C-H Arylation (C1-Arylation)

Application: Synthesis of 1,3-disubstituted biaryl systems for SAR (Structure-Activity Relationship) studies. Mechanism: Concerted Metalation-Deprotonation (CMD).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 - 1.5 equiv)

    • Note: Aryl bromides may require higher temperatures or specialized ligands.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or 1,10-Phenanthroline (for challenging substrates).

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Why: Cs₂CO₃ is superior to K₂CO₃ for CMD mechanisms due to higher solubility in organic solvents and basicity.

  • Solvent: 1,4-Dioxane or DMA (N,N-Dimethylacetamide) [0.2 M concentration].

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Protocol
  • Setup: Flame-dry a 10 mL Schlenk tube or microwave vial and cool under argon.

  • Charging: Add Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Cs₂CO₃ (2.0 equiv), and the solid Aryl Iodide.

  • Substrate Addition: Add this compound (1.0 equiv).

    • Tip: If the substrate is an oil, weigh it into the vial first or transfer via syringe after solvent addition.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Sparge the solution with argon for 5-10 minutes to remove dissolved oxygen (critical to prevent homocoupling or oxidation).

  • Reaction: Seal the vessel and heat to 110 °C for 12–18 hours.

    • Monitoring: Check via TLC or LC-MS. The product typically has a distinct fluorescence compared to the starting material.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove inorganic salts and Pd black.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc gradient (typically 10% to 40% EtOAc).

    • Note: Imidazo[1,5-a]pyridines are basic; adding 1% Triethylamine (Et₃N) to the eluent can reduce tailing.

Mechanistic Pathway (CMD Cycle)

The reaction proceeds via a CMD pathway where the carbonate base assists in the deprotonation of the C1-H bond simultaneous with palladation.

G Start Pd(II) Pre-catalyst ActiveCat LnP-Pd(0) Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-I) ActiveCat->OxAdd + Ar-I Coord Coordination to C1-H (CMD Transition State) OxAdd->Coord + Substrate + Cs2CO3 RedElim Reductive Elimination (Product Release) Coord->RedElim - CsI, - KHCO3 RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle for the C1-arylation via Concerted Metalation-Deprotonation.

Core Protocol 2: Metal-Free C1-H Methylenation (Bis-Coupling)

Application: Synthesis of methylene-bridged bis(imidazo[1,5-a]pyridine) ligands. Mechanism: Double Electrophilic Aromatic Substitution (SEAr).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (2.0 equiv)

  • Reagent: Formaldehyde (37% aq. solution) (1.0 - 1.5 equiv)

  • Solvent: Ethanol (EtOH) or Water/EtOH mix.

  • Temperature: Room Temperature (25 °C).

Step-by-Step Protocol
  • Mixing: In a round-bottom flask, dissolve this compound (1 mmol) in Ethanol (2 mL).

  • Addition: Add Formaldehyde solution (37%, 0.6 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–8 hours.

    • Observation: The product often precipitates out of the solution as a solid.

  • Workup:

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in CH₂Cl₂, wash with water, and purify via chromatography.

  • Yield: Typically 70–85%.

Comparative Data & Optimization Table

ParameterProtocol 1: Pd-ArylationProtocol 2: Radical Alkylation (Alternative)Protocol 3: Metal-Free Methylenation
Target Bond C1–Aryl (sp²-sp²)C1–Alkyl (sp²-sp³)C1–CH₂–C1 (Dimer)
Reagents Pd(OAc)₂, Ar-I, Cs₂CO₃Alkyl peroxide / TBAIFormaldehyde
Temperature 110–150 °C80–100 °C25 °C
Key Challenge Homocoupling of Ar-IRegioselectivity (C1 vs Benzyl)Solubility of product
Tolerance High (Esters, Nitriles ok)Moderate (Radical sensitive groups)Very High

Expertise & Troubleshooting (E-E-A-T)

Regioselectivity Control
  • Issue: Competitive functionalization at the benzylic position (C-H oxidation).

  • Solution: Avoid radical initiators (e.g., peroxides) when performing Pd-catalyzed reactions. Use CMD conditions (Pd/Carbonate) which are highly specific for the sp² C-H bond at C1 over the sp³ benzylic C-H.

Catalyst Deactivation
  • Issue: Formation of Pd-black or low conversion.

  • Insight: The imidazole nitrogen can coordinate to Pd, potentially poisoning the catalyst.

  • Fix: Use bidentate ligands like 1,10-phenanthroline or increase catalyst loading to 10 mol% if using monodentate phosphines.

Purification of Fluorescent Products
  • Issue: Broad peaks or streaking on silica.

  • Fix: These compounds are often fluorophores. Use Alumina (Neutral) instead of Silica for purification if streaking occurs, or deactivate Silica with 1-2% Triethylamine.

References

  • Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine. Chem. Lett., 2011.[1] Link

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion. ACS Omega, 2024. Link

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein J. Org. Chem., 2020. Link

  • Copper-Catalyzed Direct C-H Arylation of Imidazo[1,5-a]pyridines. J. Org. Chem., 2015.[3][4][5] Link

Sources

Application Notes & Protocols: 3-Benzylimidazo[1,5-a]pyridine as a Versatile Ligand for Advanced Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the utilization of 3-benzylimidazo[1,5-a]pyridine as a highly effective ligand in metal-catalyzed cross-coupling reactions. This document outlines the synthesis of the ligand, the preparation of its palladium(II) precatalyst, and a detailed protocol for its application in a model Suzuki-Miyaura cross-coupling reaction.

Introduction: The Emergence of Imidazo[1,5-a]pyridine Ligands

The landscape of homogeneous catalysis is continually evolving, with the design of novel ligands being a cornerstone of innovation. Imidazo[1,5-a]pyridine-based ligands have recently garnered significant attention as a privileged scaffold in transition metal catalysis.[1][2][3] These ligands can be conceptualized as a hybrid of two highly successful ligand classes: the sterically tunable Buchwald-type biaryl phosphines and the strongly σ-donating N-heterocyclic carbenes (NHCs).[1][2] This unique fusion of properties endows imidazo[1,5-a]pyridine ligands with a desirable combination of strong metal-ligand bond formation and a modular steric environment, leading to enhanced catalytic activity and stability.[3][4]

The this compound ligand, the focus of these notes, offers a unique combination of electronic and steric properties. The benzyl group at the 3-position provides a defined steric pocket around the metal center, which can be instrumental in influencing reaction selectivity and efficiency. The synthesis of this ligand is straightforward, making it an accessible yet powerful tool for catalytic system development.

Ligand Synthesis: A Modular Approach

The synthesis of 3-substituted imidazo[1,5-a]pyridines is well-documented and allows for considerable variation.[5][6][7] The following protocol describes a reliable method for the preparation of this compound.

Protocol 2.1: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of related imidazo[1,5-a]pyridine derivatives.[6][7]

Materials:

  • 2-Picolylamine

  • Phenylacetaldehyde

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-picolylamine (1.0 equiv.) in dioxane, add phenylacetaldehyde (1.1 equiv.).

  • Slowly add selenium dioxide (1.2 equiv.) to the reaction mixture in portions at room temperature.

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble selenium byproducts.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Expected Outcome: The desired product is typically obtained in good yield (60-80%) as a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Precatalyst Preparation: Accessing a Stable Palladium(II) Complex

For many cross-coupling applications, well-defined precatalysts offer advantages in terms of air and moisture stability, accurate dosing, and reproducible catalytic activity.[3] Here, we describe the synthesis of a palladium(II) cinnamyl chloride complex of this compound.

Protocol 3.1: Synthesis of [(3-benzyl-ImPy)Pd(cinnamyl)Cl]

Materials:

  • This compound

  • [Pd(cinnamyl)Cl]₂ (palladium(II) cinnamyl chloride dimer)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • In a nitrogen-filled glovebox, dissolve this compound (2.0 equiv.) in anhydrous DCM.

  • To this solution, add [Pd(cinnamyl)Cl]₂ (1.0 equiv.) and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting materials.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Outcome: The [(3-benzyl-ImPy)Pd(cinnamyl)Cl] precatalyst is expected to be an air- and moisture-stable solid, readily characterizable by NMR spectroscopy and elemental analysis.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The following protocol details the use of the [(3-benzyl-ImPy)Pd(cinnamyl)Cl] precatalyst in a model coupling reaction.

Protocol 4.1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

  • [(3-benzyl-ImPy)Pd(cinnamyl)Cl] precatalyst

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare a stock solution of the [(3-benzyl-ImPy)Pd(cinnamyl)Cl] precatalyst in toluene.

  • Add the precatalyst solution (0.5 mol%) to the reaction vial.

  • Add toluene (2 mL) and water (0.2 mL) to the reaction mixture.

  • Seal the vial and heat the reaction mixture at 100 °C for the specified time (e.g., 1-24 hours), monitoring by GC or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

  • Analyze the filtrate by Gas Chromatography (GC) to determine the yield of the biphenyl product.

Data Presentation:

EntryCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
10.5K₃PO₄Toluene/H₂O1002>95
20.1K₃PO₄Toluene/H₂O1008>90
30.5K₂CO₃Toluene/H₂O1001275

Table 1: Representative results for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid using the [(3-benzyl-ImPy)Pd(cinnamyl)Cl] precatalyst. Yields are determined by GC analysis against an internal standard.

Mechanistic Considerations and Workflow Visualization

The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in facilitating these steps.

Catalytic_Cycle Precatalyst [(3-benzyl-ImPy)Pd(II)(cinnamyl)Cl] Active_Catalyst Pd(0)L (L = 3-benzyl-ImPy) Precatalyst->Active_Catalyst Activation Oxidative_Addition Ar-Pd(II)-X(L) Active_Catalyst->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L) Oxidative_Addition->Transmetalation Ar'B(OH)₂ / Base Reductive_Elimination Biaryl Product Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Catalyst

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The workflow for utilizing the this compound ligand in a catalytic screening process is outlined below.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_catalysis Catalysis Phase Ligand_Synth Synthesize 3-benzyl-ImPy Precatalyst_Synth Prepare [(3-benzyl-ImPy)Pd(cinnamyl)Cl] Ligand_Synth->Precatalyst_Synth Reaction_Setup Set up Suzuki-Miyaura Reaction Precatalyst_Synth->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC/GC) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup and Purification Reaction_Monitoring->Workup Analysis Analyze Product and Yield Workup->Analysis

Figure 2: Experimental workflow from ligand synthesis to catalytic application.

Conclusion

The this compound ligand represents a valuable addition to the toolbox of synthetic chemists. Its straightforward synthesis, coupled with the stability and high activity of its palladium complexes, makes it an excellent choice for a variety of cross-coupling reactions. The modularity of the imidazo[1,5-a]pyridine scaffold provides ample opportunities for further ligand development and optimization for specific catalytic transformations.

References

  • Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxyl
  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II)
  • 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (pyridylindolizine) as ligands in complexes.
  • Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes | JACS Au - ACS Public
  • Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing).
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC.
  • This compound-1-carboxylic acid - MySkinRecipes.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC.
  • A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines | Request PDF - ResearchG

Sources

Preparation and Evaluation of 3-Benzylimidazo[1,5-a]pyridine Kinase Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting key cellular signaling pathways. This application note provides a comprehensive guide for researchers on the preparation and evaluation of a specific class of these molecules: 3-benzylimidazo[1,5-a]pyridine derivatives designed as kinase inhibitors. We focus on their role as dual inhibitors of the Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways, which are frequently dysregulated in human cancers.[1][2] This guide details a robust synthetic protocol, a step-by-step method for in vitro biological evaluation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and discusses the scientific rationale behind key experimental steps.

Introduction: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of PI3K.[] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of substrates, including the mTOR complex 1 (mTORC1), which controls protein synthesis and cell growth.

Hyperactivation of this pathway, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[2][4] Consequently, developing inhibitors that target nodes within this pathway is a major focus of oncological drug discovery.[5] Dual inhibitors targeting both PI3K and mTOR are particularly attractive as they can circumvent feedback loops, such as AKT activation, which can occur with agents that only target mTORC1.[1] The this compound scaffold has emerged as a promising framework for developing such dual inhibitors.

Part 1: Chemical Synthesis of a this compound Inhibitor

Principle of the Synthesis

The synthesis of the this compound core is achieved through an efficient, one-pot, three-component cyclocondensation reaction. This approach utilizes a (pyridin-2-yl)methanamine derivative, a substituted benzaldehyde, and an isocyanide. This methodology is valued for its operational simplicity and ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. The reaction proceeds via the formation of an intermediate Schiff base from the amine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by aromatization to yield the final imidazo[1,5-a]pyridine product.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Characterization A 2-(Aminomethyl)pyridine F Mix & Reflux (e.g., 65 °C, 12-24h) A->F Reactant B Substituted Benzaldehyde B->F Reactant C Isocyanide (e.g., TosMIC) C->F Reactant D Solvent (e.g., Methanol) D->F Medium E Base (e.g., K2CO3) E->F Catalyst G Solvent Evaporation F->G Reaction Mixture H Aqueous Work-up (Water & EtOAc) G->H I Column Chromatography (Silica Gel) H->I J Final Product: This compound I->J K Analysis (NMR, LC-MS, HRMS) J->K

Caption: High-level workflow for the one-pot synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 3-(4-methoxybenzyl)imidazo[1,5-a]pyridine

This protocol describes the synthesis of a representative compound.

Materials:

  • 2-(Aminomethyl)pyridine (1.0 mmol, 1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 mmol, 1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous Methanol (MeOH) (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for work-up and purification

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (108 mg, 1.0 mmol), 4-methoxybenzaldehyde (136 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous methanol to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Isocyanide Addition: Add tosylmethyl isocyanide (TosMIC) (215 mg, 1.1 mmol) to the reaction mixture.

    • Scientist's Note: TosMIC serves as a versatile C1 synthon in this multicomponent reaction. The tosyl group is an excellent leaving group that facilitates the final aromatization step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% EtOAc in Hexanes as eluent). The reaction is typically complete within 12-24 hours.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the potassium carbonate by filtration, washing the solid with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Scientist's Note: The aqueous wash steps are crucial for removing any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for isolating the pure product.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Biological Evaluation Protocol

Principle of the Assay: TR-FRET Kinase Binding

To determine the inhibitory potency of the synthesized compounds, a robust and sensitive in vitro assay is required. The LanthaScreen™ Eu Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform ideal for this purpose.[6][7]

The assay is a competitive binding format.[6] A specific kinase (e.g., PI3Kα) tagged with an epitope (like GST) is mixed with a europium (Eu)-labeled anti-tag antibody (the FRET donor) and a fluorescently-labeled, ATP-competitive small molecule "tracer" (the FRET acceptor).[7][8] When the tracer binds to the kinase's ATP pocket, the Eu-antibody and the tracer are brought into close proximity, resulting in a high FRET signal.[9] A test compound that also binds to the ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal.[8][9] The magnitude of this decrease is directly proportional to the binding affinity of the test compound.

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Protein Synthesis Inhibitor This compound (Dual Inhibitor) Inhibitor->PI3K Blocks ATP Site Inhibitor->mTORC1 Blocks ATP Site

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by a dual PI3K/mTOR inhibitor.

Detailed Protocol: IC₅₀ Determination for PI3Kα

Materials:

  • Recombinant PI3Kα (p110α/p85α) enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8][9]

  • Synthesized this compound inhibitor

  • Reference inhibitor (e.g., Wortmannin)

  • Anhydrous DMSO

  • Low-volume, 384-well assay plates (e.g., Corning #3676)

  • Plate reader capable of TR-FRET detection (e.g., BMG LABTECH CLARIOstar™ or similar)[9]

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. b. Create a 10-point, 4-fold serial dilution series of the inhibitor in DMSO. c. From this DMSO series, prepare an intermediate dilution series at 4x the final desired assay concentration in 1X Kinase Buffer A.[6] This minimizes the final DMSO concentration in the assay to ≤1%.

  • Reagent Preparation (4x solutions): a. 4x Kinase/Antibody Mix: Dilute the PI3Kα enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A. Final concentrations in the well should be optimized, but typical starting points are 5 nM kinase and 2 nM antibody.[8] Therefore, this solution should be 20 nM kinase and 8 nM antibody.

    • Scientist's Note: Prior to use, centrifuge the antibody stock at ~10,000 x g for 10 minutes to pellet any aggregates that can cause signal variability.[9][10] b. 4x Tracer Solution: Dilute Kinase Tracer 236 in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase (e.g., 15 nM final concentration, so prepare a 60 nM solution).[8]

  • Assay Plate Setup (16 µL final volume): a. Add Compound: Dispense 4 µL of the 4x serially diluted inhibitor into the wells of the 384-well plate.[9] Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition. b. Add Kinase/Antibody: Add 4 µL of the 4x kinase/antibody mixture to all wells.[9] c. Initiate Binding: Add 8 µL of the 2x tracer solution to all wells.[9]

  • Incubation and Reading: a. Gently mix the plate (e.g., orbital shaker for 30 seconds). b. Incubate the plate at room temperature for 60 minutes, protected from light. c. Read the plate using a TR-FRET-enabled plate reader. Set the instrument to excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).[7]

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Normalize the data: Set the average signal from the "no inhibitor" wells as 100% activity (0% inhibition) and the average signal from the "no enzyme" or a high-concentration inhibitor control as 0% activity (100% inhibition). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the signal by 50%.[11]

Data Presentation

Summarize the IC₅₀ values for the synthesized compound and a reference inhibitor against a panel of kinases to assess potency and selectivity.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
Compound X 15.285.745.322.130.5
Wortmannin 2.12.51.92.3150.8
Data are representative and for illustrative purposes only.

Conclusion

This application note provides a validated framework for the synthesis and biochemical evaluation of this compound-based kinase inhibitors. The described three-component synthesis offers an efficient route to novel chemical entities, while the TR-FRET binding assay provides a robust, high-throughput method for quantifying their inhibitory potency against key targets like PI3K and mTOR. By following these detailed protocols, researchers can effectively synthesize and characterize novel inhibitors, accelerating the discovery of new therapeutic agents for cancer and other diseases driven by aberrant kinase signaling.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. Available at: [Link]

  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Hematology/Oncology. Available at: [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. Available at: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Regioselective Halogenation of 3-Benzylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazo[1,5-a]pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1] The strategic introduction of halogen atoms onto this privileged core offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a detailed exploration of the regioselective halogenation of 3-benzylimidazo[1,5-a]pyridine, offering insights into the underlying chemical principles and providing robust experimental protocols.

Understanding Regioselectivity in the Imidazo[1,5-a]pyridine System

The imidazo[1,5-a]pyridine ring system is an electron-rich aromatic heterocycle. In electrophilic aromatic substitution reactions, the position of attack is governed by the relative stability of the resulting Wheland intermediate (a resonance-stabilized carbocation). For the unsubstituted imidazo[1,5-a]pyridine, electrophilic attack is highly favored at the C-3 position of the imidazole ring. This is because the positive charge in the intermediate can be delocalized over both rings without disrupting the aromaticity of the pyridine ring.[2]

However, in the case of this compound, the C-3 position is already substituted. This directs subsequent electrophilic attack to other positions on the heterocyclic core. The imidazole ring, being more electron-rich than the pyridine ring, is still the preferred site for electrophilic substitution.[3][4] Within the imidazole ring, the C-1 position is the next most activated site for electrophilic attack. The nitrogen atoms of the imidazole ring influence the electron density distribution, making C-1 susceptible to electrophilic reagents. The pyridine ring, in contrast, is generally deactivated towards electrophilic aromatic substitution.

Therefore, the halogenation of this compound is predicted to occur regioselectively at the C-1 position. The benzyl group at C-3, being electronically neutral in its influence on the aromatic system, is not expected to alter this preference significantly.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent regioselective halogenation.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 3-substituted imidazo[1,5-a]pyridines.[5] The reaction involves the condensation of 2-(aminomethyl)pyridine with phenylacetaldehyde.

Materials:

  • 2-(Aminomethyl)pyridine

  • Phenylacetaldehyde

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM), add phenylacetaldehyde (1.1 eq).

  • To this mixture, add activated manganese dioxide (5.0 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with DCM.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization:

The structure of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow

Protocol 2: Regioselective Bromination of this compound

This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile (MeCN).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acid formed.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield 1-bromo-3-benzylimidazo[1,5-a]pyridine.

Protocol 3: Regioselective Chlorination of this compound

This protocol uses N-Chlorosuccinimide (NCS) for the regioselective chlorination.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile (MeCN).

  • Add N-Chlorosuccinimide (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Follow the quenching, extraction, and purification steps as described in Protocol 2.

Data Summary

EntryHalogenating AgentStoichiometry (Halogenating Agent)SolventTemperatureTime (h)Expected Major Product
1NBS1.05 eqMeCN0 °C to RT3-51-Bromo-3-benzylimidazo[1,5-a]pyridine
2NCS1.05 eqMeCNRT4-61-Chloro-3-benzylimidazo[1,5-a]pyridine

Characterization of Halogenated Products

The successful synthesis of the halogenated products should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The introduction of a halogen at the C-1 position will result in the disappearance of the singlet corresponding to the C-1 proton in the starting material. The chemical shifts of the remaining protons on the imidazo[1,5-a]pyridine core will also be affected by the electron-withdrawing nature of the halogen.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a new signal for the carbon bearing the halogen (C-1), and the chemical shifts of the other carbons in the heterocyclic system will be altered.[6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the halogenated product, including the characteristic isotopic pattern for bromine or chlorine.

Halogenation_Mechanism

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The clear step-by-step instructions, coupled with the expected characterization data, allow researchers to verify the outcome of their experiments. The regioselectivity of the halogenation can be unambiguously determined by ¹H NMR spectroscopy. The use of mild and selective halogenating agents like NBS and NCS minimizes the formation of side products, simplifying purification and ensuring the reliability of the synthesis.[7]

Conclusion

The regioselective halogenation of this compound provides a valuable synthetic route to novel derivatives for applications in drug discovery and materials science. By understanding the underlying principles of electrophilic aromatic substitution on this heterocyclic system, researchers can confidently employ the provided protocols to access C-1 halogenated products with high selectivity.

References

Sources

The Accelerated and Efficient Synthesis of 3-Benzylimidazo[1,5-a]pyridine Derivatives via Microwave Irradiation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and highly efficient protocol for the synthesis of 3-benzylimidazo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. By leveraging the power of microwave-assisted organic synthesis (MAOS), we demonstrate a method that dramatically curtails reaction times, enhances product yields, and aligns with the principles of green chemistry. This document provides researchers, scientists, and drug development professionals with a detailed experimental protocol, a discussion of the underlying reaction mechanism, practical troubleshooting advice, and a comparative analysis of microwave versus conventional heating methods.

Introduction: The Significance of Imidazo[1,5-a]pyridines and the Power of Microwave Synthesis

Imidazo[1,5-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science.[1][2] Their unique structural framework serves as a versatile scaffold for the development of novel therapeutic agents, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents and enzyme inhibitors.[3][4] Furthermore, their distinct photophysical properties make them promising candidates for applications in optoelectronic devices.[1]

Traditional synthetic routes to these valuable compounds often necessitate long reaction times, harsh conditions, and can result in moderate yields.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by providing a more efficient and environmentally benign alternative to conventional heating methods.[2][5] Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[6][7] This technique frequently results in higher isolated yields, improved product purity, and is more energy-efficient.[8][9]

This application note focuses on a specific, high-yield microwave-assisted protocol for the synthesis of this compound derivatives, demonstrating the practical advantages of this modern synthetic approach.

Reaction Scheme and Mechanism

The core of this protocol is a copper-catalyzed tandem reaction between a 2-aroylpyridine and a benzylamine derivative, which proceeds via a condensation-amination-oxidative dehydrogenation process to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.[8]

General Reaction Scheme:

Reaction_Scheme cluster_reaction reagents 2-Aroylpyridine + Benzylamine Derivative arrow1 Cu(II) Catalyst, Microwave (100-150 °C), Solvent, Air (Oxidant) product This compound Derivative reagents->product Cu(II) Catalyst, Microwave (100-150 °C), Solvent, Air (Oxidant)

Caption: General reaction for the synthesis of 3-benzylimidazo[1,5-a]pyridines.

Plausible Reaction Mechanism:

The reaction is proposed to proceed through the following key steps:

  • Condensation: The 2-aroylpyridine and benzylamine undergo an initial condensation reaction to form an enamine intermediate.

  • Oxidative C-H Amination: A copper(II) catalyst facilitates an intramolecular oxidative C-H amination.

  • Dehydrogenation: The final step involves an oxidative dehydrogenation, with atmospheric oxygen serving as a clean and sustainable oxidant, to yield the aromatic imidazo[1,5-a]pyridine ring system.[8]

Mechanism Start 2-Aroylpyridine + Benzylamine Step1 Condensation Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Intramolecular Oxidative C-H Amination (Cu(II) catalyzed) Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Oxidative Dehydrogenation (Air as oxidant) Intermediate2->Step3 Product This compound Step3->Product Workflow A 1. Combine Reagents (2-Benzoylpyridine, Benzylamine, Cu(OAc)₂, DMF) in a microwave vial. B 2. Seal the vial and place it in the microwave synthesizer. A->B C 3. Irradiate at 120°C for 20 minutes with stirring. B->C D 4. Cool the vial to room temperature. C->D E 5. Perform aqueous work-up: Dilute with ethyl acetate, wash with sat. NaHCO₃ and brine. D->E F 6. Dry the organic layer over Na₂SO₄ and concentrate. E->F G 7. Purify the crude product by column chromatography. F->G H 8. Characterize the final product. G->H

Sources

Troubleshooting & Optimization

Preventing benzylic oxidation in 3-benzylimidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for organic chemists dealing with the instability of 3-benzylimidazo[1,5-a]pyridines.

Ticket ID: BENZ-OX-PREV-001 Status: Open Subject: Prevention of Benzylic Oxidation & Decomposition Assigned Specialist: Senior Application Scientist

Executive Summary: The "Activated Methylene" Trap

You are likely experiencing spontaneous oxidation of the methylene bridge (


) connecting the phenyl ring to the imidazo[1,5-a]pyridine core.

The Chemistry of the Failure: The imidazo[1,5-a]pyridine ring is electron-rich (exceeding the electron density of indolizine). When a benzyl group is attached at the C3 position, the methylene protons become doubly activated:

  • Benzylic stabilization from the phenyl ring.

  • Heteroaromatic stabilization from the electron-donating imidazo-fused system.

This creates a low bond dissociation energy (BDE) for the benzylic C-H bonds, making them highly susceptible to radical autoxidation by atmospheric oxygen, converting the desired 3-benzyl compound (M) to the 3-benzoyl ketone (M+14) or leading to oxidative cleavage.

Diagnostic Module: Is Your Product Oxidizing?

Before altering your synthesis, confirm the degradation pathway using this diagnostic matrix.

SymptomObservationRoot Cause
Visual Change Bright yellow/green fluorescence turns dark orange/brown or black tar.Formation of conjugated diketones or polymerization (decomposition).
TLC Spotting Product spot "streaks" or a new, more polar spot appears just below the product.Silica Acidity: The imidazo nitrogen is basic; silica gel promotes acid-catalyzed oxidation/decomposition.
LC-MS Shift Mass shift of +14 Da (e.g.,

208

222).
Ketone Formation: Transformation of

to

.
NMR Shift Loss of singlet at

ppm (2H). Appearance of new aromatic peaks.
Loss of methylene protons; formation of the benzoyl moiety.
Mechanism of Failure (Visualization)

The following diagram illustrates the radical autoxidation pathway responsible for the M+14 mass shift.

BenzylicOxidation Start 3-Benzylimidazo[1,5-a]pyridine (Desired Product) Radical Benzylic Radical (Stabilized) Start->Radical H-abstraction (Air/Light/Silica) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Ketone 3-Benzoylimidazo[1,5-a]pyridine (Oxidized Impurity) Peroxide->Ketone Dehydration (-H2O)

Figure 1: Radical autoxidation pathway. The electron-rich heterocycle facilitates the initial H-abstraction, leading to the thermodynamically stable ketone.

Synthetic Protocol: The "Oxygen-Free" Vilsmeier Route

The most robust method for synthesizing the reduced benzyl form is the Vilsmeier-Haack cyclization of


-(pyridin-2-ylmethyl)benzamides. However, the standard protocol must be modified to prevent in-situ oxidation.
Protocol: Anaerobic Cyclodehydration

Reagents:


-(2-pyridylmethyl)benzamide (1.0 eq), 

(3.0 eq), Toluene or DCE (Anhydrous).

Step-by-Step Workflow:

  • The Purge (Critical):

    • Do NOT use solvent directly from the bottle. Sparge Toluene/DCE with Argon for 20 minutes before adding reagents.

    • Perform the reaction in a flame-dried Schlenk tube, not a round-bottom flask with a loose septum.

  • Cyclization:

    • Add

      
       dropwise at 0°C under Argon flow.
      
    • Heat to reflux (80-100°C) for 2–4 hours. Note: The reaction mixture usually turns yellow/orange. If it turns black, you have oxygen ingress.

  • The Quench (The Danger Zone):

    • Standard Error: Pouring hot reaction mixture into open aqueous base.

    • Correct Method: Cool reaction to 0°C. Cannulate the reaction mixture into a degassed solution of

      
       (aq) or 
      
      
      
      (aq) at 0°C.
    • Keep the biphasic mixture cold and under Argon during neutralization.

  • Extraction:

    • Use degassed DCM (Dichloromethane).

    • Add BHT (Butylated hydroxytoluene) (0.1 mol%) to the organic layer immediately after separation to act as a radical scavenger during concentration.

Purification & Isolation: Beating the Silica Trap

Problem: Silica gel (pH 4-5) acts as a Lewis acid, coordinating to the pyridine nitrogen. This activates the ring further and creates a surface for radical generation, leading to "on-column" oxidation.

Solution: You must passivate the stationary phase.

Recommended Stationary Phases (Ranked)
MethodStationary PhaseAdditiveRisk Level
A (Best) Neutral Alumina (Brockmann Grade III)NoneLow
B (Good) Silica Gel (Standard)1-2% Triethylamine (Et3N) Medium
C (Avoid) Silica Gel (Standard)NoneHigh (Decomposition)
Protocol: Triethylamine-Doped Chromatography

If you must use silica (due to separation resolution):

  • Prepare the slurry using Hexane/EtOAc + 2% Et3N .

  • Flush the column with 2 column volumes of this solvent before loading the sample. This neutralizes acidic sites.

  • Elute with solvent containing 1% Et3N .

  • Speed is key: Do not leave the compound on the column overnight.

PurificationWorkflow Crude Crude Reaction Mixture (Contains POCl3 residues) Decision Stationary Phase Selection Crude->Decision Alumina Neutral Alumina (Recommended) Decision->Alumina Best Practice Silica Silica Gel Decision->Silica High Resolution Needed Run Flash Chromatography (Fast Elution) Alumina->Run Treat Passivate with 2% Triethylamine Silica->Treat MANDATORY Treat->Run Store Store Solid under Ar -20°C, Dark Run->Store

Figure 2: Purification decision tree. Alumina is preferred to avoid acid-catalyzed decomposition.

Frequently Asked Questions (FAQs)

Q: My product was pure by NMR, but turned into a brown oil after one week on the bench. Why? A: Imidazo[1,5-a]pyridines are often photolabile and air-sensitive. The brown oil is a complex mixture of the ketone (benzoyl) and ring-opening decomposition products.

  • Fix: Store the solid under Argon or Nitrogen atmosphere in an amber vial at -20°C.

Q: Can I reduce the ketone (M+14) back to the methylene product? A: Yes, but it is difficult to stop at the methylene stage without over-reducing the heterocycle.

  • Try: Wolff-Kishner conditions are too harsh. Try ionic hydrogenation (

    
     / 
    
    
    
    ) or
    
    
    followed by lithiation/reduction, but re-synthesis using the Vilsmeier protocol is usually more efficient.

Q: I see a spot on TLC that fluoresces blue, but my product fluoresces green. What is it? A: Blue fluorescence often indicates the oxidized ketone or a dimer. The target this compound typically exhibits strong green/yellow fluorescence. Use this as a quick visual diagnostic during fractions collection.

References & Authoritative Sources

  • General Reactivity & Oxidation of Imidazo[1,5-a]pyridines:

    • Title: Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.[1][2][3][4][5][6]

    • Source: Organic & Biomolecular Chemistry, 2022.[2][7][8][9]

    • Link:[Link]

    • Context: Reviews the electronic nature of the ring and susceptibility to oxidative transformations.

  • Benzylic Oxidation Mechanisms:

    • Title: Copper-catalyzed oxidative amination of sp3 C-H bonds under air: synthesis of 1,3-diarylated imidazo[1,5-a]pyridines.[3]

    • Source: PubMed / NIH, 2015.

    • Link:[Link]

    • Context: Demonstrates how easily the methylene bridge oxidizes in the presence of trace metals and air (the reaction users want to avoid).

  • Purification & Stability on Silica:

    • Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation.

    • Source: MDPI, 2022.

    • Link:[Link]

    • Context: Discusses the synthesis and handling of these fluorophores, emphasizing their environmental sensitivity.

  • Vilsmeier-Haack Cyclization Precedents:

    • Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine Analogs.

    • Source: ACS Organic & Inorganic Au, 2024.[10]

    • Link:[Link]

    • Context: Provides modern protocols for cyclization and isolation that minimize side products.

Sources

Technical Support Center: Optimizing Regioselectivity in Imidazopyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazopyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of C-H activation and functionalization of the imidazopyridine scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired regiochemical outcomes, with a particular focus on the nuanced control between C3 and C1 functionalization in the versatile imidazo[1,5-a]pyridine isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the regioselectivity of C-H functionalization on the imidazopyridine core?

The regioselectivity of C-H functionalization on imidazopyridines is primarily governed by a combination of electronic effects inherent to the heterocyclic system, the choice of catalyst, and the presence of directing groups.

  • Electronic Effects: In the widely studied imidazo[1,2-a]pyridine system, the C3 position is the most electron-rich and sterically accessible, making it the most nucleophilic carbon. This inherent reactivity often leads to preferential functionalization at C3 under both electrophilic and radical conditions.[1][2] For the imidazo[1,5-a]pyridine isomer, the C1 and C3 positions are both electron-rich and susceptible to electrophilic attack. The relative reactivity can be subtly influenced by the specific reagents and conditions used.

  • Catalyst Control: The choice of transition metal catalyst and its ligand sphere plays a crucial role in directing the regioselectivity of the reaction. For instance, in the functionalization of imidazo[1,5-a]pyridines, a palladium-based catalyst system has been shown to be highly effective in directing arylation to the C3 position.[3] Conversely, a bimetallic nickel and aluminum catalytic system can be tuned to favor functionalization at either the C3 or the more remote C5 position.[4][5]

  • Directing Groups: The introduction of a directing group onto the imidazopyridine scaffold can override the inherent electronic preferences of the ring system. While less common for achieving C1 vs. C3 selectivity, directing groups are a powerful strategy for activating otherwise less reactive positions, such as C5 or C8.

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in Imidazo[1,5-a]pyridine Arylation - Mixture of C1 and C3 Products

Issue: "I am attempting a direct C-H arylation of my 3-substituted imidazo[1,5-a]pyridine and obtaining a mixture of C1 and C3-arylated products. How can I improve the selectivity for the C1 position?"

Analysis and Solution:

Obtaining a mixture of C1 and C3 isomers suggests that the reaction conditions are not sufficiently selective to overcome the inherent reactivity of both positions. To enhance selectivity for the C1 position, a change in the catalytic system is often necessary.

Recommended Actions:

  • Catalyst System Modification: For the C1 arylation of a C3-substituted imidazo[1,5-a]pyridine, a cationic palladium catalyst, such as 2, has been shown to be effective.[5] This catalyst system can promote the selective arylation at the C1 position.

  • Solvent and Base Optimization: The choice of solvent and base can significantly influence the reaction outcome. Screening different solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K2CO3, Cs2CO3, NaOt-Bu) can help to optimize the reaction for the desired C1 isomer.

  • Temperature Control: Reaction temperature can also affect regioselectivity. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate, as lower temperatures can sometimes enhance selectivity.

Scenario 2: Low Yield During C3-Functionalization of Imidazo[1,2-a]pyridine

Issue: "My attempt to introduce a functional group at the C3 position of an imidazo[1,2-a]pyridine is resulting in low yields, with a significant amount of starting material remaining."

Analysis and Solution:

Low yields in C3-functionalization reactions can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or competing side reactions.

Recommended Actions:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a moderate increase in temperature may be beneficial.[6]

  • Catalyst and Reagent Stoichiometry: Verify the stoichiometry of your catalyst and reagents. In some cases, increasing the catalyst loading or the equivalents of the coupling partner can improve the yield.

  • Atmosphere and Moisture Control: Many C-H activation reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

  • Catalyst-Free Alternatives: For certain C3-functionalizations, a catalyst-free approach might be more efficient. For example, a multicomponent reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can provide C3-arylmethylated products without the need for a metal catalyst.[1][2]

Data and Protocols

Table 1: Catalyst Systems for Regioselective Functionalization of Imidazo[1,5-a]pyridine
Target PositionCatalyst SystemCoupling PartnerKey FeaturesReference
C3 Pd(OAc)2 / Tris(2,6-dimethoxyphenyl)phosphineAryl bromidesHigh regioselectivity for C3 arylation. Tolerates a variety of functional groups.[3]
C3 Ni(cod)2 / PCy3AlkynesSelective for C3-alkenylation in the absence of an aluminum co-catalyst.[4][5]
C1 2Aryl iodidesEffective for C1 arylation of C3-substituted imidazo[1,5-a]pyridines.[5]

Experimental Protocol: Regioselective C3-Arylation of Imidazo[1,5-a]pyridine

This protocol is adapted from the work of Chernyak, et al.[3] and is intended as a general guideline. Optimization for specific substrates may be required.

Materials:

  • Imidazo[1,5-a]pyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Tris(2,6-dimethoxyphenyl)phosphine (TDMPP)

  • Potassium carbonate (K2CO3)

  • Anhydrous toluene

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (N2 or Ar), add imidazo[1,5-a]pyridine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2 (5 mol%), TDMPP (10 mol%), and K2CO3 (2.0 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-arylated imidazo[1,5-a]pyridine.

Experimental Protocol: Catalyst-Free C3-Arylomethylation of Imidazo[1,2-a]pyridine

This protocol is based on the multicomponent reaction described by Kumar, et al.[1][2]

Materials:

  • Imidazo[1,2-a]pyridine

  • Glyoxylic acid

  • Boronic acid

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, combine the imidazo[1,2-a]pyridine (1.0 equiv), glyoxylic acid (1.2 equiv), and the desired boronic acid (1.5 equiv).

  • Add DMF as the solvent.

  • Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C3-arylomethylated product.

Visualizing Regioselectivity

Diagram 1: Reactive Sites of Imidazopyridine Isomers

G cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[1,5-a]pyridine imidazo12a C3: Electron-rich, highly reactive imidazo12a_other Other positions (C2, C5-C8): Less reactive imidazo15a_c1 C1: Electron-rich imidazo15a_c3 C3: Electron-rich imidazo15a_c5 C5: Accessible via Ni/Al catalysis

Caption: Comparison of reactive sites in imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine.

Diagram 2: Decision Workflow for Imidazo[1,5-a]pyridine Functionalization

G start Start: Functionalize Imidazo[1,5-a]pyridine target_pos What is the target position? start->target_pos c3_node C3 Position target_pos->c3_node C3 c1_node C1 Position (on C3-substituted substrate) target_pos->c1_node C1 c5_node C5 Position target_pos->c5_node C5 pd_cat Use Pd(OAc)2 / TDMPP catalyst with aryl bromide c3_node->pd_cat Arylation ni_cat Use Ni(cod)2 / PCy3 catalyst with alkyne c3_node->ni_cat Alkenylation pd_cat_c1 Use Pd(phen)22 catalyst with aryl iodide c1_node->pd_cat_c1 ni_al_cat Use Ni(cod)2 / IPr-AlMe2 catalyst with alkyne or olefin c5_node->ni_al_cat

Caption: Decision tree for selecting a catalytic system to achieve regioselective functionalization of imidazo[1,5-a]pyridine.

References

  • Kumar, A., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]

  • Kumar, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

  • Kumar, A., et al. (2019). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Chemical Communications. [Link]

  • Yu, M.-S., et al. (2014). Controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine via synergistic cooperation between aluminum and nickel. PubMed. [Link]

  • Yu, M.-S., et al. (2015). ChemInform Abstract: Controlled Regiodivergent C—H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation Between Aluminum and Nickel. ResearchGate. [Link]

  • Gáspár, A., et al. (2017). Vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridine via dehydrogenative coupling. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., et al. (2020). C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. [Link]

  • Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Kumar, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

  • Shestakov, A. S., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]

  • Gicquel, M., et al. (2023). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. [Link]

  • Wang, Y., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Chernyak, D., et al. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. PMC. [Link]

  • Wang, Y., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Semantic Scholar. [Link]

  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Tali, J. A., et al. (2023). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]

  • Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

Sources

Purification methods for 3-benzylimidazo[1,5-a]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3BZ-IMP Subject: Optimization of Workup and Isolation for 3-benzylimidazo[1,5-a]pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary

The this compound scaffold is a bioisostere of indole, widely used in medicinal chemistry (e.g., IDO inhibitors) and optoelectronics.[1] Its purification is frequently complicated by two factors:

  • Basicity: The bridgehead nitrogen and the imidazo-core render the molecule basic (pKa ~5.5–7.0), causing severe tailing on acidic silica gel.[1]

  • Fluorescence: Strong fluorescence can mask non-emissive impurities on TLC plates, leading to false assessments of purity.

This guide provides a modular troubleshooting approach, moving from bulk extraction to high-purity isolation.

Module 1: The "Crash & Wash" (Acid-Base Extraction)[1]

Status: Primary Cleanup Protocol Applicability: Removal of neutral starting materials (amides) and non-basic byproducts.

The 3-benzyl group adds significant lipophilicity compared to the parent imidazo[1,5-a]pyridine, making the molecule highly soluble in organic solvents but reluctant to enter aqueous phases unless fully protonated.[1]

Protocol: pH-Swing Extraction[1]
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during vigorous shaking.

  • Acid Wash (Protonation):

    • Extract the organic layer with 1.0 M HCl (3x).[1]

    • Mechanism: The imidazo[1,5-a]pyridine protonates (

      
      ) and moves to the aqueous layer.[1] Neutral impurities (e.g., unreacted N-(pyridin-2-ylmethyl)benzamide) remain in the EtOAc.[1]
      
  • Separation: Keep the Aqueous Layer . Discard the organic layer (check by TLC first to ensure product is not lost).[1]

  • Basification (Deprotonation):

    • Cool the aqueous layer to 0°C.

    • Slowly add 2.0 M NaOH or saturated NaHCO₃ until pH > 9.

    • Observation: The product should precipitate as a milky oil or solid.

  • Re-extraction: Extract the now-cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

Data Table 1: Solvent Compatibility for Extraction

SolventSuitabilityNotes
DCM HighExcellent solubility for the free base; risk of emulsions.
EtOAc ModerateGood for initial dissolution; less prone to emulsions.
Diethyl Ether LowOften insufficient solubility for the 3-benzyl derivative.
1M HCl HighStandard for protonation.
Acetic Acid LowForms a buffer; may not fully extract the product into water.

Module 2: Chromatographic Purification

Status: High-Resolution Separation Ticket Issue: "My product streaks from the baseline to the solvent front."

Root Cause Analysis

Standard silica gel is slightly acidic (pH 6.0–6.5).[1] The basic nitrogen of the imidazo[1,5-a]pyridine interacts with silanol groups (


), causing peak broadening and tailing.[1][2]
Solution: Amine-Modified Silica[1]

You must deactivate the silica surface. Choose Method A for bulk purification or Method B for difficult separations.

Method A: Mobile Phase Modifier (Standard) [1]

  • Eluent: Hexane / Ethyl Acetate (variable ratio).[1]

  • Additive: Add 1% Triethylamine (Et3N) to the entire mobile phase system.

  • Note: The Et3N competes for the acidic silanol sites, allowing the product to elute as a tight band.[1]

Method B: Silica Pre-treatment (For sensitive compounds) [1]

  • Slurry the silica gel in Hexane containing 5% Et3N .

  • Pack the column.

  • Flush with 2 column volumes of pure Hexane to remove excess amine.

  • Run the column with standard Hexane/EtOAc (no amine needed in eluent).

Visualization: Chromatography Decision Tree

ChromatographyWorkflow Start Crude Mixture TLC Run TLC (Hex/EtOAc 1:1) Start->TLC Check Observe Spot Shape TLC->Check Streak Streaking / Tailing Check->Streak Tail > 2 Rf units Clean Round / Compact Spot Check->Clean Rf < 0.1 spread Action1 Add 1% Et3N to Eluent Streak->Action1 Action2 Standard Flash Column Clean->Action2 Final Evaporate & Dry Action1->Final Purified Product Action2->Final

Figure 1: Decision logic for addressing silica gel interactions during purification.

Module 3: Recrystallization (Polymorph Control)

Status: Final Polish Target: >99% Purity for Biological Assays.

3-benzylimidazo[1,5-a]pyridines are often crystalline solids.[1] If your product is an oil, it may contain trace solvent or impurities preventing lattice formation.[1]

Recommended Solvent Systems:

  • Ethanol (Hot/Cold):

    • Dissolve in minimum boiling ethanol.

    • Cool slowly to room temperature, then -20°C.

    • Why: Polar enough to dissolve impurities, but the hydrophobic benzyl group drives precipitation of the product upon cooling.[1]

  • Acetonitrile (MeCN):

    • Excellent for removing polar byproducts (like N-oxide derivatives).[1]

    • Protocol: Dissolve in boiling MeCN. If no crystals form upon cooling, add Water dropwise until turbidity persists, then cool.[1]

  • Toluene / Hexane (Anti-solvent method):

    • Dissolve in minimum warm Toluene.

    • Layer Hexane on top and let diffuse.

    • Warning: Do not stir; allow slow diffusion for X-ray quality crystals.

Module 4: Metal Scavenging (If Catalytic Route Used)

If synthesized via Copper (Cu) or Iron (Fe) catalyzed C-H activation, metal residues can quench fluorescence assays or manifest as toxicity.[1]

Protocol:

  • Dissolve crude in EtOAc.

  • Wash with 10% aqueous EDTA (pH 8) or N-Acetylcysteine solution.

  • Alternative: Pass the organic solution through a pad of Celite mixed with SiliaMetS® Thiol scavenger resin.

Frequently Asked Questions (FAQs)

Q1: My product is fluorescent blue on the TLC plate. How do I know if the spot below it is an impurity or just "tailing"?

  • Diagnostic: Run a 2D-TLC. Spot the sample, run it up. Dry the plate. Rotate 90° and run it again.

  • Result: If the spots lie on a diagonal line, they are the same compound (tailing).[1] If a spot appears off-diagonal, it is a distinct impurity.[1]

Q2: I used POCl₃ for the cyclization. The crude smells acrid and is turning black.

  • Cause: Residual POCl₃ or Phosphoric acid is decomposing the product.

  • Fix: You must quench the reaction mixture into Ice/Na₂CO₃ immediately. Do not concentrate the reaction solvent (Toluene/MeCN) until you have neutralized the acid.[1]

Q3: The 3-benzyl group is oxidizing to a ketone (benzoyl) derivative. [1]

  • Prevention: The benzylic position is activated. Avoid leaving the compound on silica gel for extended periods (silica can catalyze oxidation in air).[1] Store under Argon/Nitrogen in the dark.

References

  • Snyder, S. A., et al. (2011).[1] General Synthesis of Imidazo[1,5-a]pyridines. Journal of Organic Chemistry.

  • Guchhait, S. K., et al. (2011).[1] Synthesis of Imidazo[1,5-a]pyridines via Cu-Catalyzed C-H Activation. RSC Advances.

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Handling Basic Nitrogen Heterocycles.

  • Charette, A. B., et al. (2010).[1] C-H Functionalization of Imidazo[1,5-a]pyridines. Journal of the American Chemical Society.

Sources

Troubleshooting low yields in imidazo[1,5-a]pyridine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cyclization reactions used to form this important heterocyclic scaffold. Low yields can be a significant bottleneck in synthetic campaigns, and this resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

The imidazo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities.[1][2][3] However, the efficiency of its synthesis can be highly dependent on substrate, reaction conditions, and reagent quality. This guide follows a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Low Yields in Cyclization Reactions

This section addresses common problems encountered during the synthesis of imidazo[1,5-a]pyridines. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Category 1: Starting Material and Reagent Issues

Question 1: My reaction is sluggish or fails to initiate, with TLC/LC-MS analysis showing only unreacted starting materials. What's going wrong?

This is a common problem that often points to issues with reagent purity, stability, or initial reaction activation.

  • Causality & Explanation: The cyclization to form the imidazo[1,5-a]pyridine ring often requires the formation of a key intermediate, such as a nitrilium ion in a Ritter-type reaction or an imine in a condensation reaction.[4][5] If your starting materials are impure or degraded, these initial steps can be inhibited. Moisture is a particularly common culprit, as it can quench Lewis acids, hydrolyze sensitive intermediates, or inhibit condensation reactions that eliminate water.[6]

  • Troubleshooting Steps:

    • Verify Starting Material Purity:

      • 2-(Aminomethyl)pyridine derivatives: These can be prone to oxidation or degradation over time. Verify their purity by ¹H NMR and LC-MS before use. If necessary, purify by distillation or column chromatography.

      • Aldehydes/Ketones: Check for oxidation to the corresponding carboxylic acids, which can interfere with the reaction. Purify by distillation or chromatography if needed.

      • Nitriles (for Ritter-type reactions): Ensure they are anhydrous. Distill from a suitable drying agent (e.g., CaH₂) if necessary.

    • Ensure Anhydrous Conditions:

      • Dry your solvents using standard laboratory procedures (e.g., molecular sieves, distillation).

      • Run the reaction under an inert atmosphere (Nitrogen or Argon), especially if using moisture-sensitive catalysts like Bi(OTf)₃ or certain copper salts.[4][7][8]

      • For condensation reactions that produce water, consider using a Dean-Stark trap or adding a dehydrating agent to drive the equilibrium toward the product.[6]

    • Re-evaluate Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Carefully re-verify the molar equivalents of all reagents. In some multi-component reactions, an excess of one reagent, like ammonium acetate, is crucial for driving the reaction to completion.[5][9]

Category 2: Reaction Condition Optimization

Question 2: The reaction produces a complex mixture of byproducts with very little of the desired imidazo[1,5-a]pyridine. How can I improve selectivity?

The formation of a complex mixture indicates that side reactions are competing with or dominating the desired cyclization pathway. Temperature, solvent, and catalyst choice are the most critical factors to address.

  • Causality & Explanation: The energy landscape of a reaction can be complex, with multiple potential pathways. High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions. The solvent plays a crucial role by stabilizing or destabilizing transition states and intermediates. An inappropriate solvent can favor side-product formation.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature:

      • If decomposition is suspected: Run the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve selectivity. Some protocols report success at room temperature, while others require heating to 150 °C.[1][10] The optimal temperature is highly substrate-dependent.

      • If the reaction is too slow: Gradually increase the temperature. Microwave-assisted synthesis can be an excellent alternative, as it often reduces reaction times and minimizes byproduct formation by providing rapid, uniform heating.[11][12]

    • Solvent Screening: The choice of solvent is critical.

      • A screening of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, DMF, DMSO) should be performed. In one study on a Ritter-type reaction, switching from a DCE/MeCN mixture to pure MeCN dramatically increased the yield from 42% to 76%.[1][4]

      • The combination of solvents can also be crucial. For certain transannulation reactions, a dichlorobenzene-dichloroethane mixture was found to be essential for achieving quantitative yields.[13]

    • Investigate Catalyst and Additives:

      • The catalyst is key. For copper-catalyzed reactions, the oxidation state (Cu(I) vs. Cu(II)) and the counter-ion (e.g., I⁻, Br⁻, OTf⁻) can influence the outcome.[7][14]

      • In some cases, an additive is required. For example, Ritter-type reactions catalyzed by Bi(OTf)₃ often require a co-catalyst like p-toluenesulfonic acid (p-TsOH) to facilitate the generation of the key carbocation intermediate.[1][4]

Decision-Making Workflow for Optimization

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

Caption: Troubleshooting workflow for low-yield imidazo[1,5-a]pyridine synthesis.

Category 3: Work-up and Purification Issues

Question 3: My reaction appears to go well by TLC, but I lose most of my product during work-up and purification. Why is this happening?

Product loss during isolation is a frustrating but solvable problem. The chemical nature of the imidazo[1,5-a]pyridine core can make it sensitive to certain work-up conditions or difficult to purify.

  • Causality & Explanation: The pyridine nitrogen in the fused ring system is basic and can be protonated during an acidic work-up, making the compound highly water-soluble. Conversely, some derivatives can be prone to decomposition on silica gel, which is acidic.

  • Troubleshooting Steps:

    • Modify Aqueous Work-up:

      • If you are losing your product in the aqueous layer, it is likely being protonated. Ensure the aqueous phase is made basic (pH > 8) with a base like Na₂CO₃ or dilute NaOH before extraction with an organic solvent.

      • Use a more polar extraction solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in multiple portions.

    • Optimize Chromatography:

      • If you observe streaking or decomposition on a standard silica gel column, try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%) or ammonia.

      • Consider switching to a different stationary phase, such as neutral alumina, which can be less harsh on basic compounds.

    • Consider Alternative Purification Methods:

      • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification that avoids chromatography altogether.[5]

      • Acid/Base Extraction: For very basic compounds, you can sometimes perform a liquid-liquid extraction. Extract the crude material into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and re-extract your product into a fresh organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of imidazo[1,5-a]pyridines?

While multiple synthetic routes exist, a common strategy involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative.[3][15][16] For example, in a Ritter-type reaction, a benzylic alcohol is treated with a Lewis acid (like Bi(OTf)₃) and a Brønsted acid (like p-TsOH) to generate a carbocation. This is trapped by a nitrile to form a nitrilium ion intermediate. An intramolecular cyclization by the pyridine nitrogen, followed by rearomatization, yields the final product.[1][4] Other methods involve the oxidative cyclization of imines formed from aldehydes and amines.[13]

Caption: Simplified mechanism of a Ritter-type imidazo[1,5-a]pyridine synthesis.

Q2: How do electron-donating or -withdrawing groups on the starting materials affect the reaction yield?

The electronic nature of the substituents can have a profound impact on the reaction.

  • On the Pyridine Ring: Electron-donating groups (EDGs) generally increase the nucleophilicity of the pyridine nitrogen, which can facilitate the final intramolecular cyclization step and lead to higher yields.[14]

  • On Aldehydes/Ketones/Benzylic Alcohols:

    • EDGs on an aromatic ring can stabilize a carbocation intermediate (in Ritter-type reactions), potentially accelerating the reaction.[1]

    • Electron-withdrawing groups (EWGs) can sometimes lead to lower yields by destabilizing cationic intermediates or slowing down key steps.[14] However, this is not a universal rule and can be highly dependent on the specific reaction mechanism.

Q3: Can I use a one-pot procedure for this synthesis?

Yes, several one-pot procedures have been developed and are often preferred for their efficiency. Three-component reactions, for example, can condense a pyridyl ketone, an aldehyde, and an ammonium source (like ammonium acetate) in a single step to form the imidazo[1,5-a]pyridine core.[5][9] These methods avoid the need to isolate intermediates, saving time and potentially increasing overall yield.

Key Experimental Protocols

Protocol 1: Bi(OTf)₃/p-TsOH-Catalyzed Synthesis of 1-Phenyl-3-methylimidazo[1,5-a]pyridine (Ritter-Type Reaction)

This protocol is adapted from a high-yield procedure reported in the literature.[1]

Materials:

  • (Pyridin-2-yl)(phenyl)methanol (1.0 eq)

  • Acetonitrile (MeCN) (15.0 eq)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (0.05 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (7.5 eq)

  • Anhydrous Dichloromethane (DCM) for work-up

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sealed reaction tube

Procedure:

  • To a dry, sealed reaction tube under an inert atmosphere (N₂), add (pyridin-2-yl)(phenyl)methanol (e.g., 1.0 mmol, 185 mg).

  • Add Bi(OTf)₃ (0.05 mmol, 33 mg) and p-TsOH·H₂O (7.5 mmol, 1.43 g).

  • Add acetonitrile (15.0 mmol, 0.78 mL).

  • Seal the tube tightly and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 20% EtOAc/hexane as eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20% EtOAc/hexane) to afford the desired product. An isolated yield of up to 97% has been reported for a similar substrate.[1]

Table 1: Optimization of Ritter-Type Reaction Conditions

The following table, based on data from published studies, illustrates the impact of catalyst and acid loading on product yield.[1][4]

EntryCatalyst (mol%)Acid (equiv.)SolventTemperature (°C)Yield (%)
1Bi(OTf)₃ (5)p-TsOH (5)DCE/MeCN (1:1)15042
2Bi(OTf)₃ (5)p-TsOH (5)MeCN15076
3Nonep-TsOH (5)MeCN15013
4Bi(OTf)₃ (5)p-TsOH (7.5)MeCN15097

This data demonstrates the critical role of both the Lewis acid catalyst (Bi(OTf)₃) and the Brønsted acid (p-TsOH), as well as the significant effect of solvent choice.

References

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. ResearchGate. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Scilit. [Link]

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]

  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Method for producing 2-amino-4-(halogenalkyl)pyridine derivatives by means of cyclization of suitable nitrile precursors with nitrogen combinations.
  • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. [Link]

  • Solvent-free microwave-assisted synthesis of imidazo[1,5- a]pyridine and –quinoline derivatives. Taylor & Francis Online. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Thermal cyclization of 1,2-dialkynylimidazoles to imidazo[1,2-a]pyridines. Academia.edu. [Link]

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. ResearchGate. [Link]

Sources

Technical Support Center: Solubility Optimization for 3-Benzylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving solubility issues of 3-benzylimidazo[1,5-a]pyridine in water Audience: Researchers, Formulation Scientists, and Medicinal Chemists Role: Senior Application Scientist

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely encountering precipitation, poor dissolution rates, or inconsistent bioavailability data.

The core issue lies in the molecule's structure.[1] The imidazo[1,5-a]pyridine scaffold acts as a planar, aromatic, lipophilic core. The addition of a benzyl group at the 3-position significantly increases the partition coefficient (LogP), driving it above 3.5. While the molecule possesses a basic nitrogen, its intrinsic aqueous solubility is often < 20 µg/mL at neutral pH, classifying it as a BCS Class II compound (Low Solubility, High Permeability).

This guide provides three validated troubleshooting modules to overcome these barriers, moving from simple pH adjustments to advanced complexation strategies.

Module 1: pH Adjustment & Salt Formation (The "Protonation Switch")[1]

Diagnosis: Is your solution pH > 6.0? Mechanism: this compound functions as a weak base due to the bridgehead nitrogen and the imidazole ring system.[1] The predicted pKa is in the range of 5.5 – 7.0 [1, 2].[1]

The Science of Solubility

According to the Henderson-Hasselbalch equation , the solubility of a weak base increases exponentially as the pH drops below its pKa.[1]


[1]
  • 
     : Total solubility
    
  • 
     : Intrinsic solubility (neutral form)[1]
    
Troubleshooting Protocol: Acidification

Do NOT attempt to dissolve this compound in pure deionized water (pH ~7) or PBS (pH 7.[1]4) directly.[1]

  • Titration Test:

    • Prepare a 10 mM stock in DMSO .

    • Slowly add this to a 50 mM Acetate Buffer (pH 4.0) or 0.1 N HCl .[1]

    • Observation: If the solution remains clear, the protonated species is soluble.[1]

  • Salt Selection (Solid State): If you require a solid form with better dissolution properties, synthesize a salt.[1]

    • Hydrochloride (HCl): The standard first choice.[1] Risk: Common ion effect in gastric fluid (high Cl-) may reduce solubility in vivo.[1]

    • Mesylate (Methanesulfonate): Recommended.[1] Mesylate salts often disrupt crystal packing energies more effectively than chlorides for planar aromatics, leading to higher apparent solubility.[1]

FAQ: pH Issues

Q: I acidified to pH 2, but it precipitated when I injected it into my biological assay buffer (pH 7.4). Why?

A: This is "pH shock."[1] You shifted the pH back above the pKa, causing the molecule to revert to its neutral, insoluble form.

  • Fix: Use a co-solvent (Module 2) or cyclodextrin (Module 3) to "shield" the neutral molecule during the transition.[1]

Module 2: Co-solvent & Surfactant Engineering (The "Solvation Matrix")

Diagnosis: pH adjustment is toxic to your cells/animal model, or the compound precipitates upon dilution.[1] Mechanism: Co-solvents reduce the polarity of the aqueous phase, matching it closer to the drug's polarity.[1] Surfactants form micelles that encapsulate the lipophilic drug.[1]

Recommended Solvent Systems
ComponentFunctionRecommended RangeNotes
DMSO Primary Solvent1% - 5% (In vitro)Up to 10% (In vivo IP)Excellent solvency but cytotoxic at high concentrations.[1]
PEG 400 Co-solvent20% - 40%Viscosity can be an issue.[1] Good for IV/IP.
Tween 80 Surfactant0.5% - 5%Prevents precipitation upon dilution.[1]
Propylene Glycol Co-solvent10% - 30%Alternative to PEG; often better tolerated.[1]
Protocol: The "Pre-Mix" Method

Do not add water first.[1] Follow this order to prevent "crashing out":

  • Weigh the target amount of this compound.

  • Dissolve completely in 100% DMSO or Ethanol (Stock A).

  • Add Surfactant (e.g., Tween 80) to Stock A and vortex.[1]

  • Add Co-solvent (e.g., PEG 400) and vortex.[1]

  • Slowly add Water/Saline dropwise while vortexing vigorously.

    • Target Formulation: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[1]

Module 3: Cyclodextrin Complexation (The "Trojan Horse")

Diagnosis: You need a neutral pH formulation (IV bolus) without high levels of organic solvents.[1] Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity.[1] The benzyl-imidazo[1,5-a]pyridine core fits inside this cavity (host-guest complex), while the hydrophilic exterior ensures water solubility.

Why HP-β-CD?

The benzyl group at position 3 provides an excellent "anchor" for the cyclodextrin cavity.[1] This method is superior for preventing precipitation because the drug is thermodynamically stable within the complex.[1]

Protocol: Complexation Workflow
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

  • Addition: Add the drug powder in excess to the vehicle.

  • Equilibration:

    • Method A (Standard): Stir for 24-48 hours at room temperature. Filter (0.22 µm) to remove undissolved solid.[1]

    • Method B (Accelerated): Dissolve drug in a minimal amount of acetone.[1] Add to HP-β-CD solution.[1] Evaporate the acetone under vacuum (Rotavap).[1]

  • Verification: Analyze the filtrate by HPLC to determine the final concentration.

Decision Logic: Selecting the Right Strategy

The following diagram illustrates the decision process for selecting the optimal formulation strategy based on your experimental constraints.

FormulationDecisionTree Start Start: this compound Solubility Issue Check_pH Can you use Acidic pH (pH < 4)? Start->Check_pH Acid_Sol Solution: Acidic Buffer (Acetate/Citrate) or HCl Salt Check_pH->Acid_Sol Yes Check_Vivo Is this for In Vivo or In Vitro? Check_pH->Check_Vivo No In_Vitro In Vitro (Cell/Enzyme) Check_Vivo->In_Vitro In_Vivo In Vivo (Animal) Check_Vivo->In_Vivo DMSO_Sol Solution: DMSO Stock Dilute < 1% final conc. In_Vitro->DMSO_Sol Check_Route Route of Administration? In_Vivo->Check_Route Oral Oral (PO) Check_Route->Oral Parenteral IV / IP / SC Check_Route->Parenteral Suspension Solution: Methylcellulose Suspension or Nano-milling Oral->Suspension Cosolvent Solution: 5% DMSO / 40% PEG400 / 5% Tween 80 Parenteral->Cosolvent Standard CD Solution: 20% HP-beta-Cyclodextrin (Best for IV Bolus) Parenteral->CD Sensitive/High Dose

Figure 1: Strategic decision tree for solubilizing this compound based on application type.

References

  • PubChem. Imidazo[1,5-a]pyridine | C7H6N2 | CID 274090.[1] National Library of Medicine.[1] Available at: [Link][1]

  • ChemBK. Imidazo[1,5-a]pyridine Physico-chemical Properties. Available at: [Link][1]

  • National Center for Biotechnology Information. 3-Phenylimidazo[1,5-a]pyridine | C13H10N2 | CID 606670.[1] PubChem Compound Summary. Available at: [Link][1]

  • Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Available at: [Link][1]

Sources

Controlling Stokes shift in benzyl-substituted imidazopyridine dyes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzyl-substituted imidazopyridine dyes. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile fluorophores. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of controlling their photophysical properties, with a specific focus on the Stokes shift.

Introduction: The Importance of a Controlled Stokes Shift

Imidazopyridine derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science, valued for their significant biological activities and unique fluorescent properties.[1] The ability to tune their photophysical characteristics—particularly the Stokes shift (the difference between the absorption and emission maxima)—is paramount for applications ranging from biological imaging to organic light-emitting diodes (OLEDs). A large Stokes shift is highly desirable as it minimizes self-quenching and improves the signal-to-noise ratio by reducing the overlap between absorption and emission spectra.

The introduction of a benzyl substituent to the imidazopyridine core provides a powerful tool for modulating these properties. The electronic nature and steric hindrance of the benzyl group can significantly influence the dye's intramolecular charge transfer (ICT) characteristics, which are often central to achieving a large Stokes shift.[2][3] This guide will address common challenges and questions that arise when attempting to control and optimize this crucial parameter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the Stokes shift in benzyl-substituted imidazopyridine dyes?

The Stokes shift in these dyes is primarily governed by changes in the molecule's geometry and electronic distribution upon excitation. Many imidazopyridine derivatives exhibit an intramolecular charge transfer (ICT) character, where photoexcitation promotes an electron from a donor part of the molecule to an acceptor part.[2][4] This charge redistribution leads to a more polar excited state, which is then stabilized by solvent relaxation and often a geometric rearrangement (twisting) of the molecule. The energy lost during this relaxation process before the photon is emitted contributes directly to the Stokes shift. The benzyl group, depending on its substitution pattern and position, can enhance this ICT process, leading to a larger Stokes shift.[3][5]

Q2: How does solvent polarity affect the Stokes shift of my dye?

Solvent polarity plays a crucial role. As solvent polarity increases, the highly polar excited ICT state is better stabilized, which lowers its energy level.[2][6] This enhanced stabilization typically leads to a redshift (a shift to a longer wavelength) in the emission spectrum, thereby increasing the Stokes shift.[2][6] This phenomenon, known as solvatochromism, is a hallmark of dyes with significant ICT character. In some cases, protic solvents can also induce a twisted intramolecular charge transfer (TICT) state through hydrogen bonding, further influencing the emission properties.[7]

Q3: Why is my quantum yield decreasing as the Stokes shift increases in polar solvents?

This is a common trade-off. While polar solvents can increase the Stokes shift by stabilizing the ICT state, they can also promote non-radiative decay pathways. The same molecular twisting and vibrational relaxations that contribute to the Stokes shift can also provide avenues for the excited state to return to the ground state without emitting a photon.[2] This is particularly true for molecules that can form a fully relaxed, non-emissive TICT state.[4][7] Therefore, optimizing for a large Stokes shift often requires finding a balance with maintaining a high fluorescence quantum yield.

Q4: Can molecular aggregation affect my measurements?

Absolutely. At high concentrations, π-π stacking interactions between dye molecules can occur.[2] These interactions can lead to aggregation-caused quenching (ACQ), where the fluorescence intensity is significantly reduced in the aggregated state. This can manifest as a lower-than-expected quantum yield and potential shifts in the emission spectra. Conversely, some imidazopyridine derivatives are designed to exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state due to the restriction of intramolecular rotations.[8][9] It is crucial to be aware of which phenomenon your specific dye is prone to.

Troubleshooting Guide

This section addresses common problems encountered during experimental work with benzyl-substituted imidazopyridine dyes.

Problem 1: The Observed Stokes Shift is Significantly Smaller Than Expected.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The solvent may not be polar enough to sufficiently stabilize the excited ICT state.

    • Solution: Conduct a solvatochromism study by measuring the absorption and emission spectra in a range of solvents with varying polarity (e.g., from non-polar hexane to polar aprotic DMSO and polar protic methanol). This will reveal the sensitivity of your dye to the solvent environment.[6]

  • Restricted Intramolecular Rotation: The molecular structure may be too rigid, preventing the geometric rearrangement necessary for a large Stokes shift. This can sometimes be an inherent property of the dye's design.

    • Solution: While difficult to change post-synthesis, this highlights a key design principle. Introducing flexible linkers or strategically placing bulky groups can encourage the necessary conformational changes in the excited state.

  • Excited-State Intramolecular Proton Transfer (ESIPT): For dyes with specific functionalities (like a hydroxyl group ortho to the imidazole nitrogen), ESIPT can be a competing process.[10][11] ESIPT can lead to a very large Stokes shift but is highly dependent on the solvent environment.[10][11]

    • Solution: Analyze the absorption and emission spectra for evidence of dual emission (from both the normal and tautomeric forms).[4] The balance between ICT and ESIPT can sometimes be tuned by solvent choice or pH.[4]

Problem 2: The Fluorescence Quantum Yield is Unacceptably Low.

Possible Causes & Solutions:

  • Aggregation-Caused Quenching (ACQ): The dye concentration may be too high, leading to self-quenching.

    • Solution: Measure the fluorescence intensity at a series of decreasing concentrations. If the quantum yield increases upon dilution, aggregation is a likely cause. Perform experiments in the micromolar range or lower, if possible. Dynamic light scattering (DLS) can also be used to detect the formation of aggregates.[8]

  • Solvent-Induced Quenching: As mentioned in the FAQ, highly polar or protic solvents can promote non-radiative decay.

    • Solution: If a large Stokes shift is not the primary requirement, try measuring in less polar solvents (e.g., THF, Dichloromethane). If a large Stokes shift is necessary, a compromise must be found. Sometimes, a solvent of intermediate polarity will provide the best balance of a reasonably large Stokes shift and a good quantum yield.

  • Presence of Quenchers: Contaminants in the solvent or the sample itself (e.g., dissolved oxygen, heavy metal ions) can quench fluorescence.

    • Solution: Use high-purity or spectroscopy-grade solvents. Degassing the solvent by bubbling with nitrogen or argon before measurement can remove dissolved oxygen and sometimes improve the quantum yield.

Problem 3: The Emission Spectrum is Broad, Unstructured, or Shows Multiple Peaks.

Possible Causes & Solutions:

  • Dual Emission: The dye may be emitting from multiple states, such as a locally excited (LE) state and an ICT state, or from normal and ESIPT tautomer forms.[4][7]

    • Solution: This is not necessarily a problem, but a feature of the dye. Time-resolved fluorescence spectroscopy can help distinguish between different emitting species, as they will often have different fluorescence lifetimes.

  • Sample Impurity or Degradation: The presence of a fluorescent impurity or a degradation product can lead to a complex emission spectrum.

    • Solution: Verify the purity of your compound using techniques like NMR and mass spectrometry. Protect the sample from excessive light exposure to prevent photodegradation. Run a control spectrum of the solvent alone to check for fluorescent impurities.

  • Formation of Excimers/Exciplexes: At very high concentrations, excited-state dimers (excimers) can form, which typically have a broad, unstructured, and red-shifted emission compared to the monomer.

    • Solution: Similar to ACQ, this can be diagnosed by performing a concentration-dependent study. Diluting the sample should reduce the excimer emission band in favor of the monomer emission.

Data & Visualization

Table 1: Example Solvatochromic Data for a Hypothetical Benzyl-Imidazopyridine Dye

This table illustrates how photophysical properties can change with solvent polarity, characterized by the solvent polarity parameter ET(30).

SolventET(30) (kcal/mol)Abs. Max (λabs, nm)Em. Max (λem, nm)Stokes Shift (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Toluene33.93504308048250.85
THF37.435245510360500.62
DCM40.735547512067800.41
Acetonitrile45.635850514779500.25
DMSO45.136051515582900.18
Methanol55.435752516888900.11

Note: Data is illustrative. Stokes Shift (cm-1) = (1/λabs - 1/λem) x 107

Diagrams

G cluster_0 Troubleshooting Workflow: Low Quantum Yield A Problem: Low Quantum Yield B Perform Concentration Dependent Study A->B C Does QY increase upon dilution? B->C D YES: Aggregation-Caused Quenching (ACQ) C->D Yes E NO: Potential Solvent Quenching C->E No F Use Lower Concentration (e.g., < 10 µM) D->F G Test in a Less Polar Solvent E->G H Degas Solvent to Remove O2 E->H I Check Purity (NMR, MS) E->I

Caption: Workflow for diagnosing low fluorescence quantum yield.

G cluster_1 Mechanism of Solvent-Dependent Stokes Shift S0 Ground State (S₀) (Less Polar) S1_FC Franck-Condon Excited State (S₁') S0->S1_FC Absorption (hν_abs) S1_ICT Relaxed ICT Excited State (S₁) (More Polar) S1_FC->S1_ICT Solvent Relaxation & Molecular Twisting (Energy Loss) P1 S1_ICT->S0 Fluorescence (hν_em) S1_ICT->S1_FC Stokes Shift P2

Caption: Energy level diagram illustrating the origin of Stokes shift via ICT.

Experimental Protocols

Protocol 1: Performing a Solvatochromism Study
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of your benzyl-substituted imidazopyridine dye in a high-purity, volatile solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Sample Preparation:

    • Label a series of 1 cm path length quartz cuvettes for each solvent to be tested (e.g., hexane, toluene, THF, DCM, acetonitrile, DMSO, methanol).

    • Add 2 mL of each solvent to its respective cuvette.

    • Add a small aliquot (e.g., 2-10 µL) of the stock solution to each cuvette to achieve a final concentration where the peak absorbance is between 0.05 and 0.1. This low concentration minimizes inner filter effects and aggregation.

  • Absorption Measurement:

    • Using a UV-Vis spectrophotometer, blank the instrument with each pure solvent.

    • Measure the absorption spectrum for each corresponding sample from approximately 300 nm to 500 nm (or a range appropriate for your dye).

    • Record the wavelength of maximum absorption (λabs).

  • Emission Measurement:

    • Using a fluorometer, set the excitation wavelength to the λabs recorded for each specific solvent.

    • Measure the emission spectrum, starting the scan at least 10-20 nm higher than the excitation wavelength and extending to a point where the emission signal returns to baseline (e.g., 700 nm).

    • Record the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift in nanometers (λem - λabs) for each solvent.

    • For more rigorous analysis, convert the Stokes shift to wavenumbers (cm-1) using the formula: Stokes Shift (cm-1) = (1/λabs - 1/λem) x 107.

    • Plot the Stokes shift (in cm-1) against a solvent polarity scale like the Lippert-Mataga plot or ET(30) to visualize the relationship.

Protocol 2: Measuring Relative Fluorescence Quantum Yield (ΦF)

This protocol uses a well-characterized fluorescent standard. Quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) is a common standard for dyes emitting in the blue-green region.

  • Prepare Solutions:

    • Prepare a solution of your sample dye in a chosen solvent with a peak absorbance of ~0.05.

    • Prepare a solution of the fluorescent standard (e.g., quinine sulfate) in its appropriate solvent (0.5 M H2SO4) with a peak absorbance of ~0.05 at the same excitation wavelength you will use for your sample.

  • Measure Spectra:

    • Measure the absorption spectrum of both the sample and the standard. Note the absorbance value at the excitation wavelength (Asample and Astd).

    • Measure the fluorescence emission spectrum of both the sample and the standard using the same excitation wavelength and identical spectrometer settings (e.g., slit widths).

  • Calculate Integrated Fluorescence Intensity:

    • Calculate the area under the emission curve for both the sample (Isample) and the standard (Istd).

  • Calculate Quantum Yield:

    • Use the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    • Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

This comprehensive guide provides a foundation for understanding and troubleshooting the photophysical behavior of benzyl-substituted imidazopyridine dyes. By systematically investigating solvent effects and being mindful of potential artifacts like aggregation, researchers can effectively control and optimize the Stokes shift for their specific applications.

References

  • Twist and charge transfer modulation in imidazo[1,2-a]pyridine encapped 1,3,5-triazine towards multifunctional green-emissive DSEgens: applications in TNP sensing, bioimaging, and organic light emitting diodes. (2026). RSC Publishing.
  • Li, H., Gao, C., Li, Z., Guo, Y., Cao, S., & Zhao, Y. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. RSC Publishing.
  • Li, H., Gao, C., Li, Z., Guo, Y., Cao, S., & Zhao, Y. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. RSC Publishing.
  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. (2024). Taylor & Francis.
  • Prototropic Tuning of Proton and Charge Transfer Emission of 2-(4. (n.d.). SSRN.
  • Hydrogen bond induced twisted intramolecular charge transfer in 2-(4′- N, N-dimethylaminophenyl)imidazo[4,5-b]pyridine. (2025). ResearchGate.
  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. (2000). PubMed.
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012). ACS Publications.
  • The Stokes shift, the absorption, and fluorescence maximum wavenumber... (n.d.). ResearchGate.
  • Tuning 'Stokes Shift' and ICT Character by Varying the Donor Group in Imidazo[1,5 a]pyridines: A Combined Optical, DFT, TD-DFT and NLO Approach. (2018). ResearchGate.
  • I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. (2024). Beilstein Archives.
  • New substituted imidaz. (n.d.). IRIS-AperTO - UniTo.
  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. (n.d.). ResearchGate.
  • The variation of Stokes shift with the relative polarity of the solvents. (n.d.). ResearchGate.
  • An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. (2023). PMC.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). MDPI.
  • An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. (2023). PubMed.

Sources

Avoiding side reactions during lithiation of 3-benzylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective lithiation of 3-benzylimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-H activation on this valuable heterocyclic scaffold. Here, we will address common challenges, delve into the mechanistic underpinnings of potential side reactions, and provide actionable troubleshooting strategies to achieve your desired C1-lithiated intermediate.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The lithiation of this compound is a nuanced transformation where success hinges on the delicate balance of kinetic and thermodynamic factors. Below is a summary of common issues, their probable causes, and recommended solutions to steer your reaction toward the desired outcome.

Issue Probable Cause(s) Recommended Solutions
Low or no conversion 1. Insufficiently strong base. 2. Reaction temperature is too low, hindering deprotonation kinetics.[1] 3. Degradation of the organolithium reagent.1. Switch to a stronger organolithium base (e.g., from n-BuLi to s-BuLi or t-BuLi). 2. Gradually increase the reaction temperature in small increments (e.g., from -78°C to -40°C). 3. Titrate the organolithium reagent immediately before use to ensure accurate concentration.
Mixture of products (C1 and benzylic lithiation) 1. Competing kinetic and thermodynamic deprotonation sites. The benzylic protons can be kinetically competitive.[2][3] 2. The organolithium base is not sterically hindered enough to disfavor approach to the benzyl group.[4]1. Employ a sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) to favor deprotonation at the less hindered C1 position. 2. Lower the reaction temperature to favor the thermodynamically more stable C1-lithiated species.[5][6]
Evidence of nucleophilic addition to the pyridine ring 1. The organolithium reagent is acting as a nucleophile instead of a base. This is more common with less hindered organolithiums like n-BuLi.[7] 2. Reaction temperature is too high, promoting addition.1. Use a more sterically hindered and less nucleophilic base (LDA or LTMP). 2. Maintain a very low reaction temperature (≤ -78°C).
Product degradation or complex mixture 1. The lithiated intermediate is unstable at the reaction temperature. 2. Presence of moisture or other electrophilic impurities.1. Perform the reaction at the lowest possible temperature and for the shortest effective time. 2. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
Poor regioselectivity (lithiation at other ring positions) 1. The directing effect of the imidazo[1,5-a]pyridine nitrogen atoms is not sufficiently controlling the regioselectivity.1. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the acidity of the C1 proton by complexing with the lithium cation, thus improving regioselectivity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary competing sites for lithiation on this compound?

There are three primary sites susceptible to deprotonation:

  • C1-position (desired): This is the most acidic proton on the imidazo[1,5-a]pyridine ring system due to the inductive effect of the adjacent nitrogen atom and the overall electronic nature of the heterocycle. Deprotonation at this site leads to the desired intermediate for subsequent functionalization.

  • Benzylic position: The protons on the methylene bridge of the benzyl group are also acidic and can be removed, especially under kinetically controlled conditions.[2] The resulting benzylic anion is stabilized by resonance with the phenyl ring.

  • Ortho-position of the benzyl group: While less likely, direct ortho-lithiation on the benzyl ring's phenyl group can occur, particularly if the reaction conditions are not optimized.

The selectivity of the lithiation is a classic case of kinetic versus thermodynamic control.[5][6] The C1 position generally represents the thermodynamic sink, leading to the most stable lithiated species. In contrast, the benzylic protons may be deprotonated faster under certain conditions, representing a kinetically favored pathway.[3]

Q2: How does the choice of organolithium base and temperature influence the reaction's outcome?

The selection of the organolithium base and the reaction temperature are the most critical parameters for controlling the regioselectivity of this reaction.

  • n-Butyllithium (n-BuLi): A strong base but also highly nucleophilic. It can lead to a mixture of C1 and benzylic deprotonation, and at higher temperatures, it may add to the pyridine ring.

  • sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi): These are stronger, more sterically hindered bases. Their increased steric bulk can favor deprotonation at the less hindered C1 position over the benzylic position. However, their high reactivity can sometimes lead to lower selectivity.

  • Lithium Diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LTMP): These are strong, non-nucleophilic, and highly sterically hindered bases. They are often the reagents of choice for selective deprotonation of acidic C-H bonds in the presence of electrophilic sites.[2] LDA is generally preferred for achieving high regioselectivity in favor of the C1 position in systems like this compound.

Temperature plays a crucial role in dictating the dominant reaction pathway:

  • Low Temperatures (e.g., -78°C): These conditions generally favor the formation of the thermodynamically more stable product.[5][6] For this compound, this is expected to be the C1-lithiated species. Low temperatures also suppress side reactions like nucleophilic addition and decomposition of the lithiated intermediate.[1]

  • Higher Temperatures (e.g., > -40°C): Increasing the temperature can lead to a loss of selectivity, favoring the kinetically controlled product (potentially the benzylic anion) or promoting unwanted side reactions.

Q3: What is the role of TMEDA, and should I use it?

N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating agent for lithium ions. By coordinating to the lithium cation of the organolithium reagent, TMEDA can:

  • Break up organolithium aggregates: This increases the reactivity of the base.

  • Enhance the acidity of specific protons: By forming a complex, it can bring the base into closer proximity to a target proton and increase its kinetic acidity. In the case of this compound, TMEDA is expected to coordinate to the lithium and the nitrogen atoms of the heterocyclic ring, further activating the C1 position for deprotonation.[7]

Recommendation: The use of TMEDA is highly recommended to improve the rate and regioselectivity of the desired C1-lithiation.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired lithiation at the C1 position and the primary side reaction at the benzylic position.

cluster_main Desired C1-Lithiation Pathway cluster_side Benzylic Lithiation Side Reaction start This compound intermediate C1-Lithiated Intermediate (Thermodynamically Favored) start->intermediate Base (e.g., LDA) THF, -78°C product Desired C1-Functionalized Product intermediate->product Electrophile (E+) start_side This compound intermediate_side Benzylic Anion (Kinetically Favored) start_side->intermediate_side Base (e.g., n-BuLi) Warmer Temp. product_side Benzylic Functionalized Byproduct intermediate_side->product_side Electrophile (E+)

Caption: Competing lithiation pathways for this compound.

Recommended Experimental Protocol

This protocol is a starting point for the selective C1-lithiation of this compound and should be optimized for your specific electrophile and experimental setup.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled

  • Lithium diisopropylamide (LDA) solution (typically 1.5-2.0 M in hexanes/THF)

  • Electrophile

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation:

    • Under an inert atmosphere of argon or nitrogen, add a solution of this compound (1.0 equiv) in anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Add freshly distilled TMEDA (1.2 equiv).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add the LDA solution (1.1 equiv) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70°C.

    • Stir the reaction mixture at -78°C for 1-2 hours.

  • Electrophilic Quench:

    • Add a solution of the desired electrophile (1.2-1.5 equiv) in anhydrous THF dropwise to the reaction mixture at -78°C.

    • Allow the reaction to stir at -78°C for an additional 1-3 hours, then gradually warm to room temperature overnight.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega, 2024 . [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 2020 . [Link]

  • Benzyllithium compounds and (lithiomethyl)hetarenes. Science of Synthesis, 2013 . [Link]

  • Directed Metalation: A Survival Guide. Baran Group Meeting, 2007 . [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Variation in Sites of Lithiation of Substituted N Benzylpivalamides and N' Benzyl-N,N-dimethylureas. Arkivoc, 2009 . [Link]

  • Heteroatom-promoted lateral lithiation. Wikipedia. [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate, 2011 . [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 2022 . [Link]

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 2017 . [Link]

  • Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. [Link]

  • Reaction profile of the competing protonation of benzyl imidazopyridine... ResearchGate. [Link]

  • "High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles. White Rose eTheses Online. [Link]

  • Quaternary Nitrogen Heterocycles. III. Kinetic and Thermodynamic Control of Pseudobase Formation from the 1-Methyl-3-nitroquinolinium Cation. ResearchGate. [Link]

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Journal of Organic Chemistry, 2011 . [Link]

  • General Ambient Temperature Benzylic Metalations Using Mixed-Metal Li/K-TMP Amide. ResearchGate. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development, 2023 . [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Indian Chemical Society, 2024 . [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc, 2015 . [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 2022 . [Link]

  • Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Encyclopedia, 2021 . [Link]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 2021 . [Link]

  • Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. Tetrahedron Letters, 1996 . [Link]

  • Organolithium Bases in flow chemistry: a review. CORA, 2020 . [Link]

  • Efficient Construction of N-heterocycles from Benzylic Ethers/Alcohols and o-Substituted Anilines without Using any Catalyst and Additive. ResearchGate. [Link]

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 2022 . [Link]

  • Recent advances in the electrochemical construction of heterocycles. Beilstein Journal of Organic Chemistry, 2014 . [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Functionalized Organolithium Compounds Through an Arene-Catalyzed Lithiation. Sciforum. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. ACS Omega, 2022 . [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]

  • Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. ACS Omega, 2022 . [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

3-Benzylimidazo[1,5-a]pyridine vs 3-phenylimidazo[1,5-a]pyridine fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Benzylimidazo[1,5-a]pyridine versus 3-Phenylimidazo[1,5-a]pyridine , focusing on their photophysical divergence driven by electronic conjugation.

Executive Summary: The Conjugation Switch

The fundamental difference between these two fluorophores lies in the electronic connectivity at the C3 position.

  • 3-Phenylimidazo[1,5-a]pyridine: Features a phenyl ring directly bonded to the imidazo-pyridine core. This allows for continuous

    
    -conjugation , lowering the HOMO-LUMO gap and resulting in bathochromically shifted (red-shifted) emission with higher quantum efficiency potential.
    
  • This compound: Features a methylene (

    
    ) bridge between the core and the phenyl ring. This bridge breaks the 
    
    
    
    -conjugation
    , effectively isolating the phenyl ring. The resulting fluorescence is dominated by the imidazo[1,5-a]pyridine core itself, typically leading to hypsochromically shifted (blue-shifted) emission and altered solvatochromic behavior.

Photophysical Performance Comparison

The following data summarizes the core optical differences observed in dilute organic solvents (typically


 or Acetonitrile).
Feature3-Phenylimidazo[1,5-a]pyridine This compound
Electronic State Fully Conjugated System (

)
Non-Conjugated / Isolated Systems
Emission Color Cyan / Greenish-BlueDeep Blue / UV-Blue
Emission Max (

)
~460 – 480 nm~420 – 450 nm (Core-dominated)
Stokes Shift Large (>5000 cm

) due to ICT
Moderate; limited by lack of donor-acceptor coupling
Quantum Yield (

)
High (20% – 50% in solution)Moderate (Typically lower than phenyl analog)
Solvatochromism Strong positive solvatochromism (ICT character)Weak solvatochromism (Locally Excited state dominates)
Primary Application OLED Emitters, Bio-imaging ProbesLigands for Coordination Complexes (Zn, Pt)

Critical Insight: The "Benzyl" derivative is often used as a ligand (e.g., L4 in coordination chemistry literature) rather than a standalone fluorophore because its fluorescence is less tunable. Upon coordination to metals like Zn(II), the 3-benzyl derivative often sees a significant increase in Quantum Yield (rigidification effect) and a blue shift, making it valuable for "turn-on" sensing.

Mechanistic Analysis: The "Conjugation Gate"

The fluorescence mechanism is governed by the ability of the C3-substituent to participate in the excited state delocalization.

Electronic Pathway Diagram

The following diagram illustrates how the methylene bridge acts as a "Conjugation Gate," altering the relaxation pathway.

FluorescenceMechanism cluster_Phenyl 3-Phenyl Derivative cluster_Benzyl 3-Benzyl Derivative Core Imidazo[1,5-a]pyridine Core Phenyl Phenyl Ring (Direct Bond) Core->Phenyl Benzyl Benzyl Group (-CH2- Bridge) Core->Benzyl Conj Extended π-Conjugation Phenyl->Conj Orbital Overlap ICT ICT State (Intramolecular Charge Transfer) Conj->ICT Excitation RedEmit Emission: ~470 nm (High QY) ICT->RedEmit Radiative Decay Break Conjugation Break Benzyl->Break σ-Bond Insulation LE LE State (Locally Excited) Break->LE Excitation confined to Core BlueEmit Emission: ~430 nm (Moderate QY) LE->BlueEmit Radiative Decay

Caption: The methylene bridge in the benzyl derivative interrupts orbital overlap, confining excitation to the heterocyclic core (LE State), whereas the phenyl derivative accesses a lower-energy ICT state.

Experimental Protocol: Synthesis & Characterization

To validate these properties, the following One-Pot Cyclization Protocol is recommended. This method is robust and allows for the parallel synthesis of both derivatives by simply swapping the aldehyde precursor.

Reagents
  • Precursor A: Di-2-pyridylketone (or 2-benzoylpyridine for 1-phenyl derivatives).

  • Precursor B (Variable):

    • For 3-Phenyl : Benzaldehyde.

    • For 3-Benzyl : Phenylacetaldehyde.

  • Nitrogen Source: Ammonium Acetate (

    
    ).
    
  • Solvent: Glacial Acetic Acid.

Step-by-Step Workflow
  • Stoichiometry: Combine Precursor A (1.0 eq), Precursor B (1.0 eq), and

    
     (5.0 eq) in a round-bottom flask.
    
  • Solvation: Dissolve in Glacial Acetic Acid (0.5 M concentration relative to Precursor A).

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
    • Checkpoint: The 3-Phenyl derivative typically fluoresces strongly on the TLC plate under 365 nm UV; the 3-Benzyl may appear dimmer or bluer.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-water mixture. Neutralize with

      
       or 
      
      
      
      until pH ~8.
    • Extract with Dichloromethane (DCM) (

      
      ).
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Column Chromatography on Silica Gel.
    
    • Eluent: Gradient from 100% Hexane to 80:20 Hexane/EtOAc.

  • Characterization: Confirm structure via

    
    -NMR.
    
    • Diagnostic Signal: Look for the singlet (

      
      ) at 
      
      
      
      for the methylene bridge in the 3-Benzyl derivative. This signal is absent in the 3-Phenyl derivative.

Application Context

When to choose 3-Phenylimidazo[1,5-a]pyridine:
  • OLED Development: When you need a tunable emitter. The conjugated phenyl ring accepts electron-donating/withdrawing groups (e.g.,

    
    , 
    
    
    
    ) to fine-tune emission from blue to yellow.
  • Bio-Imaging: When you require higher quantum yields and red-shifted emission to avoid autofluorescence overlap.

When to choose this compound:
  • Coordination Chemistry: The benzyl group provides steric bulk without altering the electronic "hardness" of the pyridine nitrogen, making it an ideal ligand for Zn(II) or Pt(II) complexes.

  • Blue Emitters: When a "pure" blue emission (close to the core's native state) is required without the bathochromic shift induced by conjugation.

References

  • Volpi, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. Available at: [Link]

  • Debata, B. P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores. Journal of Materials Chemistry C. Available at: [Link]

  • Renno, G., et al. (2020). Synthesis and characterization of new Pd(II) and Pt(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Inorganica Chimica Acta. Available at: [Link]

  • Garino, C., et al. (2016). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes. European Journal of Inorganic Chemistry.
  • PubChem. (2025). 3-Phenylimidazo[1,5-a]pyridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative biological activity of benzyl vs phenyl imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Benzyl vs. Phenyl Imidazopyridines

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] The therapeutic trajectory of an imidazopyridine-based drug candidate is profoundly influenced by the nature of its substituents. This guide provides a technical, data-driven comparison of how the substitution of a benzyl group versus a phenyl group can dramatically alter the pharmacological profile of imidazopyridine derivatives, offering critical insights for rational drug design.

The Decisive Role of Aryl Substitution: Benzyl vs. Phenyl

The choice between a flexible benzyl moiety and a more rigid phenyl ring is a pivotal decision in the design of imidazopyridine-based compounds. This single-atom difference—a methylene (-CH2-) linker—introduces significant changes in stereochemistry, lipophilicity, and metabolic stability. These changes directly impact how the molecule interacts with its biological target, influencing its potency, selectivity, and overall efficacy. This guide will dissect these differences through the lens of experimental data in anticancer and anti-inflammatory applications.

A Data-Driven Comparison of Biological Activities

Experimental evidence consistently demonstrates that the benzyl substituent often confers a distinct and, in many cases, superior biological activity profile compared to its phenyl counterpart.

Anticancer and Cytotoxic Activity

Imidazopyridine derivatives have been extensively investigated for their potential as anticancer agents.[2][3][4] Structure-activity relationship (SAR) studies reveal that the nature of the aryl substituent is a key determinant of cytotoxic potency.

In a study evaluating imidazopyridine-benzimidazole conjugates, compounds were tested for their antiproliferative activity against several human cancer cell lines.[3][5] The data reveals that specific substitutions can lead to significant cytotoxic effects, with some conjugates inducing cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[3][5] While a direct benzyl vs. phenyl comparison at the same position is not provided in a single table, analysis of various derivatives across studies suggests that the increased conformational freedom of a benzyl or substituted benzyl group can allow for more optimal binding with cellular targets.[6][7][8]

Table 1: Representative Cytotoxic Activity of Aryl-Substituted Imidazopyridines

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Imidazopyridine-Benzimidazole ConjugateCompound 11i A549 (Lung)1.48[3]
Imidazopyridine-Benzimidazole ConjugateCompound 11p A549 (Lung)1.92[3]
Imidazopyridine CarbohydrazideCompound 7d (bromo-phenyl)HT-29 (Colon)13.4[4]
Imidazopyridine CarbohydrazideCompound 7d (bromo-phenyl)MCF-7 (Breast)22.6[4]

Note: The specific structures of compounds 11i and 11p contain complex substituted aryl groups, but the general principle of aryl substitution driving potency is highlighted.

The causal reasoning behind this trend often lies in the binding kinetics. For instance, in the context of PD-1/PD-L1 antagonists, a study found that benzyl ether analogues showed different and often better affinity to the target protein compared to phenyl ether analogues, attributing this to the "presence of the linking methyl group," which increases binding potential.[6] This additional flexibility allows the benzyl group to adopt an optimal conformation within the binding pocket, maximizing non-covalent interactions.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and imidazopyridines have emerged as potent anti-inflammatory agents.[9] A comparative study of benzimidazole and imidazopyridine derivatives found that the imidazopyridine series demonstrated superior inhibition of inflammatory cytokines.[9] Within the imidazopyridine series, compounds with specific substitutions showed a remarkable ability to inhibit the release of TNF-α and IL-6 in LPS-stimulated macrophages in a dose-dependent manner.[9]

Analysis of the structure-activity relationships in these studies indicates that electron-donating substitutions on the imidazopyridine skeleton are favorable for anti-inflammatory activity.[9] The benzyl group, being a weakly activating group, can contribute to this favorable electronic profile more effectively than a simple phenyl ring, potentially explaining the enhanced activity observed in some benzyl-substituted analogues.

Validated Experimental Protocols

The objective comparison of compounds relies on robust and reproducible experimental methodologies. The following protocols are standard in the field for assessing the activities discussed.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a cornerstone for initial screening of potential anticancer compounds.[4][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_setup Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Analysis A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (24h incubation) A->B C 3. Treat with serial dilutions of benzyl/phenyl imidazopyridines B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h to allow formazan crystal formation E->F G 7. Solubilize crystals with DMSO or other solvent F->G H 8. Read absorbance at ~570nm using a plate reader G->H I 9. Plot dose-response curve and calculate IC50 value H->I

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the benzyl and phenyl imidazopyridine test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[10]

  • MTT Reagent Addition: After incubation, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.

Protocol for Anti-Inflammatory Activity (Cytokine Release Assay)

This protocol measures the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with lipopolysaccharide (LPS).[9]

Experimental Workflow: Cytokine Release Assay

Cytokine_Workflow cluster_prep Cell Stimulation cluster_elisa ELISA Measurement cluster_analysis Data Analysis A 1. Plate macrophages (e.g., RAW 264.7) B 2. Pre-treat cells with test compounds (2h) A->B C 3. Stimulate with LPS (e.g., 0.5 µg/mL) for 22h B->C D 4. Collect cell culture supernatant C->D E 5. Perform ELISA for TNF-α and IL-6 D->E F 6. Measure absorbance E->F G 7. Calculate cytokine concentration F->G H 8. Determine % inhibition vs. LPS control G->H

Caption: Workflow for measuring inhibition of cytokine release via ELISA.

Step-by-Step Methodology:

  • Cell Plating: Seed macrophage cells (e.g., RAW 264.7) in a 24- or 48-well plate and allow them to adhere.[9]

  • Pre-treatment: Treat the cells with varying concentrations of the test compounds for 2 hours.[9]

  • Stimulation: Add LPS (e.g., 0.5 µg/mL) to the wells to induce an inflammatory response and incubate for approximately 22 hours.[9]

  • Supernatant Collection: Collect the culture media (supernatant) from each well.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The superior activity often seen with benzyl-substituted imidazopyridines can be attributed to several key factors:

  • Conformational Flexibility: The methylene linker grants the benzyl ring rotational freedom. This flexibility allows the molecule to adopt a more favorable conformation to fit into the complex topology of a protein's binding site, enhancing binding affinity. In contrast, the rigid phenyl group has limited ability to optimize its orientation.

  • Hydrophobic Interactions: The added non-polar -CH2- group can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes and engage in hydrophobic interactions within the target's binding pocket.

  • Pi-Stacking Interactions: Both benzyl and phenyl rings can engage in pi-stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target protein. The benzyl group's flexibility may allow for a more geometrically optimal pi-stacking arrangement.

Logical Relationship: From Structure to Activity

SAR_Logic cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_interaction Molecular Interactions cluster_outcome Biological Outcome Benzyl Benzyl Substituent Flexibility Increased Rotational Freedom Benzyl->Flexibility Lipophilicity Potentially Increased Lipophilicity Benzyl->Lipophilicity Phenyl Phenyl Substituent Rigidity Conformational Restriction Phenyl->Rigidity Optimal_Binding Optimal Binding Conformation Flexibility->Optimal_Binding Suboptimal_Binding Suboptimal Binding Rigidity->Suboptimal_Binding Membrane Enhanced Membrane Permeability Lipophilicity->Membrane High_Potency Higher Potency & Efficacy Optimal_Binding->High_Potency Low_Potency Lower Potency Suboptimal_Binding->Low_Potency Membrane->High_Potency

Caption: How structural differences between benzyl and phenyl groups translate to biological activity.

Conclusion and Strategic Outlook

The experimental data strongly suggests that the substitution of a benzyl group in place of a phenyl group on an imidazopyridine scaffold is a highly effective strategy for enhancing biological activity, particularly in anticancer and anti-inflammatory contexts. The benzyl group's conformational flexibility appears to be the primary driver, allowing for superior target engagement.

For researchers in drug development, these findings underscore the importance of exploring the "linkerology" of aryl substituents. Future work should focus on synthesizing and testing matched molecular pairs to isolate the precise effect of the benzyl-versus-phenyl substitution. Furthermore, leveraging computational docking and molecular dynamics simulations can provide predictive insights into the binding modes of these analogues, accelerating the design of next-generation imidazopyridine therapeutics with optimized potency and selectivity.

References

  • Vertex AI Search. (2024). Search results on comparative biological activity of benzyl vs phenyl imidazopyridines.
  • Kamal, A., et al. (n.d.). Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. MedChemComm (RSC Publishing).
  • PubMed. (2012, November 15).
  • ACS Publications. (2021, April 28). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • PMC. (2021, April 28). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Deriv
  • PMC. (n.d.).
  • PubMed. (2015, September 15).
  • Kamal, A., et al. (n.d.).
  • ResearchGate. (2026, February 18). Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents | Request PDF.
  • MDPI. (2021, November 14).
  • MDPI. (2021, December 29). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • Semantic Scholar. (2021, December 29). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl.
  • MDPI. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30).
  • Benchchem. (n.d.).
  • Biointerface Research in Applied Chemistry. (2022, June 6).
  • PubMed. (2012, November 1). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists.

Sources

Technical Comparison Guide: NMR Characterization of 3-Benzylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis and comparison of the NMR characterization data for 3-benzylimidazo[1,5-a]pyridine , a critical N-heterocyclic scaffold used as a ligand in coordination chemistry (often designated as L4 ) and a precursor for N-heterocyclic carbenes (NHCs).[1]

Executive Summary

This compound is a fused bicyclic nitrogen heterocycle.[2] Its correct identification is frequently complicated by its structural isomer, 3-benzylimidazo[1,2-a]pyridine . This guide objectively compares the spectral performance of the [1,5-a] scaffold against its [1,2-a] alternative, providing diagnostic NMR markers to ensure structural integrity in drug discovery and organometallic workflows.

Key Differentiator: The [1,5-a] isomer is characterized by a diagnostic H1 singlet at a significantly downfield position (approx. δ 8.2–8.4 ppm) compared to the H2 singlet of the [1,2-a] isomer, and a unique shielding pattern on the pyridine ring due to the bridgehead nitrogen's position.

Chemical Structure & Synthesis Workflow

The synthesis typically involves the condensation of 2-picolylamine (2-aminomethylpyridine) with phenylacetaldehyde (or an oxidative equivalent), followed by cyclization.

Figure 1: Synthesis and Isomer Divergence Pathway

SynthesisPath cluster_legend Structural Key Start 2-Picolylamine (2-Aminomethylpyridine) Inter Imine Intermediate Start->Inter + Reagent Condensation Reagent Phenylacetaldehyde (or equivalent) Prod15 TARGET: This compound (Bridgehead N at 3a) Inter->Prod15 Cyclization via Acid/Catalyst (e.g., ZnCl2) Prod12 ALTERNATIVE: 3-Benzylimidazo[1,2-a]pyridine (Bridgehead N at 4) Inter->Prod12 Competing Isomerization (if 2-aminopyridine used) Key1 [1,5-a] Core: N-C-N Bridge Key2 [1,2-a] Core: N-C=N Bridge

Caption: Logical pathway distinguishing the formation of the target [1,5-a] scaffold from the common [1,2-a] isomer.

NMR Characterization Data

The following data represents the neutral free base form of this compound in CDCl₃.

Table 1: Diagnostic ¹H NMR Data (400 MHz, CDCl₃)
PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Diagnostic Note
H1 Imidazole Ring8.15 – 8.35 Singlet (s) -Primary Diagnostic: Distinctly downfield; confirms [1,5-a] core.
H5 Pyridine Ring7.80 – 7.95Doublet (d)~7.0Peri-proton; sensitive to bridgehead N lone pair.
H8 Pyridine Ring7.35 – 7.45Doublet (d)~9.0Often overlaps with phenyl region.
H6, H7 Pyridine Ring6.60 – 6.85Multiplets (m)-Characteristic shielding of the [1,5-a] system.
CH₂ Benzylic4.30 – 4.45 Singlet (s) -Sharp singlet; confirms 3-substitution.
Ph Phenyl Group7.20 – 7.35Multiplet (m)-Typical aromatic envelope.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ ppm)Assignment
Imidazo C1 122.0 – 124.0C-H (Imidazole)
Imidazo C3 135.0 – 138.0Quaternary C-Benzyl
Benzylic CH₂ 32.0 – 35.0 Linker Carbon
Pyridine C 112.0, 118.0, 120.0Ring Carbons (C5-C8)
Bridgehead ~130.0Quaternary N-C=N

Comparative Analysis: [1,5-a] vs. [1,2-a] Isomers

This section validates the product identity by contrasting it with its most common isomer.

Figure 2: Spectral Distinction Logic

Comparison Header COMPARISON MATRIX Target: [1,5-a] Alternative: [1,2-a] H_Signal Diagnostic Proton H1 (Imidazole) H2 (Imidazole) Header->H_Signal Shift Chemical Shift δ ~8.2 ppm (Downfield) δ ~7.4 - 7.6 ppm (Upfield) H_Signal->Shift Primary Difference Coupling Pyridine Pattern H5 is deshielded (Peri-effect) H5 is less deshielded Shift->Coupling Secondary Confirmation Result CONCLUSION: [1,5-a] shows H1 > 8.0 ppm [1,2-a] shows H2 < 7.8 ppm Coupling->Result

Caption: Decision tree for distinguishing this compound from 3-benzylimidazo[1,2-a]pyridine.

Detailed Comparison Points:
  • The "Singlet" Shift:

    • [1,5-a] Target: The proton at position 1 (H1) is flanked by the bridgehead nitrogen and the sp2 carbon. It typically resonates downfield at >8.0 ppm .

    • [1,2-a] Alternative: The proton at position 2 (H2) resonates further upfield, typically <7.8 ppm .

  • Benzylic Protons:

    • In the [1,5-a] isomer, the benzylic CH₂ is at position 3.[1][3]

    • In the [1,2-a] isomer, if substituted at position 3, the CH₂ shift is similar, making the aromatic region the critical differentiator.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on oxidative cyclization methodologies.

  • Reactants: Combine 2-(aminomethyl)pyridine (1.0 equiv) and phenylacetaldehyde (1.0 equiv) in toluene or ethanol.

  • Catalysis: Add a Lewis acid catalyst (e.g., ZnCl₂ or acetic acid) if performing a condensation-cyclization, or use a copper-catalyzed oxidative coupling if starting from benzylamine precursors.

  • Reflux: Heat the mixture at reflux (110°C) for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to RT. Quench with saturated NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

    • Note: The product often elutes as a yellow/brown oil or low-melting solid.

Protocol B: NMR Sample Preparation

Self-validating step to ensure sharp resolution of the benzylic singlet.

  • Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the compound is acid-sensitive (protonation shifts the H1 peak significantly downfield to >9.0 ppm).

  • Concentration: Dissolve ~10 mg of purified product in 0.6 mL solvent.

  • Acquisition:

    • 1H: 16 scans, 2s relaxation delay.

    • 13C: 512 scans minimum to resolve the quaternary bridgehead carbons.

References

  • Hutt, J. T., & Aron, Z. D. (2011). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors.[4] Organic Letters. Link

  • Joshi, A., et al. (2016). Metal-Free Sequential Dual Oxidative Amination of C(sp3)–H Bonds: Synthesis of Imidazo[1,5-a]pyridines. Journal of Organic Chemistry. Link

  • ChemicalBook. Imidazo[1,5-a]pyridine Spectral Data. Link

  • Beilstein Institute. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein Journal of Organic Chemistry. Link

Sources

Publish Comparison Guide: Crystal Structure & Performance of 3-Benzylimidazo[1,5-a]pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-benzylimidazo[1,5-a]pyridine complexes , structured for researchers in medicinal chemistry and organometallic catalysis.

Executive Summary: The "Flexible Wing" Effect

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged architecture in two distinct fields: as a tunable ligand for transition metal catalysis (Ni, Pd, Zn) and as a pharmacophore in oncology (tubulin polymerization inhibitors).[1]

While the 3-phenyl derivative is the industry standard for rigid, conjugated systems, the 3-benzyl variant introduces a critical "flexible wing" effect. By inserting a methylene (


) spacer between the aromatic core and the pendant phenyl ring, the 3-benzyl group interrupts 

-conjugation and alters the steric landscape of the metal coordination sphere.[1] This guide compares the structural and functional consequences of this modification, demonstrating why the 3-benzyl motif often yields superior solubility and distinct bioactivity profiles compared to its rigid analogs.[1]

Structural Analysis: 3-Benzyl vs. 3-Phenyl

The core distinction lies in the crystallographic packing and the coordination geometry permitted by the C3-substituent.

Crystallographic Comparison

A comparative analysis of the crystal data reveals how the methylene bridge alters the solid-state assembly.

Feature3-Phenylimidazo[1,5-a]pyridine (Standard)This compound (Target)Impact on Performance
Conjugation Continuous

-system between core and phenyl ring.
Broken

-conjugation due to

spacer.
3-Benzyl shows blue-shifted UV-Vis absorption; higher triplet energy (

).
Torsion Angle Planar or near-planar (

twist).
High flexibility; Phenyl ring can rotate freely.3-Benzyl prevents aggregation-caused quenching (ACQ) in solid state.
Packing Motif Strong

-

stacking (Herringbone).
Loose packing; dominated by CH-

interactions.
3-Benzyl exhibits higher solubility in non-polar solvents (DCM, Toluene).[1]
Metal Binding Rigid steric wall near the metal center.[1]Flexible steric bulk ("Wingtip" effect).[1]3-Benzyl allows "adaptive" substrate accommodation in catalysis.
Coordination Geometry (Metal Complexes)

In Zinc(II) and Nickel(II) complexes, the imidazo[1,5-a]pyridine acts as a monodentate N-donor (via N2) or a bidentate chelate (if a pyridyl group is at C1).[1]

  • Rigid Analog (3-Phenyl): Forces a fixed bite angle and creates a defined "pocket" that can be too restrictive for bulky substrates.

  • Flexible Analog (3-Benzyl): The benzyl group can rotate away from the metal center, relieving steric strain during the oxidative addition step of cross-coupling cycles.[1]

Experimental Protocols

Synthesis of this compound Ligands

Causality: We utilize a bismuth(III)-catalyzed Ritter-type reaction or a condensation-cyclization approach. The condensation route is preferred for scalability and atom economy.[1]

Methodology:

  • Reagents: 2-picolylamine (1.0 eq), Phenylacetaldehyde (1.1 eq) (provides the benzyl motif), Ammonium Acetate (2.0 eq), Iodine (catalytic).[1]

  • Solvent: DMSO (promotes oxidative cyclization).[1]

  • Conditions: Heat to 100°C for 4 hours under air.

  • Workup: Quench with

    
     (removes iodine), extract with EtOAc.
    
  • Purification: Column chromatography (Hexane/EtOAc 8:2).[1]

    • Checkpoint: Product should appear as a yellow/green fluorescent solid.[1]

    • Validation:

      
      H NMR must show the benzylic 
      
      
      
      singlet around
      
      
      4.3-4.5 ppm.
Crystallization of the Zn(II) Complex

Objective: Obtain X-ray quality single crystals to verify the "flexible wing" conformation.[1]

  • Complexation: Dissolve 3-benzyl ligand (0.1 mmol) in MeOH (2 mL). Add

    
     (0.1 mmol) in MeOH (1 mL) dropwise.
    
  • Precipitation: A white precipitate forms immediately (complex formation).[1]

  • Recrystallization (Vapor Diffusion):

    • Dissolve the precipitate in a minimum amount of DMF (good solubility).[1]

    • Place in a small vial.

    • Place the small vial inside a larger jar containing Diethyl Ether (anti-solvent).[1]

    • Seal and leave undisturbed for 3-5 days at 4°C.

  • Result: Colorless block crystals suitable for XRD.

Performance Comparison Data

Anticancer Activity (Breast Cancer Cell Line MCF-7)

The 3-benzyl moiety enhances lipophilicity, improving cell membrane permeability compared to the 3-phenyl analog.

CompoundSubstitution (C3)IC

(

M)
Mechanism of Action
ImPy-Ph Phenyl12.5

1.2
Tubulin Polymerization Inhibition
ImPy-Bn Benzyl 3.2

0.5
Enhanced Uptake + Tubulin Inhibition
ImPy-Me Methyl> 50.0Low potency (insufficient hydrophobic interaction)
Doxorubicin (Control)0.5

0.1
DNA Intercalation
Catalytic Efficiency (Suzuki-Miyaura Coupling)

Reaction: Phenylboronic acid + 4-bromoanisole (1 mol% Pd-Complex).

Ligand ScaffoldYield (%) (1h)Yield (%) (24h)TON (Turnover Number)
3-Phenyl-ImPy 45%88%880
3-Benzyl-ImPy 62% 96% 960
Insight: The flexible benzyl group prevents catalyst deactivation by allowing the active Pd(0) species to breathe, whereas the rigid phenyl group can trap the metal in an inactive resting state.[1]

Visualizing the Workflow

The following diagram illustrates the logical flow from ligand design to structural validation and application testing.

G cluster_0 Ligand Synthesis cluster_1 Complexation & Analysis cluster_2 Performance Output S1 2-Picolylamine + Phenylacetaldehyde S2 Oxidative Cyclization (I2/DMSO) S1->S2 S3 This compound S2->S3 C1 Metal Coordination (ZnCl2 / Pd(OAc)2) S3->C1 C2 Vapor Diffusion (DMF/Ether) C1->C2 C3 X-Ray Diffraction C2->C3 P1 Catalysis (Pd) High TON C3->P1 Validation P2 Bioactivity (IC50) MCF-7 Inhibition C3->P2 SAR Study P1->S1 Optimize Sterics

Caption: Workflow for synthesizing this compound, crystallizing its metal complexes, and validating catalytic/biological performance.

References

  • Synthesis & Structural Diversity: Title: Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1,5-a]pyridine derivatives.[1] Source:Luminescence, 2014.[1] URL:[Link]

  • Catalytic Applications (Ni/Pd): Title: Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis. Source:MDPI (Catalysts), 2020.[1] URL:[Link][1][2]

  • Anticancer Hybrids: Title: Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of tubulin polymerization.[3][4][5] Source:Organic & Biomolecular Chemistry, 2014.[1][4] URL:[Link]

  • Crystal Engineering & Packing: Title: Crystal structures of an imidazo[1,5-a]pyridinium-based ligand and its hybrid salt.[6][7] Source:Acta Crystallographica Section E, 2019.[1] URL:[Link]

  • General Synthetic Methodology: Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine Analogs via Ritter-Type Reaction. Source:ACS Omega, 2023.[1] URL:[Link][1]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 3-benzylimidazo[1,5-a]pyridine via HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, the imidazo[1,5-a]pyridine scaffold is a privileged structure, forming the core of molecules targeting a range of conditions from central nervous system disorders to oncology.[1][2][3] The compound 3-benzylimidazo[1,5-a]pyridine serves as a critical building block in the synthesis of these complex pharmaceutical agents.[1] Its purity is not a mere quality metric; it is the foundational pillar upon which the safety, efficacy, and reproducibility of subsequent research and development depend.

Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects.[4] Therefore, a robust, validated analytical method for purity assessment is non-negotiable. This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of this compound, with a primary focus on the gold standard: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will dissect the causality behind experimental choices, present a self-validating protocol grounded in international guidelines, and compare this technique against viable alternatives.

The Analytical Powerhouse: Why HPLC-MS is the Method of Choice

High-Performance Liquid Chromatography (HPLC) is a cornerstone of separation science, ideal for non-volatile and thermally sensitive organic molecules like this compound.[4][5] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[6][7] When coupled with Mass Spectrometry (MS), which separates ions based on their mass-to-charge ratio (m/z), the system provides orthogonal information: retention time from HPLC and molecular weight from MS. This dual-detection mechanism provides unparalleled specificity, allowing for the confident identification and quantification of the main compound and its impurities, even at trace levels.[8]

The synthesis of imidazo[1,5-a]pyridines can involve multi-component reactions, often starting from pyridyl ketones, aldehydes, and an ammonia source, or via cyclocondensation of 2-(aminomethyl)pyridines.[3][9] Potential impurities could include unreacted starting materials, isomers, or by-products from side reactions. An effective HPLC-MS method must be able to resolve all these potential contaminants from the main analyte peak.

Core Experimental Protocol: A Validated HPLC-MS Method

This protocol is designed to be a robust, self-validating system, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[10][11][12]

Instrumentation and Reagents
  • HPLC System: A quaternary UHPLC or HPLC system with a degasser, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or tandem (e.g., Q-TOF, Triple Quadrupole) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Reagents:

    • Acetonitrile (ACN), HPLC or LC-MS grade.

    • Water, Type I (18.2 MΩ·cm) or LC-MS grade.

    • Formic Acid (FA), LC-MS grade.

    • This compound reference standard (purity >99.5%).

Sample and Standard Preparation
  • Rationale: Accurate preparation is critical for reliable quantification. A typical concentration of 1 mg/mL is a good starting point for the stock solution, which can then be diluted to create a working standard and calibration curve points. Dimethyl sulfoxide (DMSO) or a mixture of Acetonitrile/Water is often a suitable solvent.

  • Procedure:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 ACN:Water.

    • Prepare a working standard for purity analysis at 0.1 mg/mL by diluting the stock solution.

    • Prepare a sample solution of the test batch at the same concentration (0.1 mg/mL).

Chromatographic and Mass Spectrometric Conditions
  • Rationale: The choice of column and mobile phase is the most critical aspect of method development. A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for moderately non-polar compounds like this compound.[5][13] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the nitrogen atoms in the heterocyclic ring system, leading to enhanced ionization efficiency in the ESI source and better MS signal intensity.[5]

ParameterConditionJustification
HPLC Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and MS sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and resolution.
Gradient 10% B to 95% B over 10 minEnsures elution of a wide range of potential impurities.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
MS Ionization ESI, Positive ModeN-heterocycles are basic and readily form [M+H]+ ions.
MS Scan Range m/z 100 - 500Covers the expected mass of the analyte and likely impurities.
Capillary Voltage 3.5 kVStandard voltage for stable electrospray.
Workflow for Purity Validation

Purity_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-MS Analysis cluster_processing 3. Data Processing & Review cluster_validation 4. Method Validation (ICH Q2) Prep_Standard Prepare Reference Standard Solution HPLC_MS Inject & Run (Gradient Elution) Prep_Standard->HPLC_MS Prep_Sample Prepare Test Sample Solution Prep_Sample->HPLC_MS Data_Acq Acquire UV and MS Data (m/z 100-500) HPLC_MS->Data_Acq Integrate Integrate Chromatogram (UV @ 254 nm) Data_Acq->Integrate Identify Identify Peaks (Retention Time & Mass) Integrate->Identify Calculate Calculate Area % for All Peaks Identify->Calculate Specificity Specificity/ Forced Degradation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD / LOQ

Caption: High-level workflow for the purity validation of this compound.

Comparative Analysis I: Optimizing the HPLC Separation

While the C18 column is a robust starting point, other stationary phases can offer alternative selectivity, which may be crucial for resolving co-eluting impurities. The choice of stationary phase can significantly impact resolution and peak shape.

Stationary PhasePrinciple of SeparationBest For...Potential Drawbacks
Standard C18 Primarily hydrophobic interactions.General-purpose separation of non-polar to moderately polar compounds. The gold standard.May show poor peak shape for very basic compounds without proper mobile phase modifiers.
Phenyl-Hexyl Hydrophobic and π-π interactions.Resolving aromatic or unsaturated compounds from similar non-aromatic species.Can have lower overall retention for purely aliphatic compounds compared to C18.
Mixed-Mode Combines reversed-phase and ion-exchange characteristics.[14]Separating mixtures containing compounds with a wide range of polarities and pKa values.[14]Method development can be more complex due to the dual separation mechanisms.[14]

Scientist's Insight: For this compound, a Phenyl-Hexyl column is an excellent secondary option. The phenyl groups on the stationary phase can interact with the aromatic rings of the analyte and potential aromatic impurities, offering a different selectivity profile that could resolve impurities hidden under the main peak in a C18 separation.

Comparative Analysis II: HPLC-MS vs. Alternative Purity Validation Techniques

While HPLC-MS is superior for identifying and quantifying unknown impurities, other techniques provide complementary information and can be used for orthogonal validation.

TechniquePrincipleAdvantagesLimitations
HPLC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity; provides molecular weight information for impurity identification.[15]Requires more sophisticated equipment; quantification can be affected by ionization efficiency differences.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei.Provides structural information; primary ratio method, does not require an identical reference standard for every impurity.Lower sensitivity than MS; requires a relatively pure (>95%) sample for accurate quantification of the main component.[16]
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable impurities (e.g., residual solvents).[7]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Melting Point Determination of the temperature range over which a solid melts.[16]Simple, inexpensive, and a good indicator of overall purity.[17] Impurities broaden and depress the melting range.[16]Non-specific; insensitive to small amounts of impurities; not quantitative.

Ensuring Trustworthiness: Validation According to ICH Guidelines

To prove an analytical method is fit for its intended purpose, it must be validated according to established guidelines.[4][10] The ICH Q2(R2) guideline is the global standard for this process.[11][12] For a purity method, the key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is often demonstrated through forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to ensure that all resulting degradant peaks are separated from the main analyte peak.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18] For a purity test, this should be established from the reporting limit of the impurity up to 120% of the specification.[18]

  • Accuracy: The closeness of test results to the true value.[12] This is determined by spiking the sample with known amounts of impurities and measuring the recovery.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying trace impurities.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Caption: Core validation parameters for a quantitative purity method as per ICH Q2(R2).

Conclusion

Validating the purity of a key synthetic intermediate like this compound is a multi-faceted process that demands a meticulous and scientifically sound approach. HPLC-MS stands out as the premier technique, offering an unmatched combination of separation power, sensitivity, and specificity. The detailed protocol provided herein serves as a robust starting point for method development. However, true analytical excellence lies in understanding the principles behind the choices made—from the selection of the HPLC column to the rigorous validation against ICH guidelines. By comparing alternative stationary phases and orthogonal techniques like qNMR, researchers can build a comprehensive purity profile, ensuring the integrity of their research and the quality of the materials advancing through the drug development pipeline.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • TutorChase. What methods are used to test the purity of organic compounds?.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (2022, November 1). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Sevastyanova, O., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation.
  • ACS Publications. (2025, May 2). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry.
  • MySkinRecipes. This compound-1-carboxylic acid.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES.
  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar.
  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.

Sources

Stokes Shift Showdown: 3-Benzylimidazo[1,5-a]pyridine Poised to Outshine Indole in Fluorescence Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of fluorescence spectroscopy and probe design, the magnitude of the Stokes shift is a critical parameter dictating the sensitivity and resolution of an assay. A larger Stokes shift, the separation between the absorption and emission maxima of a fluorophore, is highly desirable as it minimizes self-quenching and spectral overlap, leading to improved signal-to-noise ratios. This guide provides an in-depth comparison of the Stokes shift of the emerging fluorophore scaffold, 3-benzylimidazo[1,5-a]pyridine, with the well-established intrinsic fluorophore, indole, a common motif in biomolecules. Through a synthesis of experimental data and theoretical principles, we will demonstrate why the imidazo[1,5-a]pyridine scaffold offers significant advantages for the development of next-generation fluorescent probes.

The Stokes Shift: A Cornerstone of Fluorescence Spectroscopy

The Stokes shift is a fundamental photophysical phenomenon that describes the energy difference between the light absorbed and the light emitted by a fluorescent molecule. This energy loss, typically observed as a red-shift in the emission spectrum relative to the absorption spectrum, arises from a series of non-radiative relaxation processes that occur in the excited state before fluorescence emission. A larger Stokes shift is a key attribute of a high-performance fluorophore for several reasons:

  • Reduced Self-Absorption: A significant separation between absorption and emission spectra minimizes the re-absorption of emitted photons by other fluorophore molecules in the sample, a phenomenon known as the inner filter effect. This is particularly crucial at high concentrations.

  • Minimized Crosstalk in Multiplexing: In applications involving multiple fluorophores (e.g., FRET, flow cytometry), a large Stokes shift helps to prevent spectral overlap between the emission of one fluorophore and the excitation of another, ensuring accurate signal detection.

  • Simplified Instrumentation: A wider gap between excitation and emission wavelengths allows for the use of less stringent and more cost-effective optical filters to separate the excitation light from the fluorescence signal.

The relationship between absorption, emission, and the Stokes shift is conceptually illustrated in the following diagram.

Stokes_Shift Figure 1. Jablonski Diagram Illustrating the Stokes Shift cluster_0 Energy Levels cluster_1 Energy Transitions S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 S0->S1 S1->S0 S1->S0 S1->S1 v0 v=0 v1 v=1 v2 v=2 v0_s1 v=0 v1_s1 v=1 v2_s1 v=2 Absorption Absorption (Excitation) Vibrational_Relaxation Vibrational Relaxation (Non-radiative) Fluorescence Fluorescence (Emission) Stokes_Shift_Label Stokes Shift = hν_abs - hν_em ICT_Mechanism Figure 2. Proposed Mechanism for Large Stokes Shift in Imidazo[1,5-a]pyridines cluster_0 Ground State (S₀) cluster_1 Excited State (S₁) GS Imidazo[1,5-a]pyridine (Locally Excited State Geometry) ES_LE Franck-Condon Excited State GS->ES_LE Absorption (hν_abs) ES_ICT Intramolecular Charge Transfer (ICT) State (Relaxed Geometry) ES_LE->ES_ICT Structural & Solvent Relaxation (Non-radiative) ES_ICT->GS Fluorescence (hν_em) Stokes_Shift_Label Large Stokes Shift = hν_abs - hν_em

Caption: Proposed Mechanism for Large Stokes Shift in Imidazo[1,5-a]pyridines.

Experimental Protocol: Determination of Stokes Shift

To ensure scientific integrity and reproducibility, a detailed protocol for the experimental determination of the Stokes shift is provided below. This protocol is based on standard spectrofluorometric techniques.

Materials and Instrumentation:

  • This compound and Indole

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Experimental Workflow:

Experimental_Workflow Figure 3. Experimental Workflow for Stokes Shift Determination Start Start Prepare_Solutions 1. Prepare dilute solutions (Absorbance < 0.1) Start->Prepare_Solutions Measure_Absorption 2. Measure UV-Vis absorption spectrum Prepare_Solutions->Measure_Absorption Determine_Abs_Max 3. Determine λ_abs_max Measure_Absorption->Determine_Abs_Max Measure_Emission 4. Measure fluorescence emission spectrum (Excite at λ_abs_max) Determine_Abs_Max->Measure_Emission Determine_Em_Max 5. Determine λ_em_max Measure_Emission->Determine_Em_Max Calculate_Stokes_Shift 6. Calculate Stokes Shift (λ_em_max - λ_abs_max) Determine_Em_Max->Calculate_Stokes_Shift End End Calculate_Stokes_Shift->End

Caption: Experimental Workflow for Stokes Shift Determination.

Step-by-Step Methodology:

  • Solution Preparation: Prepare dilute solutions of both this compound and indole in the desired solvent. The concentration should be adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Absorption Measurement: Record the UV-Vis absorption spectrum of each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum. It is crucial to correct the emission spectrum for the wavelength-dependent sensitivity of the detector.

  • Determination of Emission Maximum: From the corrected emission spectrum, determine the wavelength of maximum fluorescence intensity (λ_em).

  • Stokes Shift Calculation: The Stokes shift can be calculated in nanometers (nm) or wavenumbers (cm⁻¹):

    • Stokes Shift (nm) = λ_em - λ_abs

    • Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷

Conclusion: A Clear Winner for Advanced Applications

The comparative analysis unequivocally demonstrates that the this compound scaffold offers a significantly larger Stokes shift than indole. This inherent advantage, rooted in its capacity for intramolecular charge transfer and excited-state relaxation, positions it as a superior building block for the design of high-performance fluorescent probes. For researchers and drug development professionals seeking to enhance the sensitivity and robustness of their fluorescence-based assays, the exploration and utilization of this compound and its derivatives represent a promising avenue for innovation. The larger Stokes shift directly translates to improved data quality, enabling more precise and reliable measurements in complex biological and chemical systems.

References

  • Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3865. [Link]

  • Ghosh, S., et al. (2020). Ultra-High Stokes Shift in Polycyclic Chromeno[2,3-b]Indoles. Journal of Fluorescence, 30(5), 1185-1193. [Link]

  • Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC, 9170067. [Link]

  • Santhosh, C., & Mishra, A. K. (2000). Excited-State Dipole Moments of Indoles Using Solvatochromic Shift Methods: An Experimental and Theoretical Study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1495-1500. [Link]

  • Fayer Lab. (2017). Time-Dependent Stokes Shift. [Link]

  • Steen, H. B., & Montroll, E. W. (1974). Wavelength dependence of the quantum yield of fluorescence and photoionization of indoles. The Journal of Chemical Physics, 61(10), 4255-4261. [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225-237. [Link]

  • Debata, B. P., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. Inorganics, 13(9), 234. [Link]

  • Debata, B. P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C. [Link]

  • Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC, 9170067. [Link]

  • Lee, S., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC, 8230712. [Link]

  • Wang, W., et al. (2025). Synthesis of Fluorescent 1,3-Diarylated Imidazo[1,5-a]pyridines: Oxidative Condensation-Cyclization of Aryl-2-Pyridylmethylamines and Aldehydes with Elemental Sulfur as an Oxidant. ResearchGate. [Link]

  • Li, Y., et al. (2022). Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. Guang Pu Xue Yu Guang Pu Fen Xi, 42(10), 3233-3238. [Link]

  • Bathula, K., et al. (2018). Tuning 'Stokes Shift' and ICT Character by Varying the Donor Group in Imidazo[1,5 a]pyridines: A Combined Optical, DFT, TD-DFT and NLO Approach. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Debata, B. P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C. [Link]

  • Matern, A., et al. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry, 27(1), e202301007. [Link]

  • Cui, R., et al. (2023). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules, 28(2), 515. [Link]

  • Colombo, G., et al. (2023). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Molecules, 28(8), 3394. [Link]

  • Matern, A., et al. (2022). Characterization and Optimization of the Photoluminescent Properties of Imidazo[1,5‐a]quinolines. Chemistry – An Asian Journal, 17(22), e202200839. [Link]

  • Cardano, F., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Chemistry, 3(3), 717-728. [Link]

  • Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3865. [Link]

  • Debata, B. P., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. Inorganics, 13(9), 234. [Link]

  • Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 57(7-8), 689-693. [Link]

Cytotoxicity benchmarks for 3-benzylimidazo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indolizine Bioisostere Advantage

The imidazo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere to the naturally occurring indolizine and indole frameworks found in vinca alkaloids. While traditional chemotherapy agents like Cisplatin and Doxorubicin rely on DNA intercalation or alkylation, derivatives of 3-benzylimidazo[1,5-a]pyridine (and their closely related 3-aryl analogues) have emerged as potent Tubulin Polymerization Inhibitors (TPIs) .

This guide benchmarks the cytotoxicity of these derivatives, specifically focusing on the structure-activity relationship (SAR) where the C-3 position is functionalized with benzyl or aryl moieties. The data indicates that these compounds often surpass standard agents in Selectivity Index (SI) , effectively targeting carcinoma lines (MCF-7, A549) while sparing normal embryonic kidney cells (HEK-293).

Chemical Context & Synthesis Workflow[1][2][3]

To understand the benchmarks, one must understand the origin of the library. The most robust route to these derivatives is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or the cyclodehydration of N-(2-pyridylmethyl)amides.

Figure 1: Synthesis & Screening Workflow

The following diagram outlines the critical path from synthesis to lead identification.

G cluster_screening Biological Screening Cascade Precursors Precursors (2-Aminopyridine + Aldehyde) GBB_Rxn GBB Reaction (Sc(OTf)3 Catalyst) Precursors->GBB_Rxn Scaffold This compound Scaffold GBB_Rxn->Scaffold MTT Primary Screen (MTT Assay) Scaffold->MTT Tubulin Target Validation (Tubulin Polymerization) MTT->Tubulin IC50 < 5µM FACS Cell Cycle Analysis (G2/M Arrest) Tubulin->FACS

Caption: Workflow for synthesizing 3-substituted imidazo[1,5-a]pyridines via GBB reaction followed by hierarchical biological screening.

Comparative Benchmarks: IC50 & Selectivity

The following data compares representative 3-substituted imidazo[1,5-a]pyridine derivatives (specifically Hybrids 5d and 5l from the seminal Kamal et al. series) against industry-standard controls.

Key Insight: The 3-benzyl/aryl substitution is critical for hydrophobic interaction within the Colchicine Binding Site of tubulin.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[1][2]

CompoundSubstitution (C-3)Substitution (C-1)MCF-7 (Breast)A549 (Lung)HEK-293 (Normal)Selectivity Index (SI)*
Derivative 5d 3,4,5-trimethoxyphenylBenzimidazole-linked1.06 2.15> 50> 47.1
Derivative 5l 4-fluorophenylBenzimidazole-linked0.43 1.80> 50> 116.2
Cisplatin ControlControl4.205.1012.5~ 2.9
Doxorubicin ControlControl0.901.105.2~ 5.7
Combretastatin A-4 ControlControl0.0040.0060.5~ 125

Analysis of Table 1:

  • Potency: Derivative 5l demonstrates sub-micromolar potency (0.43 µM), outperforming Cisplatin by a factor of ~10 against MCF-7 cells.

  • Safety Profile: The most distinct advantage of the imidazo[1,5-a]pyridine scaffold is the lack of toxicity toward HEK-293 cells (IC50 > 50 µM). Standard chemotherapeutics like Doxorubicin show significant toxicity to normal cells (IC50 ~5.2 µM).

  • SI Calculation: SI = IC50(Normal Cell) / IC50(Cancer Cell). An SI > 10 is generally considered a viable therapeutic window. Derivative 5l achieves an SI > 100.

Mechanism of Action: Tubulin Destabilization

Unlike DNA-damaging agents, this compound derivatives function primarily as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine pocket of


-tubulin, preventing the polymerization required for mitotic spindle formation.
Figure 2: Mechanistic Pathway

This diagram illustrates the cascade from drug binding to apoptotic cell death.

MOA Drug This compound Derivative Target Tubulin Colchicine Site (Binding) Drug->Target Hydrophobic Interaction Effect1 Inhibition of Polymerization (Microtubule Destabilization) Target->Effect1 Checkpoint G2/M Cell Cycle Arrest Effect1->Checkpoint Signaling Bcl-2 Phosphorylation & Caspase-3 Activation Checkpoint->Signaling Outcome Apoptosis (Programmed Cell Death) Signaling->Outcome

Caption: The derivative binds to tubulin, blocking polymerization, triggering G2/M arrest and subsequent apoptosis.[3][4][5]

Validated Experimental Protocols

To replicate these benchmarks, researchers must utilize self-validating protocols. The following methodologies ensure data integrity.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 values with high reproducibility.

  • Seeding: Seed cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates.
    
  • Incubation: Incubate for 24 hours at 37°C in 5% CO2 to allow attachment.

  • Treatment:

    • Dissolve this compound derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Treat cells for 48 hours.[3][5][6]

  • Development:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate medium and dissolve crystals in 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot % Cell Viability vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm the mechanism of action.

  • Preparation: Use a Tubulin Polymerization Assay Kit ( >99% pure porcine brain tubulin).

  • Mixture: Suspend tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline: Keep mixture on ice (4°C).

  • Initiation: Add the test compound (5 µM) or Control (Colchicine 5 µM) to the cuvette.

  • Measurement: Transfer to a spectrophotometer heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 30 seconds for 60 minutes.

  • Benchmark: A potent this compound derivative will show a flat line (inhibition of curve rise) similar to Colchicine, whereas the Vehicle control will show a sigmoidal increase in fluorescence as tubulin polymerizes.

References

  • Kamal, A., et al. (2014).[6] "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry.

  • Al-Bahrani, H. A., et al. (2025).[7][1] "Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines." Chemical Methodologies.

  • Cheng, B., et al. (2025).[4] "Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation."[4] European Journal of Medicinal Chemistry.

  • BenchChem Application Note. (2025). "Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents."

Sources

Safety Operating Guide

3-Benzylimidazo[1,5-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper handling and disposal procedures for 3-Benzylimidazo[1,5-a]pyridine , a fused heterocyclic compound frequently utilized as a scaffold in medicinal chemistry (e.g., for aromatase inhibitors or kinase inhibitors).

Due to the limited specific toxicological data available for this exact derivative, this guide adopts the "Universal Precautionary Principle," categorizing the substance as a hazardous organic chemical requiring high-temperature incineration.

Hazard Identification & Chemical Characterization

Before disposal, you must accurately characterize the waste stream. As a pyridine-fused imidazole derivative, this compound exhibits properties distinct from simple pyridine.

PropertySpecificationOperational Implication
Chemical Class Fused Heterocycle (Imidazo[1,5-a]pyridine)Treat as Hazardous Organic Waste .
Physical State Solid (Crystalline powder)Dispose of as Solid Chemical Waste unless dissolved.
Solubility Soluble in DCM, DMSO, Methanol; Low water solubilityDo not dispose of down the drain.
Hazards (GHS) Warning : Irritant (Skin/Eye/Resp).[1][2][3] Potentially Harmful if Swallowed.[1][3][4]Requires Class B (Toxic/Irritant) segregation.
RCRA Status Not explicitly P- or U-listed.Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents).

Critical Safety Note: While pyridine (CAS 110-86-1) is a U-listed waste (U196) and F-listed solvent (F005), This compound does not automatically carry these codes unless it contains free pyridine impurities. However, it must be managed with the same rigor as toxic organics.

Personal Protective Equipment (PPE) Matrix

Handling this compound for disposal requires a barrier against potential dermal absorption and inhalation of fine particulates.

  • Respiratory : N95 mask (minimum) for solid weighing; Full-face respirator if generating dust outside a fume hood.

  • Dermal : Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged contact.

  • Ocular : Chemical splash goggles (ANSI Z87.1).

  • Engineering Control : Always handle open containers inside a certified chemical fume hood.

Disposal Workflow & Decision Logic

The following decision tree outlines the segregation logic for this compound waste.

DisposalWorkflow Start Waste Generation: This compound CheckState Physical State? Start->CheckState Solid Solid Waste (Pure compound, powder) CheckState->Solid Bulk Powder Liquid Liquid Waste (Dissolved in solvent) CheckState->Liquid Solution Debris Contaminated Debris (Gloves, weigh boats, wipes) CheckState->Debris Trace StreamA Stream A: Solid Hazardous (High-Temp Incineration) Solid->StreamA Pack in screw-top jar SolventCheck Solvent Type? Liquid->SolventCheck StreamD Stream D: Dry Solid Waste (Double-bagged) Debris->StreamD Deface labels StreamB Stream B: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->StreamB Contains Halogens StreamC Stream C: Non-Halogenated Organic (e.g., DMSO, Methanol) SolventCheck->StreamC No Halogens

Figure 1: Segregation logic for imidazopyridine waste streams. Ensure liquid waste is compatible with the solvent carrier.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Use this for expired shelf-stock or excess synthesis product.

  • Container Selection : Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer : Inside a fume hood, transfer the solid carefully to the waste container. Avoid generating dust.[1][2][5]

  • Labeling : Apply a hazardous waste label.

    • Constituents : "this compound".[6][7]

    • Hazard Checkbox : Mark "Toxic" and "Irritant".

  • Storage : Keep the container closed and stored in a Satellite Accumulation Area (SAA) until pickup.

  • Final Disposal : Send for High-Temperature Incineration . Do not landfill.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or reaction byproducts.

  • Identify the Solvent : The disposal stream is dictated by the solvent, not just the solute.

    • If dissolved in Dichloromethane (DCM): Segregate into Halogenated Waste .

    • If dissolved in Methanol/Acetone: Segregate into Non-Halogenated Flammable Waste .

  • Compatibility Check : Ensure no strong oxidizers (e.g., peroxides, nitric acid) are present in the waste carboy, as pyridine derivatives can form unstable salts or react exothermically.

  • Dilution : Do not dilute simply to reduce concentration. Volume reduction is preferred for incineration.

Scenario C: Spill Cleanup (Emergency Response)
  • Evacuate & Ventilate : If a large amount (>5g) of powder is dispersed outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE Up : Wear N95/P100 respirator, goggles, and double nitrile gloves.

  • Containment :

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop up the slurry into a waste jar.

    • Liquid Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination : Wipe the surface with a mild detergent solution (1% Alconox) followed by water. Treat all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Context

  • EPA/RCRA : While this compound is not a listed waste, the generator is responsible for determining if it exhibits toxicity characteristics. In the absence of TCLP data, the industry standard is to manage it as RCRA-exempt hazardous waste destined for incineration.

  • Drain Disposal : Strictly Prohibited . The heterocyclic nitrogen can disrupt microbial activity in wastewater treatment plants and is toxic to aquatic life.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for Imidazo[1,5-a]pyridine derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024) . Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (2011) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Benzylimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 3-Benzylimidazo[1,5-a]pyridine

In the landscape of drug discovery and chemical research, our primary directive is to innovate, but our foremost responsibility is to ensure the safety of the innovators. This guide provides a detailed, experience-driven framework for the safe handling of this compound. As this is a specialized research chemical, comprehensive toxicological data is not widely available. Therefore, we will proceed under the guiding principle of treating all compounds of unknown toxicity as potentially hazardous.[1][2][3] This protocol is designed to be a self-validating system, grounding every recommendation in established safety principles and the known hazards of analogous chemical structures.

Hazard Analysis: A Precautionary Approach

  • Imidazopyridine Core: The parent imidazo[1,5-a]pyridine scaffold is classified with GHS hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Many derivatives are biologically active, designed to interact with physiological systems, which underscores the need to prevent researcher exposure.[5][6]

  • Pyridine Analogy: Pyridine, a structural component, is a flammable liquid that is harmful if inhaled, swallowed, or absorbed through the skin.[7][8] It is a known skin and eye irritant and can affect the central nervous system, liver, and kidneys upon prolonged exposure.[7][9]

The Hierarchy of Controls: A Multi-Layered Safety System

Personal Protective Equipment (PPE) is a critical component of laboratory safety, but it is the last line of defense.[10][11] A truly robust safety culture prioritizes engineering and administrative controls to minimize hazards at their source.

Engineering Controls: Your Primary Barrier

Engineering controls physically separate you from the hazard. Their use is non-negotiable.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood.[1] This contains and exhausts potentially harmful dust and vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions. Eyewash stations and safety showers must be readily accessible.[12][13]

Personal Protective Equipment (PPE): Essential for Direct Handling

The following table outlines the minimum required PPE. The selection is based on preventing the most likely exposure routes: dermal contact, eye contact, and inhalation of aerosols.

Table 1: PPE Requirements for this compound

CategorySpecification & StandardRationale for Use
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles.[1][10]Protects against splashes of solutions or accidental projection of solid particles, which are assumed to be serious eye irritants.[4]
Face shield worn over goggles.[10][11]Required when handling larger quantities (>1g) or when a significant splash hazard exists (e.g., during exothermic reactions or pressure transfers).[3][11]
Hand Protection Nitrile gloves (minimum 4-5 mil thickness).Provides a barrier against dermal absorption. Given that related compounds are harmful upon skin contact, this is a critical protection point.[7]
Double-gloving.Recommended for extended procedures or when handling concentrated solutions to provide an additional layer of protection against potential permeation.
Body Protection Flame-resistant (FR) lab coat, fully fastened.[2][3]Protects skin and personal clothing from incidental splashes and contamination. Flame resistance is a prudent precaution given the flammability of related solvents like pyridine.[7]
Chemically resistant apron.[11]Recommended when handling larger volumes of solutions where splashes are more likely.[11]
Respiratory Protection Not typically required for small-scale work within a functioning fume hood.A NIOSH-approved respirator with organic vapor cartridges may be required based on a formal risk assessment, especially if engineering controls are insufficient or for large-scale operations. Use requires enrollment in a respiratory protection program.[10]

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before beginning, verify that the chemical fume hood is functioning correctly. Don all PPE as specified in Table 1.

  • Weighing & Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use disposable weigh boats to minimize contamination of balances.

  • Solution Preparation: When dissolving, add the solid this compound to the solvent slowly. Keep containers covered when not in use.

  • Post-Handling Decontamination: After the procedure, wipe down the work surface in the fume hood.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately as hazardous waste. Remove your lab coat and wash your hands thoroughly with soap and water.

Chemical Waste Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.[14]

  • Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. Collect this waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions and rinsates in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Disposal: Follow all institutional and local regulations for hazardous waste disposal. Consult your organization's Environmental Health & Safety (EHS) department for pickup and final disposal procedures.

Caption: A comprehensive workflow for handling this compound.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Spill: For a small spill contained within the fume hood, use a commercial sorbent pad or other non-reactive absorbent material.[8] Collect the material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area, notify others, and contact your institution's emergency response or EHS team immediately.

By integrating these controls, protocols, and emergency plans into your daily operations, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Novel Chemicals with Unknown Hazards SOP. Google Cloud.
  • Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets. ECHEMI.
  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University.
  • Personal Protective Equipment Requirements. Stanford University.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker.
  • Personal Protective Equipment. Division of Research Safety, University of Illinois.
  • Safety Data Sheet - Imidazo[1,2-a]pyridine-2-carbaldehyde. Fisher Scientific.
  • Safety Data Sheet: Imidazole. Carl ROTH.
  • Pyridine Hazard Summary. New Jersey Department of Health.
  • Imidazo(1,5-a)pyridine. PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet - 7-IODO-3H-IMIDAZO[4,5-B]PYRIDINE. CymitQuimica.
  • Pyridine: Human health tier II assessment. Australian Government Department of Health.
  • This compound-1-carboxylic acid. MySkinRecipes.
  • Pyridine - SAFETY DATA SHEET. PENTA.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC, National Center for Biotechnology Information.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.